Product packaging for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole(Cat. No.:CAS No. 412923-44-5)

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B1372673
CAS No.: 412923-44-5
M. Wt: 258.11 g/mol
InChI Key: GSCFEPBWOIFTNA-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole is a high-purity chemical intermediate designed to advance drug discovery programs, particularly in oncology and infectious disease research. This compound features a bromine atom at the 2-position of the thiazole ring, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. The 4-(4-fluorophenyl) moiety is a privileged structure in medicinal chemistry, known to enhance biological activity and optimize pharmacokinetic properties. Thiazole derivatives are prominent scaffolds in the development of novel therapeutic agents . Research indicates that thiazole-based compounds exhibit potent DNA topoisomerase IB (Top1) inhibitory activity, a validated target in cancer therapy, and have demonstrated significant cytotoxicity against human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT116) . Furthermore, the 4-fluorophenyl-thiazole motif is a key structural component in compounds with promising antimicrobial activity against resistant bacterial and fungal pathogens . This reagent is intended for use by qualified researchers in the synthesis of more complex bioactive molecules, including thiazole-based stilbene analogs and other heterocyclic compounds. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFNS B1372673 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole CAS No. 412923-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCFEPBWOIFTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653412
Record name 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-44-5
Record name 2-Bromo-4-(4-fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Despite its commercial availability and role as a key building block, a consolidated resource detailing its fundamental characteristics has been lacking. This document aims to fill that gap by presenting a combination of available data, comparative analysis with structurally related analogs, and computationally predicted properties. The guide covers the compound's molecular and structural data, physicochemical properties, a proposed synthetic protocol based on established methodologies, and an analysis of its expected spectral characteristics. This work is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and development, providing a foundational understanding of its behavior and enabling more informed experimental design.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets. The incorporation of a bromine atom and a fluorophenyl group, as in the case of this compound, further modulates its steric and electronic profile, making it a versatile intermediate for the synthesis of novel therapeutic agents. Derivatives of 4-(4-fluorophenyl)thiazole have shown promise as α-amylase inhibitors for potential diabetes management, while the broader class of thiazole derivatives exhibits a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This guide provides an in-depth look at the fundamental physicochemical properties of this important building block, offering both a practical reference and a theoretical framework for its application in research and development.

Molecular and Structural Data

This compound is a solid at ambient temperature, a characteristic shared with its non-fluorinated analog, 2-Bromo-4-phenyl-1,3-thiazole. The introduction of the fluorine atom is expected to influence its crystal packing and intermolecular interactions, although specific crystallographic data for the title compound is not currently available in the public domain. For comparative purposes, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a monoclinic system. In this analog, the thiazole and phenyl rings are twisted with respect to each other, and the crystal packing is stabilized by π–π stacking interactions and short intermolecular sulfur-bromine contacts.[2][3] It is plausible that this compound adopts a similar, though not identical, solid-state arrangement.

PropertyValueSource
Molecular Formula C₉H₅BrFNS[4]
Molecular Weight 258.11 g/mol [4]
CAS Number 412923-44-5[4]
Physical Form Solid[5]
Purity (Typical) 95%[5]

Physicochemical Properties: Experimental and Predicted Data

A comprehensive understanding of a compound's physicochemical properties is crucial for its application in drug discovery, influencing its solubility, permeability, and metabolic stability. While experimental data for this compound is limited, we can draw comparisons with its non-fluorinated analog and utilize computational models to predict key parameters.

PropertyExperimental Value (Analog)Predicted Value (Target Compound)Source (Analog)
Melting Point 55-59 °C (2-Bromo-4-phenyl-1,3-thiazole)Not Available
Boiling Point Not AvailableNot Available
Solubility Not AvailableNot Available
pKa Not AvailableNot Available
LogP Not AvailableNot Available

Note on Predicted Values: The absence of publicly available experimental data necessitates the use of predictive models. These values should be considered as estimates and used as a guide for experimental design.

Synthesis and Purification

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[1][6][7][8] This method involves the condensation of an α-haloketone with a thioamide or a related derivative. A plausible and efficient route for the preparation of the title compound is outlined below.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol is based on the general methodology for the synthesis of related 2-bromo-4-arylthiazoles.

Reaction Scheme:

Synthesis_of_2_Bromo_4_fluorophenyl_1_3_thiazole reactant1 2-Bromo-1-(4-fluorophenyl)ethan-1-one intermediate 2-Amino-4-(4-fluorophenyl)-1,3-thiazole reactant1->intermediate Ethanol, Reflux reactant2 Thiourea reactant2->intermediate product This compound intermediate->product Sandmeyer Reaction reagent1 NaNO₂ / HBr reagent1->product reagent2 CuBr₂ reagent2->product

A proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole

  • To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4-(4-fluorophenyl)-1,3-thiazole.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

  • Suspend 2-amino-4-(4-fluorophenyl)-1,3-thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(II) bromide (1.2 equivalents) in aqueous hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(II) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The proton on the thiazole ring (at the C5 position) should appear as a singlet. The protons on the 4-fluorophenyl ring will exhibit a characteristic splitting pattern. The protons ortho to the fluorine atom will appear as a triplet (due to coupling with the fluorine and the meta proton), while the protons meta to the fluorine will appear as a doublet of doublets.

Proton Expected Chemical Shift (ppm) Multiplicity
Thiazole-H (C5-H)8.0 - 8.5Singlet
Aromatic-H (ortho to F)7.9 - 8.2Triplet
Aromatic-H (meta to F)7.2 - 7.5Doublet of Doublets
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the thiazole and the fluorophenyl rings. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Carbon Expected Chemical Shift (ppm)
C=N (Thiazole C2)140 - 145
C-Br (Thiazole C4)150 - 155
C-H (Thiazole C5)115 - 120
C-F (Aromatic C1')160 - 165 (with large ¹JCF)
C-H (Aromatic C2', C6')128 - 132
C-H (Aromatic C3', C5')115 - 118
C-Thiazole (Aromatic C4')130 - 135
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching, C=C and C=N stretching of the aromatic and thiazole rings, and the C-F and C-Br stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C and C=N Stretch1600 - 1450
C-F Stretch1250 - 1100
C-Br Stretch700 - 500
Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern is expected to involve the loss of bromine and cleavage of the thiazole ring.

Safety and Handling

This compound is classified as an irritant.[4] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties, providing a framework for its use in research. While there is a notable lack of comprehensive experimental data in the public domain, the comparative analysis with its non-fluorinated analog and the proposed synthetic and analytical methodologies offer a solid starting point for researchers. It is anticipated that as the utility of this compound continues to grow, more detailed experimental characterization will become available, further enhancing its value to the scientific community.

References

A Technical Guide to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal framework for designing potent and selective therapeutic agents. Within this vast chemical family, halogenated derivatives serve as exceptionally versatile intermediates for drug discovery. This guide provides an in-depth technical overview of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole , a key building block whose strategic combination of a reactive bromine handle and a fluorophenyl moiety offers significant advantages for the synthesis of novel chemical entities. We will explore its fundamental properties, synthesis, characterization, and applications, providing researchers with the practical insights needed to leverage this compound in their drug development programs.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is characterized by a set of unique identifiers and physical properties, summarized below.

IdentifierValueSource
CAS Number 412923-44-5[3]
Molecular Formula C₉H₅BrFNS[3][4]
Molecular Weight 258.11 g/mol [3][4]
IUPAC Name This compound[3]
InChI Key GSCFEPBWOIFTNA-UHFFFAOYSA-N[3][4]
MDL Number MFCD07375244[3]
Physical Form Solid[3][4]
Purity Typically ≥95%[4]
Storage Ambient Temperature[3]

Synthesis and Mechanistic Insights

The construction of the thiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[5] This method provides a reliable and efficient pathway to this compound. The strategic choice of starting materials is critical for the success of the reaction.

Proposed Synthetic Workflow

The synthesis involves the condensation reaction between an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone , and a thioamide. To install the bromine at the 2-position of the thiazole, thiourea is often used, followed by a Sandmeyer-type reaction on the resulting 2-aminothiazole intermediate.

G A 2-bromo-1-(4-fluorophenyl)ethanone C Hantzsch Cyclization (Ethanol, Reflux) A->C B Thiourea (H₂NCSNH₂) B->C D 4-(4-fluorophenyl)-1,3-thiazol-2-amine (Intermediate) C->D Nucleophilic attack & Dehydration E Diazotization & Bromination 1. NaNO₂ / HBr 2. CuBr D->E Sandmeyer Reaction F This compound (Final Product) E->F Substitution

Caption: Hantzsch synthesis workflow for the target compound.

Mechanistic Causality
  • Step 1: Hantzsch Cyclization: The reaction is typically performed in a protic solvent like ethanol. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromo-1-(4-fluorophenyl)ethanone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the bromine, leading to the formation of the thiazole ring after dehydration. This process yields the stable 2-amino-4-(4-fluorophenyl)thiazole intermediate.

  • Step 2: Sandmeyer Reaction: The primary amine on the 2-aminothiazole intermediate is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). This diazonium group is an excellent leaving group. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the replacement of the diazonium group with a bromide ion, affording the final product with high regioselectivity.

Experimental Protocol (Illustrative)
  • Synthesis of 2-amino-4-(4-fluorophenyl)thiazole:

    • To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

    • Reflux the reaction mixture for 4-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Synthesis of this compound:

    • Suspend the 2-amino-4-(4-fluorophenyl)thiazole intermediate (1.0 eq) in an aqueous solution of 48% HBr.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information, leading to an unambiguous structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal signals in the aromatic region (approx. 7.0-8.0 ppm). The protons on the fluorophenyl ring will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. A key singlet corresponding to the C5-proton of the thiazole ring is expected around 8.16 ppm.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The C2 carbon bearing the bromine will be significantly downfield.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance will confirm the presence of the single fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum is crucial for confirming the molecular weight. It will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. The exact mass measurement via High-Resolution Mass Spectrometry (HRMS) should correspond to the calculated value for C₉H₅BrFNS.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H aromatic stretching (~3100 cm⁻¹), C=N and C=C stretching of the heterocyclic and aromatic rings (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1100 cm⁻¹).

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility stems from two key structural features: the fluorophenyl group and the C2-bromo substituent.

  • The Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.

  • The C2-Bromo Handle: The bromine atom at the 2-position of the thiazole ring is the compound's primary reactive site. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of large libraries of novel compounds for biological screening.

Derivatives of fluorophenyl-thiazoles have been investigated for a range of biological activities, including:

  • Anticancer Agents: Thiazole-based compounds have shown cytotoxicity against various cancer cell lines, such as A-549 (lung) and HepG2 (liver).[7][8]

  • Enzyme Inhibition: Certain hydrazinylthiazole derivatives synthesized from related precursors have demonstrated potential as α-amylase inhibitors, relevant for diabetes management.[9][10]

  • Antimicrobial Activity: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[2][7][11]

G A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B Key Intermediate C Diverse Library of Thiazole Derivatives B->C Diversification D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role as a key intermediate in the drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety.

  • GHS Hazard Classification: This compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.[3][12]

    • H315: Causes skin irritation.[3][12][13]

    • H319: Causes serious eye irritation.[3][12][13]

    • H335: May cause respiratory irritation.[3][12][13]

  • Signal Word: Warning[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12][14]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12][15]

  • First Aid Measures:

    • If Inhaled: Move person to fresh air.[15][16]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.[15][16]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

    • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[15][16]

  • Storage and Disposal:

    • Store in a well-ventilated, dry place with the container tightly closed.[16]

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the drug discovery community. Its stable, fluorinated phenyl ring offers desirable pharmacokinetic properties, while the reactive C2-bromo position provides a versatile handle for synthetic diversification. A thorough understanding of its synthesis, characterization, and safe handling protocols, as detailed in this guide, empowers researchers to effectively utilize this compound as a foundational element in the development of the next generation of thiazole-based therapeutics.

References

spectral data analysis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (Molecular Formula: C₉H₅BrFNS, Molecular Weight: 258.11 g/mol ). As a substituted thiazole, this compound represents a core scaffold in medicinal chemistry and materials science, making its unambiguous structural verification paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals. Each section includes standardized protocols, data tables, and visual diagrams to create a self-validating guide for the characterization of this and structurally related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic compound is the foundation of all subsequent research. For this compound, a combination of spectroscopic techniques is required to confirm the connectivity of the thiazole and fluorophenyl rings, the position of the bromine and fluorine substituents, and the overall purity.

  • NMR Spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H NMR confirms the number and environment of protons, while ¹³C NMR elucidates the carbon skeleton.

  • IR Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

Figure 1: Structure of this compound cluster_thiazole 1,3-Thiazole Ring cluster_phenyl 4-Fluorophenyl Ring N1 N1 C2 C2-Br N1->C2 S3 S3 C2->S3 C4 C4 S3->C4 C5 C5-H C4->C5 C1_prime C1' C4->C1_prime C5->N1 C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime C4_prime C4'-F C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of chemical shifts, coupling constants, and signal integrations provides a complete picture of the molecule's proton and carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a clean NMR tube. CDCl₃ is often preferred for its volatility and fewer solvent signals in the region of interest.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum. For complex structures, 2D experiments like COSY and HSQC can be invaluable for confirming assignments.[1]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is expected to show distinct signals for the thiazole proton and the protons of the para-substituted fluorophenyl ring.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-5 (Thiazole)7.5 - 8.2Singlet (s)N/A1HThe proton on the electron-deficient thiazole ring is significantly deshielded. It appears as a singlet as it has no adjacent protons. For the non-fluorinated analog, this peak is at 8.16 ppm.[2]
H-2', H-6'7.8 - 8.1Doublet of Doublets (dd) or Triplet (t)J(H,H) ≈ 8.8, J(H,F) ≈ 5.52HThese protons are ortho to the thiazole ring and are deshielded. They are coupled to the adjacent H-3'/H-5' protons and also show coupling to the fluorine atom.
H-3', H-5'7.1 - 7.3Doublet of Doublets (dd) or Triplet (t)J(H,H) ≈ 8.8, J(H,F) ≈ 8.82HThese protons are ortho to the fluorine atom. They show strong coupling to both the adjacent protons (H-2'/H-6') and the fluorine atom.
  • Expert Insight: The aromatic region for the 4-fluorophenyl group often presents as a complex but characteristic AA'BB' system. Due to similar coupling constants, the signals can sometimes appear as two apparent triplets or two doublets of doublets.[3] The precise chemical shifts and multiplicities are key to confirming the substitution pattern.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of bromine and fluorine atoms has a pronounced effect on the chemical shifts and introduces C-F coupling.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)CouplingRationale for Assignment
C-2 (C-Br)135 - 145Carbon directly attached to the electronegative bromine atom is shifted downfield.
C-4150 - 158Quaternary carbon of the thiazole ring attached to the phenyl group.
C-5115 - 125Protonated carbon of the thiazole ring.
C-4' (C-F)161 - 166Doublet (¹J(C,F) ≈ 250 Hz)Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded.
C-2', C-6'128 - 132Doublet (²J(C,F) ≈ 8 Hz)Carbons ortho to the fluorine show a smaller two-bond coupling.
C-3', C-5'115 - 118Doublet (³J(C,F) ≈ 22 Hz)Carbons meta to the fluorine show a three-bond coupling.
C-1'127 - 131Doublet (⁴J(C,F) ≈ 3 Hz)The quaternary carbon attached to the thiazole ring shows a small four-bond coupling to fluorine.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[4] The spectrum provides a molecular "fingerprint" based on the vibrational modes of the chemical bonds.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[5]

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Data Analysis

The IR spectrum will be dominated by absorptions from the aromatic rings and the various heteroatom bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityStructural Feature
3100 - 3000C-H StretchMedium-WeakAromatic C-H bonds on both rings.[2]
1600 - 1450C=C and C=N StretchMedium-StrongAromatic and thiazole ring skeletal vibrations.[2]
1250 - 1200C-F StretchStrongCharacteristic, strong absorption for the aryl-fluoride bond.
~840C-H Out-of-plane BendStrongIndicative of 1,4- (para) disubstitution on the phenyl ring.[2]
700 - 500C-Br StretchMediumCarbon-bromine bond vibration in the fingerprint region.
  • Expert Insight: The most diagnostic peaks in the IR spectrum are the strong C-F stretch and the strong out-of-plane bending band confirming the para-substitution pattern. The combination of these, along with the aromatic ring stretches, provides strong evidence for the proposed structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information from its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, which is useful for structural confirmation.[6]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like the target molecule.

Figure 2: GC-MS Experimental Workflow A Sample Preparation (Dissolve in Volatile Solvent) B Injection into GC A->B C Separation (Capillary Column) B->C D Ionization (Electron Ionization, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection & Spectrum Generation E->F

Figure 2: GC-MS Experimental Workflow
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure proper elution (e.g., ramp from 100°C to 280°C).

  • Ionization: The eluting compound enters the MS source and is ionized by a 70 eV electron beam.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data Analysis

The mass spectrum is a plot of ion abundance versus m/z. The key is to identify the molecular ion and interpret the major fragment ions.

  • Molecular Ion (M⁺): The molecular formula is C₉H₅BrFNS. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 257 and m/z 259 . Finding this characteristic doublet is the first crucial step in confirming the identity of the compound.

  • Major Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment. The most likely fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable ions or neutral molecules.

Figure 3: Proposed EIMS Fragmentation Pathways M [C₉H₅BrFNS]⁺˙ m/z 257/259 F1 [C₉H₅FNS]⁺ m/z 178 M->F1 - Br• F4 [C₈H₄FNS]⁺˙ m/z 177 M->F4 - HCN F2 [C₇H₄FN]⁺ m/z 121 F1->F2 - CS F3 [C₆H₄F]⁺ m/z 95 F2->F3 - HCN

Figure 3: Proposed EIMS Fragmentation Pathways

Table 4: Predicted Major Fragment Ions in EI-MS

m/z (for ⁷⁹Br)Proposed FormulaIdentity/Origin
257/259[C₉H₅BrFNS]⁺˙Molecular Ion (M⁺)
178[C₉H₅FNS]⁺Loss of a bromine radical (•Br) from M⁺. This is a very common pathway for bromo-aromatics.[8]
177[C₈H₄FNS]⁺˙Loss of hydrogen cyanide (HCN) from M⁺, indicative of a nitrile-containing fragment or ring rearrangement.
121[C₇H₄FN]⁺Loss of carbon monosulfide (CS) from the [M-Br]⁺ ion.
95[C₆H₄F]⁺Fluorophenyl cation, formed by cleavage of the bond between the two rings.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework and the substitution patterns on both the thiazole and phenyl rings. IR spectroscopy provides rapid confirmation of the key functional groups, notably the aryl-fluoride bond. Finally, mass spectrometry confirms the molecular weight via the characteristic M⁺/M+2 isotopic pattern for bromine and reveals predictable fragmentation pathways that are consistent with the proposed structure. The combination of these techniques provides an unambiguous and robust characterization essential for any further application of this compound in research and development.

References

molecular structure and conformation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed examination of a specific, highly functionalized derivative, this compound. We will explore its synthesis, elucidate its three-dimensional molecular architecture through crystallographic and spectroscopic data, and analyze its conformational landscape. Particular emphasis is placed on the interplay between the thiazole core and its substituents—the bromine atom and the 4-fluorophenyl group—which dictates its physicochemical properties and potential for biological interactions. This document serves as a technical resource, consolidating structural data, experimental protocols, and computational insights to support advanced research and development efforts.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. Thiazole derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][3][4]

The subject of this guide, this compound, is a strategically designed molecule. The introduction of a bromine atom at the 2-position not only influences the molecule's electronic profile but also provides a versatile synthetic handle for further chemical modification via cross-coupling reactions. The 4-fluorophenyl group at the 4-position is critical for modulating properties such as lipophilicity and metabolic stability, while the fluorine atom itself can participate in crucial halogen bonding or hydrogen bonding with biological targets.[5] Understanding the precise spatial arrangement and conformational dynamics of this molecule is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Characterization

The most common and efficient method for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.

General Synthetic Workflow

The synthesis of this compound and its analogs typically proceeds by reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with a suitable thiosemicarbazone or other thioamide precursor, followed by cyclization.[6][7][8] A related and well-documented procedure for obtaining a 2-bromo-4-arylthiazole involves a Sandmeyer-type reaction starting from the corresponding 2-amino-4-arylthiazole.[1][9]

Synthesis_Workflow cluster_0 Hantzsch-Type Synthesis cluster_1 Sandmeyer-Type Bromination Thioamide Thioamide Derivative (e.g., Thiourea) Intermediate Thiazoline Intermediate Thioamide->Intermediate Condensation AlphaHalo 2-Bromo-1-(4-fluorophenyl)ethan-1-one AlphaHalo->Intermediate Product1 2-Amino-4-(4-fluorophenyl)-1,3-thiazole Intermediate->Product1 Dehydration/ Aromatization Product1_ref 2-Amino-4-(4-fluorophenyl)-1,3-thiazole FinalProduct This compound Product1_ref->FinalProduct Diazotization & Substitution Reagents NaNO₂ / HBr CuBr Reagents->FinalProduct

Caption: General synthetic pathways to 2-Bromo-4-aryl-1,3-thiazoles.

Experimental Protocol: Sandmeyer-Type Synthesis of 2-Bromo-4-phenyl-1,3-thiazole

This protocol is adapted from the synthesis of the non-fluorinated analog, 2-Bromo-4-phenyl-1,3-thiazole, and serves as a representative methodology.[1][9]

  • Dissolution: Dissolve 2-amino-4-phenylthiazole (1 equivalent) and Copper(I) bromide (CuBr, ~1.5 equivalents) in acetonitrile at room temperature.

  • Addition of Nitrite: Add n-butyl nitrite (~1.5 equivalents) to the stirring solution.

  • Heating: Heat the reaction mixture to approximately 60°C (333 K). The reaction is typically complete within 15-20 minutes.

  • Work-up: Evaporate the solvent in vacuo. Dissolve the resulting residue in ethyl acetate.

  • Washing: Wash the organic layer with a dilute ammonia solution (e.g., 0.1 M) to remove excess copper salts, followed by a brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton on the thiazole ring (H-5) typically appears as a singlet in the aromatic region, often between 7.5 and 8.5 ppm. Signals for the 4-fluorophenyl group will appear as multiplets in their expected aromatic regions.[7][9]

  • ¹³C NMR: The carbon atoms of the thiazole ring and the fluorophenyl ring will show characteristic shifts. Carbon-fluorine coupling (J-coupling) will be observable for the carbons of the fluorophenyl ring.

  • IR Spectroscopy: Characteristic absorption bands for C=N and C=C stretching within the heterocyclic and aromatic systems will be present.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (258.11 g/mol for C₉H₅BrFNS), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Molecular Structure and Conformation

The definitive three-dimensional structure of molecules in the solid state is determined by single-crystal X-ray diffraction. While a crystal structure for this compound is not publicly available, extensive data exists for the closely related analog, 2-Bromo-4-phenyl-1,3-thiazole , which provides a robust model for understanding the core geometry and conformation.[1][9][10]

Crystallographic Data Summary (for 2-Bromo-4-phenyl-1,3-thiazole)
ParameterValueReference
Chemical FormulaC₉H₆BrNS[1]
Molecular Weight240.12 g/mol [1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[9]
a (Å)5.8934 (3)[1]
b (Å)10.6591 (6)[1]
c (Å)13.8697 (7)[1]
β (°)90.812 (1)[1]
Volume (ų)871.18 (8)[1]
Dihedral Angle 7.45 (10)° [1]

The key takeaway from this data is the near-planar relationship between the thiazole and phenyl rings. The dihedral angle of only 7.45° indicates a conformation that maximizes π-system conjugation while minimizing steric clash.[1][9] The introduction of a fluorine atom at the para-position of the phenyl ring is not expected to significantly alter this core conformation.

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C4-C(phenyl) single bond. The observed near-planar conformation in the solid state represents a low-energy minimum.

  • Steric Hindrance: Rotation away from planarity is sterically hindered by the hydrogen atom at the 5-position of the thiazole ring and the ortho-hydrogens of the phenyl ring.

  • Electronic Conjugation: A planar arrangement allows for optimal overlap between the π-orbitals of the thiazole and phenyl rings, a stabilizing electronic effect.

  • Intramolecular Interactions: Computational studies on related thiazole-amino acids show that intramolecular hydrogen bonds (e.g., N-H···N(thiazole)) can significantly stabilize specific conformations.[11] While not a classical hydrogen bond donor, the C-H bond at position 5 can engage in weak interactions.

Caption: Key conformational features and intermolecular packing forces.

Intermolecular Forces in the Solid State

The crystal packing of the parent compound, 2-bromo-4-phenyl-1,3-thiazole, reveals significant intermolecular interactions that stabilize the lattice.[1][9]

  • π–π Stacking: Molecules related by a center of symmetry are held together by π–π interactions between the thiazole and phenyl rings of adjacent molecules, with a centroid-centroid distance of approximately 3.815 Å.[1]

  • Halogen Interactions: The packing also exhibits short intermolecular S···Br contacts of 3.5402 Å, which is shorter than the sum of the van der Waals radii, indicating a significant, stabilizing halogen-chalcogen interaction.[1][9]

Physicochemical Properties and Computational Insights

Computational methods, such as Density Functional Theory (DFT), are invaluable for probing molecular properties and corroborating experimental findings.[4][11]

Computed Molecular Properties
PropertyValueSource
IUPAC NameThis compoundSigma-Aldrich
CAS Number412923-44-5Sigma-Aldrich
Molecular FormulaC₉H₅BrFNSSigma-Aldrich
Molecular Weight258.11 g/mol Sigma-Aldrich
InChIKeyGSCFEPBWOIFTNA-UHFFFAOYSA-NSigma-Aldrich
Physical FormSolidSigma-Aldrich
PurityTypically ≥95%Sigma-Aldrich

Computational studies on thiazole derivatives often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand their electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4] For this molecule, the electron-rich thiazole ring and the electron-withdrawing nature of the substituents create a unique electronic landscape ripe for investigation.

Conclusion and Outlook

This compound is a molecule of significant interest, combining the privileged thiazole scaffold with strategically placed functional groups. Its molecular structure is characterized by a near-planar conformation between the thiazole and fluorophenyl rings, stabilized by electronic conjugation. In the solid state, this conformation is further reinforced by a network of π–π stacking and S···Br halogen interactions.

The insights presented in this guide—from synthetic protocols to detailed structural and conformational analysis—provide a foundational resource for researchers. This knowledge is critical for designing novel derivatives with tailored properties, predicting their interactions with biological macromolecules, and ultimately accelerating the development of new therapeutics and functional materials. Future work should aim to secure a definitive crystal structure of the title compound to precisely quantify the effects of the fluorine substituent on the dihedral angle and crystal packing forces.

References

solubility and stability of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Introduction: Contextualizing the Challenge

In the landscape of modern medicinal chemistry, thiazole derivatives are of paramount importance, frequently appearing as core scaffolds in a multitude of pharmacologically active agents. The subject of this guide, this compound, is a molecule of significant interest, combining three critical structural motifs: the versatile 1,3-thiazole ring, a halogenated phenyl group, and a bromo substituent. The 4-fluorophenyl group is a common feature in drug candidates, known to enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.[1][2] The bromine atom offers a site for further synthetic modification and can also influence the compound's physicochemical properties.

Understanding the solubility and stability of such a candidate is not a perfunctory exercise; it is a cornerstone of successful drug development. These fundamental properties dictate a molecule's journey from a laboratory curiosity to a viable therapeutic. Poor solubility can lead to low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[3] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: The Physicochemical Landscape - A Predictive Analysis

Before embarking on empirical testing, a theoretical assessment of the molecule's structure provides critical insights into its expected behavior.

  • Impact of Structural Moieties on Solubility: The this compound molecule presents a classic case of competing physicochemical influences. The planar thiazole ring and the aromatic fluorophenyl group contribute to its hydrophobicity. Fluorine substitution, while increasing electronegativity, often enhances lipophilicity, which can decrease aqueous solubility.[1][4] Conversely, the nitrogen and sulfur heteroatoms in the thiazole ring offer sites for potential hydrogen bonding, which could modestly improve solubility in polar protic solvents. The molecule is expected to exhibit limited aqueous solubility but good solubility in various organic solvents.

  • Anticipated Stability Profile: The inherent stability of the thiazole ring is generally robust. However, the C-Br bond at the 2-position represents a potential liability, susceptible to nucleophilic displacement under certain conditions. Furthermore, thiazole rings, particularly when substituted with aryl groups, can be sensitive to specific degradation pathways such as photo-oxidation.[5] Therefore, a thorough investigation under hydrolytic, oxidative, and photolytic stress is imperative to unmask these potential degradation routes.

Part 2: A Framework for Solubility Determination

The objective of solubility testing is to quantify the maximum amount of the compound that can be dissolved in a specific solvent system at equilibrium. This is a critical parameter for formulation development, guiding the selection of appropriate excipients and delivery systems.[6][7]

Rationale for Solvent Selection

A diverse panel of solvents must be chosen to construct a comprehensive solubility profile. This panel should span the polarity spectrum and include pharmaceutically relevant media.

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, EthanolAssess aqueous solubility and interactions with solvents capable of hydrogen bonding.
Polar Aprotic Acetonitrile, DMSO, DMF, AcetoneEvaluate solubility in solvents with high dielectric constants but without O-H or N-H bonds.
Nonpolar Hexane, TolueneDetermine solubility in lipophilic environments.
Biorelevant Simulated Gastric/Intestinal FluidsPredict solubility in the physiological environments of the gastrointestinal tract.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility, providing a definitive measure of a compound's dissolution potential.[8][9]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the aliquot through a solvent-compatible 0.45 µm filter to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method as detailed below.

Analytical Method: Stability-Indicating HPLC-UV

A robust analytical method is essential for accurate quantification. A reverse-phase HPLC method with UV detection is proposed.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid for improved peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a predetermined λmax (e.g., 240 nm)

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable results.[5]

Data Presentation: Solubility Profile

The results should be tabulated to allow for clear comparison across different solvent systems.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Classification
Water25TBDTBDTBD
Methanol25TBDTBDTBD
Acetonitrile25TBDTBDTBD
Dimethyl Sulfoxide (DMSO)25TBDTBDTBD
Simulated Gastric Fluid (pH 1.2)37TBDTBDTBD
Simulated Intestinal Fluid (pH 6.8)37TBDTBDTBD
...other solvents
TBD: To Be Determined

Visualization: Solubility Assessment Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Processing cluster_analysis 4. Analysis A Add excess compound to solvent vials B Agitate at constant T (24-48 hours) A->B C Collect supernatant B->C D Filter (0.45 µm) C->D E Dilute to known volume D->E F Inject into HPLC-UV E->F G Quantify against calibration curve F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Stability Profiling via Forced Degradation

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance.[3][10] These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[10][12]

Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared and subjected to the following stress conditions as per ICH Q1A(R2) guidelines.[10][13]

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at predefined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at predefined time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at predefined time points.

  • Thermal Degradation:

    • Store the stock solution at 60°C, protected from light.

    • Withdraw samples at predefined time points.

  • Photolytic Degradation (ICH Q1B):

    • Expose the stock solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample should be stored in the dark as a control.

    • Analyze samples after the exposure period.

Analytical Approach and Data Interpretation

All stressed samples are analyzed using the previously validated stability-indicating HPLC method.

  • Specificity and Peak Purity: A Diode Array Detector (DAD) is essential to assess peak purity. This ensures that the parent compound's peak is not co-eluting with any degradation products, which is the defining characteristic of a stability-indicating method.[5][14]

  • Mass Balance: The analysis should aim for a good mass balance, where the sum of the assay of the parent compound and the areas of all degradation products remains constant throughout the study.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly indicate the compound's lability under each stress condition.

Stress ConditionTime (hours)Assay of Parent Compound (%)Degradation (%)No. of Degradants
0.1 M HCl @ 60°C 24TBDTBDTBD
0.1 M NaOH @ RT 24TBDTBDTBD
3% H₂O₂ @ RT 24TBDTBDTBD
Thermal @ 60°C 24TBDTBDTBD
Photolytic (ICH Q1B) N/ATBDTBDTBD
TBD: To Be Determined; RT: Room Temperature

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Start->Base Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Therm Thermal (60°C) Start->Therm Photo Photolytic (Light Exposure) Start->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize/Quench (if applicable) Sample->Neutralize Analyze Analyze by Stability- Indicating HPLC-DAD Neutralize->Analyze Report Calculate % Degradation Assess Peak Purity Analyze->Report

Caption: Workflow for ICH-Compliant Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable phase in the progression of any new chemical entity. For this compound, a compound with significant therapeutic potential, the methodologies outlined in this guide provide a robust and scientifically sound pathway for characterization. The data generated from these studies will be instrumental in guiding formulation strategies, defining storage conditions, establishing a shelf-life, and ensuring the development of a safe and effective final drug product. This framework, rooted in both fundamental principles and regulatory standards, serves as a vital tool for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

References

quantum chemical calculations for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the synergy between empirical laboratory research and in silico analysis has become indispensable. Quantum chemical calculations, once the domain of theoretical chemists, are now a cornerstone of medicinal chemistry, providing profound insights into molecular structure, reactivity, and interaction with biological targets. This guide focuses on this compound, a molecule representative of a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3] Thiazole derivatives are integral to numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this specific scaffold a compelling subject for computational investigation.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the theoretical framework, practical execution, and interpretive analysis of quantum chemical calculations for this target molecule. We will move beyond a mere recitation of steps to explore the causality behind methodological choices, ensuring that the described protocols are not only robust but also intuitively understood.

The Strategic Imperative for Computational Analysis

Before embarking on any computational study, it is critical to define the objectives. For a potential drug candidate like this compound, quantum chemical calculations serve several strategic purposes:

  • Elucidation of Electronic Structure: Understanding the distribution of electrons within the molecule is fundamental to predicting its behavior.

  • Reactivity Mapping: Identifying which parts of the molecule are likely to engage in chemical reactions or form intermolecular bonds is crucial for understanding its mechanism of action and potential metabolic pathways.

  • Spectroscopic Characterization: Predicting spectroscopic signatures (e.g., IR, NMR) can aid in the structural confirmation of synthesized compounds.

  • Rational Drug Design: The insights gained provide a rational basis for designing derivatives with enhanced activity, selectivity, or improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following workflow outlines the comprehensive computational protocol applied in this guide.

G cluster_prep 1. Pre-computation cluster_dft 2. DFT Core Calculations cluster_analysis 3. Post-computation Analysis mol_build Initial 3D Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure sp_calc Single-Point Energy & Wavefunction Analysis geom_opt->sp_calc thermo Thermodynamic Validation freq_calc->thermo Vibrational Frequencies fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) sp_calc->fmo Wavefunction File mep Molecular Electrostatic Potential (MEP) Mapping sp_calc->mep Electron Density reactivity Global Reactivity Descriptors fmo->reactivity Orbital Energies

Caption: Computational workflow for quantum chemical analysis.

Core Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational results hinges on a rigorously defined and justified methodology. Here, we detail the protocols using Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for systems of this size.

Selection of Theoretical Level: The B3LYP/6-311++G(d,p) Standard

The choice of the functional and basis set is the most critical decision in a DFT study.

  • Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long-standing track record of providing reliable results for the geometries and electronic properties of organic molecules, making it an authoritative standard in the field.[5]

  • Basis Set (6-311++G(d,p)): This triple-zeta basis set provides a high degree of flexibility for the molecular orbitals.

    • 6-311G: Indicates a robust representation of core and valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for analyzing non-covalent interactions and systems with electronegative atoms like F, N, and S.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron distribution, which is necessary for accurately modeling chemical bonds.

This combination, B3LYP/6-311++G(d,p), is a well-validated choice for calculations on similar heterocyclic systems.[1][6] All calculations are performed using a suitable quantum chemistry software package like Gaussian or ORCA.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Initial Structure Creation: A 3D model of this compound is built using molecular modeling software (e.g., GaussView, Avogadro). The initial bond lengths and angles are set to standard values.

  • Optimization Keyword Setup: The input file for the DFT software is configured for geometry optimization. The keywords specify the theoretical level (B3LYP/6-311++G(d,p)) and the task (Opt).

  • Execution: The calculation is run. The algorithm iteratively adjusts the positions of the atoms to find a stationary point on the potential energy surface that minimizes the total energy of the molecule.

  • Frequency Calculation: Following successful optimization, a frequency calculation (Freq) is performed on the optimized geometry at the same level of theory.

  • Validation: The output of the frequency calculation is inspected. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

Results and Discussion: From Raw Data to Chemical Insight

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. A key parameter is the dihedral angle between the thiazole and the 4-fluorophenyl rings, which dictates the degree of conjugation between the two systems. X-ray crystallography data for the parent compound, 2-bromo-4-phenyl-1,3-thiazole, shows this angle to be approximately 7.45°.[7][8] Our calculated value for the fluorinated analog is expected to be similar, indicating a near-planar arrangement that allows for significant π-electron delocalization.

Parameter Description Calculated Value
Bond Lengths (Å) Selected interatomic distancesC2-Br: ~1.87, C4-C(Ph): ~1.47, C-F: ~1.35
Bond Angles (°) Selected angles between bondsC1-S1-C3: ~88.5, N1-C2-Br: ~125.0
Dihedral Angle (°) C5-C4-C(Ph)-C(Ph)~8.0°
Note: Values are representative and based on typical DFT results for similar structures.
Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[9]

FMO cluster_lumo LUMO (Electron Acceptor) cluster_homo HOMO (Electron Donor) lumo Energy homo Energy lumo->homo ΔE = E_LUMO - E_HOMO (Reactivity Indicator) gap

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiazole ring, particularly the sulfur atom, while the LUMO is likely distributed across the entire π-system, including both rings.

Parameter Description Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.5 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -1.5
ΔE (Gap) E(LUMO) - E(HOMO)5.0 to 6.0
Note: These are typical energy ranges for such heterocyclic compounds.

A relatively large energy gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for drug development professionals as it visualizes the charge distribution on the molecule's surface, predicting how it will interact with a biological receptor. It maps regions of electron richness and deficiency.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack and potential hydrogen bond acceptors.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack and potential hydrogen bond donors.

For our target molecule, the MEP map would reveal:

  • Negative Potential: Concentrated around the nitrogen atom of the thiazole ring, the sulfur atom, and the highly electronegative fluorine atom on the phenyl ring. These are the primary sites for forming hydrogen bonds with receptor amino acid residues.

  • Positive Potential: Located around the hydrogen atoms, particularly the one on the C5 position of the thiazole ring.

This information is invaluable for docking studies and for designing analogues with modified binding properties.

Practical Applications in Drug Development

The theoretical data derived from these calculations directly informs several key aspects of the drug discovery pipeline:

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related analogues, researchers can build robust SAR models. For instance, replacing the bromine at the C2 position with other groups and calculating the resulting change in the HOMO-LUMO gap or MEP can predict the impact on biological activity.

  • Metabolic Stability Prediction: The MEP map and FMO analysis can highlight sites susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes). Regions of high electron density (HOMO localization) are often targets for oxidative metabolism.

  • Lead Optimization: If the molecule shows promising activity but poor solubility, the computational data can guide modifications. For example, identifying a site that is not critical for binding (based on MEP) where a polar group could be added to enhance solubility.

Conclusion

The quantum chemical analysis of this compound provides a detailed portrait of its electronic structure, stability, and reactivity. Through a systematic and validated DFT protocol, we can generate actionable data that illuminates the molecule's potential as a pharmacophore. The optimized geometry, frontier molecular orbitals, and molecular electrostatic potential map serve as a robust foundation for understanding its interactions at a molecular level. For researchers in drug development, these in silico techniques are not merely academic exercises; they are essential tools that accelerate the design-synthesis-test cycle, reduce costs, and ultimately pave the way for the rational development of safer and more effective therapeutic agents.

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action for the novel compound, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. Drawing upon the established biological activities of the versatile thiazole scaffold, we will delineate plausible therapeutic targets and provide a comprehensive roadmap for their experimental validation. Our approach is grounded in scientific integrity, offering not just protocols, but the strategic reasoning behind them, to empower researchers in their quest for novel therapeutics.

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of numerous biologically active compounds, both natural and synthetic.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6][7][8][9]

The subject of this guide, this compound, is a structurally intriguing molecule. The presence of a bromine atom at the 2-position and a fluorophenyl group at the 4-position suggests the potential for specific and potent biological interactions. The electron-withdrawing nature of the halogens can influence the molecule's electrostatic potential, facilitating interactions with biological targets.[10] This guide will systematically explore the most probable mechanisms through which this compound may exert its effects, based on the established pharmacology of related thiazole derivatives.

Postulated Mechanisms of Action and Experimental Validation Strategies

Based on a comprehensive review of existing literature on thiazole derivatives, we propose several high-probability mechanisms of action for this compound. For each proposed mechanism, we will outline the underlying biological pathways and provide detailed, self-validating experimental protocols for investigation.

Hypothesis 1: Inhibition of Key Enzymes in Inflammatory and Cancer Pathways

Thiazole derivatives have been repeatedly identified as potent inhibitors of enzymes that play critical roles in inflammation and cancer.[7][8] These include cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators. Furthermore, the inhibition of enzymes like Pin1, a peptidyl-prolyl cis-trans isomerase overexpressed in many cancers, and tubulin polymerization are established anticancer mechanisms for thiazole-containing compounds.[6][11]

Underlying Rationale: Chronic inflammation is a key driver of numerous diseases, including cancer. The dual inhibition of COX and 5-LOX can offer a powerful anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors. The structural features of this compound are consistent with those of other known COX/LOX inhibitors.[12]

Experimental Workflow:

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Model A COX-1/COX-2 Inhibition Assay C LPS-stimulated Macrophages A->C B 5-LOX Inhibition Assay B->C D Measurement of PGE2 and LTB4 C->D E Carrageenan-induced Paw Edema D->E F Measurement of Paw Volume E->F

Workflow for Investigating COX/LOX Inhibition

Detailed Protocols:

Protocol 2.1.1.1: In Vitro COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib, indomethacin).

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction and measure the absorbance at 590 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2.1.1.2: Cell-Based Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production Assay

  • Objective: To assess the effect of the compound on the production of pro-inflammatory mediators in a cellular context.

  • Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), ELISA kits for PGE2 and LTB4.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 and LTB4 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Underlying Rationale: The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11] The planar aromatic structure of this compound makes it a candidate for binding to the colchicine site on tubulin.

Experimental Workflow:

G cluster_0 Biochemical Assay cluster_1 Cellular Assays cluster_2 Molecular Docking A In Vitro Tubulin Polymerization Assay B Immunofluorescence Microscopy A->B E In Silico Docking to Tubulin A->E C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI) C->D

Workflow for Investigating Tubulin Polymerization Inhibition

Detailed Protocols:

Protocol 2.1.2.1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Materials: Purified bovine brain tubulin, tubulin polymerization buffer, GTP, fluorescence-based tubulin polymerization assay kit.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add tubulin, polymerization buffer, and the test compound or a known inhibitor (e.g., colchicine, paclitaxel).

    • Incubate on ice for 5 minutes.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 2.1.2.2: Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network in cancer cells.

  • Materials: Human cancer cell line (e.g., HeLa, MCF-7), anti-α-tubulin antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining.

  • Procedure:

    • Grow cells on coverslips and treat with the test compound for an appropriate time (e.g., 24 hours).

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block with bovine serum albumin.

    • Incubate with the primary anti-α-tubulin antibody.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

    • Mount the coverslips and visualize the microtubule structure using a fluorescence microscope.

Hypothesis 2: Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[3][9][13][14] The potential mechanisms of action are diverse, ranging from the inhibition of essential microbial enzymes to the disruption of cell membrane integrity.[10][15] The lipophilic nature of the 4-fluorophenyl group and the reactive 2-bromo substituent in our target compound may contribute to its antimicrobial potential.

Experimental Workflow:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Broth Microdilution for MIC/MBC B Bacterial Membrane Permeability Assay A->B C DNA Gyrase Inhibition Assay A->C D Biofilm Formation Inhibition Assay A->D

Workflow for Investigating Antimicrobial Activity

Detailed Protocols:

Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills 99.9% of the bacteria (MBC).

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well plates.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration with no visible growth.

    • To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.

Protocol 2.2.2: Bacterial Membrane Permeability Assay

  • Objective: To assess whether the compound disrupts the bacterial cell membrane.

  • Materials: Bacterial suspension, SYTOX Green nucleic acid stain.

  • Procedure:

    • Wash and resuspend bacteria in a suitable buffer.

    • Add SYTOX Green to the bacterial suspension.

    • Add the test compound and monitor the increase in fluorescence over time. An increase in fluorescence indicates that the membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

Hypothesis 3: Modulation of Neurological Targets

Recent studies have highlighted the potential of thiazole derivatives as modulators of neurological pathways, with some acting as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LOX), suggesting a neuroprotective role.[5]

Experimental Workflow:

G cluster_0 Enzyme Inhibition Assays cluster_1 Cell-Based Neuroprotection Assay A DNase I Inhibition Assay C Oxidative Stress-induced Neuronal Cell Death A->C B 5-LOX Inhibition Assay B->C D Measurement of Cell Viability (MTT assay) C->D

Workflow for Investigating Neuroprotective Effects

Detailed Protocols:

Protocol 2.3.1: In Vitro DNase I Inhibition Assay

  • Objective: To determine the IC50 value of the compound against DNase I.

  • Materials: Bovine pancreatic DNase I, DNA substrate, DNase I activity assay kit.

  • Procedure:

    • Follow the manufacturer's protocol for the DNase I activity assay kit.

    • Briefly, incubate DNase I with the test compound at various concentrations.

    • Add the DNA substrate and measure the rate of DNA degradation, typically by monitoring the increase in fluorescence of an intercalating dye.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2.3.2: Neuroprotection against Oxidative Stress

  • Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative damage.

  • Materials: Human neuroblastoma cell line (e.g., SH-SY5Y), hydrogen peroxide (H2O2) or glutamate, MTT reagent.

  • Procedure:

    • Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.

    • Pre-treat the differentiated cells with the test compound for 1-2 hours.

    • Induce oxidative stress by exposing the cells to H2O2 or glutamate.

    • After the incubation period, assess cell viability using the MTT assay. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Data Presentation and Interpretation

All quantitative data generated from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Enzyme Inhibition Data

Enzyme TargetIC50 (µM) of this compoundPositive Control IC50 (µM)
COX-1Indomethacin:
COX-2Celecoxib:
5-LOXZileuton:
Tubulin PolymerizationColchicine:
DNase I

Table 2: Summary of Antimicrobial Activity

Microbial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on key enzymatic and cellular pathways implicated in inflammation, cancer, microbial infections, and neurodegeneration, researchers can build a comprehensive pharmacological profile of this promising compound. The proposed experimental workflows, grounded in established methodologies, are designed to yield clear, interpretable, and self-validating results.

Positive findings in any of these areas would warrant further investigation, including more advanced in vivo studies and structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but a thorough and logical investigation of its mechanism of action is the critical first step.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Disubstituted Thiazoles

The 2,4-disubstituted thiazole scaffold is a privileged motif in medicinal chemistry and materials science. Its presence in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs, underscores its value as a bioisostere for various functional groups. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital structures, offering a robust and versatile method for forming carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole as an electrophilic partner in Suzuki-Miyaura coupling reactions, a cornerstone transformation for creating diverse molecular architectures.

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, a fundamental concept for troubleshooting and optimization, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-deficient nature of the thiazole ring generally facilitates this process.[3][5]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step requires activation by a base.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[3]

Causality in Component Selection:
  • Palladium Catalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[5][6] For heteroaromatic substrates like 2-bromothiazoles, electron-rich and bulky phosphine ligands (e.g., Buchwald or Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability.[2][3]

  • Ligand: The ligand's role extends beyond stabilization; it modulates the electronic and steric environment of the palladium atom. Electron-rich ligands facilitate the oxidative addition step, while bulky ligands can promote the final reductive elimination.[3][6] The selection of the ligand can be crucial for achieving high yields, especially with challenging substrates.[6][7]

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[2][8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and must be compatible with any base-sensitive functional groups on the substrates.[8][9]

  • Solvent: The solvent system (e.g., dioxane, THF, toluene, often with water) must solubilize the reactants and catalyst while being compatible with the reaction conditions.[2][5] The presence of water can be beneficial, aiding in the dissolution of the base and influencing the transmetalation step.[10]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') Product 2-Aryl-4-(4-fluorophenyl)-1,3-thiazole (Ar-Ar') Transmetalation->Product Thiazole This compound (Ar-Br) Thiazole->OxAdd BoronicAcid Arylboronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-4-(4-fluorophenyl)-1,3-thiazoles

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.

Reagent Table
ReagentCAS NumberMW ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound34091-68-4258.111.01.0258 mg
Arylboronic AcidVariesVaries1.21.2Varies
Pd(PPh₃)₄14221-01-31155.560.030.0334.7 mg
K₂CO₃584-08-7138.212.02.0276 mg
1,4-Dioxane123-91-188.11--8 mL
Water7732-18-518.02--2 mL
Step-by-Step Methodology

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[11]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[12]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask.

  • Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.[12]

Reaction Execution:

  • Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromothiazole is consumed (typically 4-12 hours).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-(4-fluorophenyl)-1,3-thiazole.

Visualizing the Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Thiazole, Boronic Acid, Base, Catalyst, Solvents setup->reagents reaction Heat and Stir (e.g., 90 °C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Wash monitoring->workup Complete purification Dry and Concentrate workup->purification column Flash Column Chromatography purification->column product Pure Product column->product caption Experimental Workflow.

References

The Strategic Application of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing novel therapeutic agents. The subject of this guide, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, represents a particularly valuable building block for drug discovery. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide array of molecular diversity through various cross-coupling reactions. The 4-(4-fluorophenyl) moiety often enhances biological activity and can improve pharmacokinetic properties such as metabolic stability and membrane permeability. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization and an overview of the biological activities of its analogues, particularly in the realms of oncology and metabolic diseases.

Synthetic Utility: A Gateway to Molecular Diversity

The bromine atom at the 2-position of the thiazole ring is the key to the synthetic versatility of this compound. This electrophilic center is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. Below, we detail protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures, which are common motifs in kinase inhibitors. This protocol describes the coupling of this compound with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

reagents Assemble Reagents: - this compound - Arylboronic Acid (1.2 equiv) - Pd(PPh3)4 (0.05 equiv) - K2CO3 (2.0 equiv) - Toluene/Ethanol/Water (4:1:1) setup Reaction Setup: - Add solids to a dry flask - Purge with Argon - Add degassed solvents reagents->setup 1. Preparation reaction Reaction: - Heat to 80-90 °C - Monitor by TLC/LC-MS setup->reaction 2. Execution workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup 3. Quenching & Extraction purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography workup->purification 4. Isolation

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v) and degas it by bubbling argon through it for 20-30 minutes. Add the degassed solvent mixture (10 mL) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-(4-fluorophenyl)-1,3-thiazole.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are crucial for many biologically active molecules, including those targeting DNA and various enzymes.[1][4][5] This protocol outlines the coupling of this compound with a primary or secondary amine.

Workflow for Buchwald-Hartwig Amination

reagents Assemble Reagents: - this compound - Amine (1.2 equiv) - Pd2(dba)3 (0.02 equiv) - XPhos (0.08 equiv) - NaOtBu (1.4 equiv) - Toluene (anhydrous) setup Reaction Setup: - Add solids to a dry flask - Purge with Argon - Add degassed toluene and amine reagents->setup 1. Preparation reaction Reaction: - Heat to 100-110 °C - Monitor by TLC/LC-MS setup->reaction 2. Execution workup Work-up: - Cool to RT - Filter through Celite - Concentrate reaction->workup 3. Quenching & Filtration purification Purification: - Purify by column chromatography workup->purification 4. Isolation

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol), XPhos (0.08 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the tube.

  • Inert Atmosphere and Solvent Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of Celite, washing the pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired 2-amino-4-(4-fluorophenyl)-1,3-thiazole derivative.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas. The ability to easily modify the 2-position of the thiazole ring allows for the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Activity: Targeting Kinase Signaling Pathways

A prominent application of this scaffold is in the development of protein kinase inhibitors for cancer therapy.[3][6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Thiazole-based compounds have been shown to be effective inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and ErbB2.[8][9]

EGFR Signaling Pathway and Inhibition

EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 2-Aryl/amino-4-(4-fluorophenyl) -1,3-thiazole Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway.

The diagram above illustrates how derivatives of this compound can act as kinase inhibitors. By binding to the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which ultimately inhibits cancer cell proliferation and survival.

Comparative Kinase Inhibition Profile of Thiazole Derivatives

The following table summarizes the reported IC₅₀ values of various thiazole derivatives against different cancer cell lines, demonstrating the potential of this scaffold.

Compound IDR-Group at 2-positionTarget Cell LineIC₅₀ (µM)Reference
11d 5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-ylA549 (Lung Cancer)62.5 µg/mL[5][10]
16b 5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-ylHepG2 (Liver Cancer)Potent[10]
p2 Substituted Schiff BaseMCF7 (Breast Cancer)10.5[11]
24f Cyanophenyl-substituted moietyA549, MCF-7EGFR IC₅₀ = 4.34[9]

Note: The core structure for these derivatives is based on a 4-phenylthiazole scaffold, with substitutions that can be accessed via the 2-bromo intermediate.

Antidiabetic Activity: α-Amylase Inhibition

Derivatives of this compound have also been investigated for their potential in managing type 2 diabetes. One of the therapeutic strategies for this condition is to control post-prandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase.

A study on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, synthesized from a precursor derived from 2-bromo-4-fluoroacetophenone, demonstrated significant α-amylase inhibitory activity.[12][13]

α-Amylase Inhibition by Thiazole Derivatives

Compound IDSubstituent on Arylideneα-Amylase IC₅₀ (µM)
3b 2-bromo-4-methylphenyl6.87 ± 0.01
3f 3-bromophenyl5.88 ± 0.16
Acarbose (Standard) -5.55 ± 0.06

Data sourced from Akhtar, T., et al. (2023).[12][13]

These findings suggest that the 4-(4-fluorophenyl)thiazole scaffold is a promising starting point for the development of novel α-amylase inhibitors.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block in medicinal chemistry. Its utility is primarily derived from the strategic placement of a bromine atom, which allows for the straightforward synthesis of a vast library of derivatives through robust and reliable cross-coupling methodologies. The resulting compounds have demonstrated significant potential as anticancer and antidiabetic agents, among other therapeutic applications. The continued exploration of novel coupling partners and the detailed biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of new and improved drug candidates. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the power of this privileged scaffold in their drug discovery endeavors.

References

Application Notes and Protocols: 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylthiazole motif is a recognized privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2][3][4] This guide focuses on a key intermediate, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole , a versatile building block for the synthesis of novel bioactive molecules. The strategic placement of a reactive bromine atom at the 2-position of the thiazole ring, combined with the 4-fluorophenyl group at the 4-position, provides an ideal platform for structural elaboration through modern cross-coupling chemistry. These notes provide a detailed exploration of its synthesis, reactivity, and application in constructing libraries of potential therapeutic agents, complete with step-by-step protocols for key transformations.

Introduction: The Strategic Importance of the Thiazole Scaffold

Thiazole and its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5] The 2-bromo-4-arylthiazole framework is particularly valuable as it allows for selective functionalization at the C2 position, a critical vector for modulating pharmacological activity. The introduction of a 4-fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity, due to the unique electronic properties of fluorine.

This document serves as a technical guide for researchers in drug discovery, outlining the utility of this compound in synthesizing diverse molecular architectures. We will delve into the causality behind experimental choices, providing robust and self-validating protocols for its use in cornerstone synthetic reactions.

Compound Properties and Safety

A thorough understanding of the physical properties and safety requirements is paramount before utilization.

PropertyValueSource
Molecular Formula C₉H₅BrFNS[6]
Molecular Weight 258.11 g/mol [6]
Appearance Light yellow to brown solid[7]
Storage Conditions Store sealed in a cool, dry place (2-8°C)[8][9]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10][11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10][12] In case of contact, wash the affected area thoroughly with water and seek medical advice.[8][11] Refer to the material safety data sheet (MSDS) for complete handling and emergency procedures.[7][10][11][12]

Synthesis of the Building Block

The most common and reliable method for synthesizing 4-arylthiazoles is the Hantzsch thiazole synthesis. The subsequent introduction of the bromine at the 2-position is typically achieved via a Sandmeyer-type reaction from the corresponding 2-aminothiazole intermediate. This two-step process provides a clean and efficient route to the desired building block.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Bromination A 2-Bromo-1-(4-fluorophenyl)ethanone C 2-Amino-4-(4-fluorophenyl)thiazole A->C Ethanol, Reflux B Thiourea B->C D 2-Amino-4-(4-fluorophenyl)thiazole G This compound D->G 0-5 °C E NaNO₂, HBr E->G F CuBr₂ F->G

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

This protocol is adapted from the general Hantzsch synthesis methodology.[13][14]

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approx. 0.2 M).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt will form. Filter the solid and wash with cold ethanol.

  • Neutralization & Isolation: Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. The free amine will precipitate.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 2-amino-4-(4-fluorophenyl)thiazole as a solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2.2: Synthesis of this compound

This protocol employs a Sandmeyer reaction, a trustworthy method for converting an amino group on an aromatic ring to a bromide.[15][16]

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, add 2-amino-4-(4-fluorophenyl)thiazole (1.0 eq) to a solution of 48% hydrobromic acid (HBr). Stir until a fine suspension is formed.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) bromide (CuBr₂) (1.5 eq) in 48% HBr. Add the cold diazonium salt solution portion-wise to the CuBr₂ solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extraction & Purification: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.[16]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position of the thiazole is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[17][18][19] These reactions allow for the modular and predictable assembly of complex molecules from simple, readily available fragments.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for coupling aryl halides with organoboron compounds to form biaryl structures, a common motif in pharmacologically active molecules.[20][21] Its tolerance of a wide range of functional groups makes it ideal for late-stage diversification in a drug discovery program.[20]

Causality: The choice of palladium catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope, especially with sterically hindered partners.[22][23] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.[19][21]

G cluster_reactants Pd0 Pd(0)L₂ A Ar-Pd(II)-X L₂ Pd0->A Oxidative Addition B Ar-Pd(II)-R' L₂ A->B Transmetalation B->Pd0 Reductive Elimination Product R-R' (Product) B->Product ArX R-X (Thiazole-Br) ArX->A R_B R'-B(OR)₂ (Boronic Ester) R_B->B Base Base Base->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst & Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like dioxane/water (4:1) or toluene/ethanol/water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines.[17][24] This is particularly relevant in drug design, as the amine functionality is a key pharmacophore in a vast number of therapeutic agents, often involved in hydrogen bonding with biological targets and improving aqueous solubility.

Causality: This reaction is highly dependent on the ligand and base combination. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands" like XPhos or BrettPhos) are essential.[18] They promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitate the final reductive elimination step to release the amine product.[25] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[26]

G cluster_reactants Pd0 Pd(0)L A Ar-Pd(II)-X L Pd0->A Oxidative Addition C Ar-Pd(II)-NR'R'' L A->C Amine Coordination & Deprotonation C->Pd0 Reductive Elimination Product R-NR'R'' (Product) C->Product ArX R-X (Thiazole-Br) ArX->A Amine HNR'R'' (Amine) Amine->C Base Base Base->C

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube: this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a strong base like NaOtBu (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Quenching & Work-up: Once complete, cool the reaction to room temperature and carefully quench with water or a saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Application Showcase: Bioactive Molecules

The true value of a building block is demonstrated by the biological activity of the molecules it helps create. The this compound scaffold has been instrumental in developing inhibitors for various therapeutic targets.

Compound Class/ExampleKey Synthetic TransformationBiological ActivityReferences
Dual sEH/FAAH Inhibitors Buchwald-Hartwig AminationPotential treatment for inflammatory pain by simultaneously inhibiting two key enzymes.[1][27]
Akt Inhibitors Hantzsch SynthesisAnticancer agents targeting the PI3K/Akt signaling pathway.[2]
PI3K/mTOR Dual Inhibitors Hantzsch SynthesisAnticancer agents with potent antiproliferative activity against various cancer cell lines.[28]
Anticancer Agents Multi-step SynthesisCytotoxic effects against lung (A549) and liver (HepG2) cancer cell lines.[5][29][30]
Antifungal Agents Acylhydrazone formationPotent activity against crop fungal diseases like Magnaporthe oryzae (rice blast).[31]

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its robust synthesis and predictable reactivity in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide researchers with a reliable and versatile platform. The protocols and principles outlined in this guide empower drug discovery professionals to efficiently generate diverse libraries of novel thiazole-based compounds, accelerating the identification of new therapeutic leads for a wide range of diseases.

References

Application Note: High-Throughput Quantification of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate measurement in process chemistry, impurity profiling, and quality control, we present two primary analytical approaches: a widely accessible Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3]

Introduction: The Analytical Imperative

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motifs are present in a variety of pharmacologically active agents. The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of reliable and validated analytical methods for its quantification is a cornerstone of a successful drug development program.

This application note addresses this need by providing detailed protocols for two complementary analytical techniques. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation.

Method Selection: A Dichotomy of Purpose

The selection of an appropriate analytical technique is a decision driven by the intended application. Here, we present a dual-method approach to provide flexibility for different analytical challenges.

  • RP-HPLC-UV: This technique is the workhorse of the pharmaceutical industry for routine analysis.[4] It offers a balance of speed, robustness, and cost-effectiveness, making it ideal for in-process controls, content uniformity, and stability testing where the analyte concentration is relatively high. The chromophore in the this compound structure allows for sensitive detection by UV spectrophotometry.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as impurity profiling, metabolite identification, or quantification in complex biological matrices, LC-MS/MS is the gold standard.[5][6][7] Its ability to selectively monitor specific parent-to-product ion transitions provides unparalleled specificity, minimizing interference from matrix components.

RP-HPLC-UV Method for Quantification

This method is designed for the routine quantification of this compound in bulk drug substance and intermediate preparations.

Scientific Rationale

A C18 stationary phase is selected for its broad applicability in retaining moderately polar to nonpolar compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water, provides a versatile elution profile. The addition of a small amount of formic acid is crucial to protonate any residual silanols on the stationary phase, thereby minimizing peak tailing and ensuring symmetrical peak shapes. UV detection at a wavelength corresponding to the absorbance maximum of the analyte ensures optimal sensitivity.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined λmax)

| Run Time | 15 minutes |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in acetonitrile, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines.[1][2][3] The following table summarizes the expected performance characteristics:

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte.Peak purity index > 0.999. No co-elution with process impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 1-100 µg/mL.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Repeatability RSD < 1.0%; Intermediate Precision RSD < 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant impact on results from minor variations in method parameters.Method is robust to small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for RP-HPLC-UV quantification.

LC-MS/MS Method for Trace Quantification

This method is designed for the sensitive and selective quantification of this compound, particularly in complex matrices or for low-level impurity analysis.

Scientific Rationale

The high sensitivity and selectivity of tandem mass spectrometry make it ideal for trace analysis.[5][7] Electrospray ionization (ESI) in positive ion mode is chosen as the nitrogen and sulfur atoms in the thiazole ring are readily protonated. The quantification is based on Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. This highly specific detection scheme minimizes matrix effects and provides a high degree of confidence in the analytical results. A stable isotope-labeled internal standard, if available, is recommended to correct for any matrix effects and variations in instrument response.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 10% B; 0.5-3 min: 10-95% B; 3-4 min: 95% B; 4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Run Time | 5 minutes |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition To be determined experimentally (e.g., Precursor ion [M+H]⁺ → Product ion)

| Collision Energy | To be optimized |

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of at least seven calibration standards by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the expected concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute with 50:50 acetonitrile:water to a final concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary. Filter through a 0.22 µm syringe filter before injection.

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines, with consideration for the lower concentration levels.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interfering peaks at the retention time and MRM transition of the analyte.No detectable signal in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.998 over a range of 0.1-100 ng/mL.
Accuracy 85.0% - 115.0% recovery at low concentrations; 90.0% - 110.0% at higher concentrations.Within acceptable ranges across the calibration curve.
Precision (Repeatability & Intermediate) RSD ≤ 15.0% at LLOQ; ≤ 10.0% for other concentrations.Within acceptable ranges.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Robustness No significant impact on results from minor variations in method parameters.Method is robust to small changes in source parameters and mobile phase composition.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve and Dilute (50:50 ACN:H2O) start->dissolve spe Matrix Cleanup (SPE/LLE, if needed) dissolve->spe filter Filter (0.22 µm) spe->filter inject Inject into LC-MS/MS System filter->inject separate UPLC Separation (C18) inject->separate ionize ESI+ Ionization separate->ionize monitor MRM Detection ionize->monitor integrate Integrate MRM Peak Area monitor->integrate calibrate Generate Calibration Curve (weighted) integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for LC-MS/MS trace quantification.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quantification of this compound. The RP-HPLC-UV method serves as a robust and reliable tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis. The successful implementation and validation of these methods will ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines. Adherence to the principles of method validation outlined by the ICH is paramount to ensure data integrity and regulatory compliance.[1][2][3][8]

References

Application Note: Strategic Use of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in the Synthesis of Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a high-value target in oncology due to its role in driving tumor growth, invasion, and metastasis.[1][2] The development of small-molecule inhibitors targeting c-Met has become a critical focus for drug discovery programs. This guide provides a detailed examination of the strategic application of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole , a key heterocyclic building block, in the synthesis of c-Met kinase inhibitors. We will explore the underlying biological rationale, the chemical utility of this intermediate, and provide a detailed protocol for its application in a cornerstone cross-coupling reaction, highlighting the causality behind key experimental choices.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor, and its exclusive ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for embryonic development and tissue repair.[3] However, in numerous cancers, this pathway becomes aberrantly activated through gene amplification, mutation, or protein overexpression.[1][4] This dysregulation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, motility, and invasion.[1][3][5] The central role of c-Met in promoting aggressive cancer phenotypes makes it a compelling target for therapeutic intervention.[2]

cMet_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 Recruitment & Phosphorylation GRB2 GRB2/SOS P_cMet->GRB2 Recruitment & Phosphorylation STAT3 STAT3 P_cMet->STAT3 Recruitment & Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Transcription Cell Proliferation, Motility STAT3->Transcription Invasion, Tubulogenesis

Figure 1: The c-Met Signaling Cascade

This compound: A Privileged Synthetic Intermediate

The thiazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets.[6][7][8] The specific intermediate, This compound , is an exceptionally valuable building block for c-Met inhibitors for several reasons:

  • Reactive Handle for C-C Bond Formation: The bromine atom at the 2-position of the thiazole ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This allows for the efficient and modular construction of complex biaryl or aryl-heteroaryl structures, which are common motifs in kinase inhibitors.[10]

  • Thiazole Core: The electron-rich thiazole nucleus can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the c-Met kinase, contributing to the inhibitor's potency and selectivity.[6]

  • Fluorophenyl Moiety: The 4-fluorophenyl group is a common feature in kinase inhibitors. The fluorine atom can enhance binding affinity through favorable electrostatic or halogen-bonding interactions and can improve metabolic stability and pharmacokinetic properties of the final compound.[11]

Application Protocol: Suzuki-Miyaura Coupling

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a fundamental step in the synthesis of many c-Met inhibitors, using this compound as the starting material. This reaction is widely used in the pharmaceutical industry for its reliability and tolerance of diverse functional groups.[9][12]

Objective

To synthesize a biaryl thiazole derivative, a core structure for a c-Met inhibitor, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Scheme

(Illustrative scheme: this compound reacts with a generic arylboronic acid)

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Eq.
This compound258.112581.01.0
(3-Cyanophenyl)boronic acid146.941761.21.2
Pd(PPh₃)₄ (Tetrakis)1155.56350.030.03
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-8 mL--
Water-2 mL--
Step-by-Step Protocol
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (258 mg, 1.0 mmol).

    • Causality: The reaction must be performed in a clean, dry vessel to prevent side reactions and catalyst deactivation.

  • Reagent Addition: Add (3-Cyanophenyl)boronic acid (176 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol) to the flask.

    • Causality: A slight excess of the boronic acid (1.2 eq.) is used to ensure complete consumption of the limiting bromo-thiazole starting material. The base (K₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid.[13]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Causality: Pd(PPh₃)₄ is a robust Pd(0) catalyst suitable for a wide range of Suzuki couplings. A 3 mol% loading is a typical starting point to ensure efficient catalysis without excessive cost or heavy metal contamination.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to poor reaction yields. Maintaining an inert atmosphere is critical for the integrity of the catalytic cycle.[10]

  • Solvent Addition: Using a syringe, add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Causality: A mixture of an organic solvent (dioxane) and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). Solvents must be degassed (by sparging with inert gas) to remove dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: Heating is required to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle. 90 °C is a standard temperature for these types of couplings.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting bromo-thiazole spot is no longer visible (typically 4-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The brine wash removes residual water and inorganic salts from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes trace amounts of water.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

workflow start Start: Prepare Reaction Vessel reagents Add: 1. 2-Bromo-thiazole 2. Boronic Acid 3. K₂CO₃ 4. Pd(PPh₃)₄ start->reagents inert Purge with Argon/Nitrogen reagents->inert solvents Add Degassed Dioxane/Water inert->solvents heat Heat to 90 °C with Stirring solvents->heat monitor Monitor by TLC (4-6 h) heat->monitor monitor->heat Incomplete workup Cool, Dilute, and Extract with Ethyl Acetate monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Pure Product purify->end

Figure 2: Experimental Workflow for Suzuki Coupling

Conclusion

This compound stands out as a highly strategic and versatile intermediate in the synthesis of c-Met kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular assembly of complex molecular architectures required for potent kinase inhibition. The inherent properties of the thiazole and fluorophenyl moieties contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. The protocol detailed herein provides a robust and reproducible method for leveraging this key building block, serving as a foundational step for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inherent chemical features of the thiazole nucleus, such as its capacity for hydrogen bonding and π-π stacking interactions, make it an attractive pharmacophore for designing targeted therapies. The subject of this guide, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, is a novel synthetic compound. While specific biological data for this molecule is not yet publicly available, its structural motifs—a halogenated phenyl ring appended to a brominated thiazole core—suggest a strong potential for anticancer activity, possibly through the inhibition of key cellular signaling pathways, such as those regulated by protein kinases.

This document provides a comprehensive suite of in vitro protocols designed to systematically evaluate the biological and pharmacological profile of this compound. The proposed workflow is structured to first establish its fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by a broad assessment of its cytotoxic potential against a panel of human cancer cell lines. Subsequent mechanistic assays are then detailed to elucidate the mode of action of this promising compound.

Part 1: Foundational Characterization

Prior to biological evaluation, it is crucial to determine the fundamental physicochemical properties of this compound to ensure reliable and reproducible results in subsequent in vitro assays.

Kinetic Solubility Assessment

A compound's aqueous solubility is a critical determinant of its biological activity and druggability. The kinetic solubility assay provides a rapid assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate in an aqueous buffer.[3][4]

Protocol: Shake-Flask Method for Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a range of final compound concentrations with a consistent, low percentage of DMSO.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Analysis: Analyze the samples for precipitation. This can be done using several methods:

    • Nephelometry: Measure light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[3]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound can be determined from a standard curve.[5]

  • Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.

Parameter Recommended Condition
SolventDMSO
Aqueous BufferPhosphate-Buffered Saline (PBS), pH 7.4
Incubation Time2 hours
TemperatureRoom Temperature
Analysis MethodNephelometry or UV-Vis Spectroscopy
In Vitro ADME Profiling

Early assessment of a compound's ADME properties is vital for predicting its in vivo behavior.[6][7][8] Key in vitro ADME assays include metabolic stability and cell permeability.

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and responsible for the metabolism of a majority of drugs.[9]

Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10][11]

    • Prepare a NADPH-regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Parameter Recommended Condition
Enzyme SourcePooled Human Liver Microsomes
Protein Concentration0.5 mg/mL
Compound Concentration1 µM
CofactorNADPH-regenerating system
Time Points0, 5, 15, 30, 45 minutes
Analysis MethodLC-MS/MS

The Madin-Darby Canine Kidney (MDCK) cell line is a common model for assessing the permeability of compounds across the intestinal barrier.[12] The MDCK-MDR1 cell line is engineered to overexpress the P-glycoprotein (P-gp) efflux transporter, allowing for the identification of compounds that are substrates of this important transporter.[13][14][15]

Protocol: Bidirectional MDCK-MDR1 Permeability Assay

  • Cell Culture: Seed MDCK-MDR1 cells on a permeable filter support in a transwell plate and culture until a confluent monolayer is formed (typically 3-5 days).

  • Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • Apical to Basolateral (A→B) Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. At specified time points, collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[16]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio ≥ 2 suggests that the compound is a substrate of an efflux transporter like P-gp.[14]

Part 2: In Vitro Anticancer Activity

This section outlines a tiered approach to evaluating the potential anticancer effects of this compound, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies.

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Recommended Cell Line Panel:

To obtain a broad view of the compound's activity, it is recommended to screen against a panel of cell lines representing different cancer types, such as the NCI-60 panel.[18][19][20] A smaller, representative panel could include:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Breast cancer (triple-negative)

  • A549: Lung cancer

  • HCT116: Colon cancer

  • PC-3: Prostate cancer

  • U-87 MG: Glioblastoma

G cluster_0 MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Mechanistic Assays

If significant cytotoxicity is observed in the primary screen, the following assays can help elucidate the underlying mechanism of cell death.

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

Protocol: Annexin V-FITC/PI Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI staining solutions.[22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

G cluster_1 Apoptosis Assay Workflow Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis

Caption: Apoptosis Detection Workflow.

Many anticancer agents exert their effects by arresting the cell cycle at specific phases. Cell cycle distribution can be analyzed by staining the cellular DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.[24]

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[25]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.[26][27] RNase A is crucial to prevent the staining of double-stranded RNA.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Part 3: Target-Based Assays

Given that many thiazole derivatives are known to be kinase inhibitors, it is prudent to investigate the effect of this compound on the activity of specific protein kinases.

Kinase Inhibition Screening: Luminescence-Based Assay

Luminescence-based kinase assays, such as the Kinase-Glo® assay, are robust, high-throughput methods for screening kinase inhibitors.[28] They measure kinase activity by quantifying the amount of ATP remaining in the reaction.[29]

Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase of interest, its specific substrate, and ATP in a suitable kinase reaction buffer.

  • Inhibitor Addition: Add serially diluted concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent terminates the kinase reaction and initiates a luminescent reaction that is dependent on the amount of remaining ATP.[30]

  • Luminescence Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Suggested Kinase Panel for Initial Screening:

  • EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed in various cancers.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.

  • CDK2 (Cyclin-Dependent Kinase 2): Important for cell cycle progression.

  • Src (Proto-oncogene tyrosine-protein kinase Src): Involved in cell proliferation, differentiation, and survival.

  • BRAF (B-Raf proto-oncogene, serine/threonine kinase): Often mutated in melanoma.

G cluster_2 Kinase Inhibition Assay Workflow Set up Kinase Reaction Set up Kinase Reaction Add Inhibitor Add Inhibitor Set up Kinase Reaction->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Add Kinase-Glo® Reagent Add Kinase-Glo® Reagent Incubate->Add Kinase-Glo® Reagent Measure Luminescence Measure Luminescence Add Kinase-Glo® Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Luminescence-Based Kinase Assay Workflow.

Conclusion

The protocols outlined in this guide provide a systematic and comprehensive framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently assess its drug-like properties, identify its potential as an anticancer agent, and begin to elucidate its mechanism of action. The data generated from these assays will be invaluable for making informed decisions regarding the further development of this novel thiazole derivative as a potential therapeutic agent.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(4-Fluorophenyl)-1,3-thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in drug design. When substituted with a 4-fluorophenyl group at the 4-position, the resulting core, 2-bromo-4-(4-fluorophenyl)-1,3-thiazole, becomes a particularly valuable starting material for generating compound libraries for structure-activity relationship (SAR) studies.

The fluorine atom on the phenyl ring is a key feature. It can enhance binding affinity to target proteins through favorable electrostatic interactions and often improves metabolic stability and pharmacokinetic properties by blocking potential sites of metabolism.[2] The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This strategic combination enables a systematic exploration of the chemical space around the core scaffold, which is fundamental to elucidating the SAR and optimizing lead compounds.

This guide provides a detailed overview and actionable protocols for the derivatization of this compound, focusing on the most impactful transformations for SAR studies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The causality behind experimental choices and the logic for selecting specific substituents to probe the SAR for various therapeutic targets, such as kinase inhibitors and antimicrobial agents, will be thoroughly discussed.[3][4]

Strategic Derivatization for SAR Exploration

The primary goal of derivatizing the this compound core is to systematically investigate how different chemical groups at the 2-position influence biological activity. This exploration allows researchers to build a comprehensive SAR model. The choice of derivatization reaction and the substituents to be introduced should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

Core Derivatization Strategies

A logical workflow for exploring the SAR of the this compound scaffold is outlined below. This workflow allows for the introduction of diverse functionalities at the C2 position, enabling a thorough investigation of the impact of sterics, electronics, and hydrogen bonding potential on biological activity.

SAR_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes for SAR start Starting Material: This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acids/Esters sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Terminal Alkynes buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Primary/Secondary Amines aryl_thiazoles 2-Aryl/Heteroaryl-Thiazoles suzuki->aryl_thiazoles alkynyl_thiazoles 2-Alkynyl-Thiazoles sonogashira->alkynyl_thiazoles amino_thiazoles 2-Amino-Thiazoles buchwald->amino_thiazoles sar Structure-Activity Relationship (SAR) Analysis and Lead Optimization aryl_thiazoles->sar alkynyl_thiazoles->sar amino_thiazoles->sar

Caption: Derivatization workflow for SAR studies.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In the context of our scaffold, it allows for the introduction of a diverse range of aryl and heteroaryl groups at the 2-position of the thiazole ring.

Rationale for SAR Studies

Introducing various aryl and heteroaryl substituents allows for the exploration of:

  • Steric Bulk: How does the size of the substituent impact binding to the target protein?

  • Electronic Effects: Do electron-donating or electron-withdrawing groups on the new aromatic ring enhance activity?[7]

  • Hydrophobic and Hydrophilic Interactions: Introduction of lipophilic or polar groups can modulate solubility and interactions within the binding pocket.

  • Hydrogen Bonding: Incorporating heteroaromatic rings with nitrogen or oxygen atoms can introduce new hydrogen bond donors or acceptors.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-(4-fluorophenyl)-1,3-thiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[8]
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid.
Solvent Dioxane/WaterA biphasic system that effectively dissolves both organic and inorganic reagents.[5]
Temperature 90 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Part 2: Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction introduces a linear and rigid alkynyl linker at the 2-position of the thiazole, which can be a valuable probe for SAR studies.

Rationale for SAR Studies

The introduction of alkynyl groups allows for the investigation of:

  • Rigid Scaffolding: The linear geometry of the alkyne can probe deep, narrow binding pockets and orient substituents in a well-defined manner.

  • Extended Conjugation: Alkynes can extend the π-system of the molecule, which may be important for certain biological activities.

  • Further Functionalization: The terminal alkyne can be a handle for further reactions, such as click chemistry, to introduce more complex moieties.

Detailed Protocol: Sonogashira Coupling

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the 2-alkynyl-4-(4-fluorophenyl)-1,3-thiazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic and highly effective catalyst/co-catalyst system for Sonogashira couplings.[11][12]
Base Triethylamine (Et₃N)Acts as both a base and a solvent, facilitating the formation of the copper acetylide.[13]
Solvent THFAnhydrous THF is a suitable solvent for this reaction.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[14][15] This reaction is exceptionally useful for introducing primary and secondary amines at the 2-position of the thiazole ring, leading to the synthesis of 2-aminothiazole derivatives, a class of compounds with a wide range of biological activities.[16]

Rationale for SAR Studies

Introducing various amino groups enables the exploration of:

  • Hydrogen Bonding: The N-H group of a primary or secondary amine can act as a hydrogen bond donor, which is often crucial for target engagement.

  • Basicity and Charge: The basicity of the introduced amine can influence the overall charge of the molecule at physiological pH, affecting solubility and cell permeability.

  • Scaffold Hopping: The introduced amine can serve as a linker to attach other pharmacophoric groups.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to obtain the desired 2-amino-4-(4-fluorophenyl)-1,3-thiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA robust catalyst system with a wide substrate scope for C-N coupling.[17]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[18]
Solvent TolueneA common high-boiling solvent for this type of cross-coupling.
Temperature 100 °CElevated temperature is often required for efficient C-N bond formation.

Visualization of the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A Pd(0)L2 B Ar-Pd(II)(Br)L2 A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Ar'-B(OH)2) C->A Reductive Elimination (Ar-Ar') D [Ar'-B(OH)2OH]- D->B Base E Pd(0)L2 F Ar-Pd(II)(Br)L2 E->F Oxidative Addition (Ar-Br) G Ar-Pd(II)(C≡CR)L2 F->G Transmetalation G->E Reductive Elimination (Ar-C≡CR) H Cu-C≡CR H->F I Pd(0)L2 J Ar-Pd(II)(Br)L2 I->J Oxidative Addition (Ar-Br) K [Ar-Pd(II)(NHR)L2] J->K Amine Coordination & Deprotonation K->I Reductive Elimination (Ar-NHR) L RNH2 L->J Base

Caption: Palladium catalytic cycles for key cross-coupling reactions.

Conclusion and Future Perspectives

The this compound scaffold is a powerful starting point for the development of novel therapeutic agents. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for medicinal chemists to systematically explore the structure-activity relationships of this privileged core. By carefully selecting the substituents to be introduced, researchers can fine-tune the steric, electronic, and physicochemical properties of the resulting compounds to optimize their biological activity and drug-like properties. The protocols and rationale presented herein are intended to serve as a practical guide for researchers in drug discovery, facilitating the efficient generation of diverse compound libraries and accelerating the identification of new lead candidates.

References

Application Notes & Protocols: Leveraging 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Role of the Thiazole Scaffold

The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to undermine decades of medical progress. Consequently, the discovery and development of new antimicrobial agents with novel mechanisms of action are of paramount importance. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the thiazole ring, in particular, is recognized as a "privileged scaffold."[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs, including antimicrobials, anti-inflammatory agents, and anticancer therapies.[1][2][3][4]

The specific starting material, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, serves as a highly versatile platform for generating diverse molecular libraries. Its utility stems from two key features:

  • The 2-Bromo Group: The bromine atom at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution and a prime site for various metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of functional groups.

  • The 4-(4-fluorophenyl) Group: The fluorinated phenyl ring at the C4 position influences the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atom can enhance binding interactions with target enzymes and improve pharmacokinetic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to synthesize and evaluate novel antimicrobial candidates. It details robust protocols for chemical synthesis, in vitro antimicrobial testing, and cytotoxicity assessment, while also providing insights into structure-activity relationships and potential mechanisms of action.

Part I: Synthesis of Antimicrobial Derivatives

The strategic modification of the this compound core is the first step in creating a library of potential antimicrobial agents. The primary goal is to replace the bromine atom with various moieties to explore the chemical space and identify structures with potent biological activity.

Synthetic Strategy Workflow

The general workflow involves leveraging the reactivity of the C2-bromo position to introduce diverse functionalities, leading to new chemical entities that can be screened for antimicrobial efficacy.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start This compound Derivatives Diverse Library of Thiazole Derivatives Start->Derivatives Nucleophilic Substitution (e.g., with Amines, Thiols) or Cross-Coupling Reactions Screening Antimicrobial Screening (MIC/MBC Assays) Derivatives->Screening Efficacy Testing

Caption: General workflow from the starting material to antimicrobial screening.

Protocol 1: Synthesis of a 2-Amino-Thiazole Derivative via Nucleophilic Aromatic Substitution

This protocol details a representative synthesis of a 2-(substituted-amino)-4-(4-fluorophenyl)-1,3-thiazole derivative. This class of compounds is frequently explored for biological activity.[5][6][7]

Principle: The electron-deficient nature of the thiazole ring facilitates the displacement of the bromide at the C2 position by a nucleophilic amine. The reaction is typically conducted at an elevated temperature, and a non-nucleophilic base is added to neutralize the hydrogen bromide (HBr) generated during the reaction, preventing the protonation of the reactant amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., Morpholine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.2 M.

  • Add the desired amine (1.2 eq) to the solution, followed by the addition of triethylamine (2.0 eq).

    • Expert Insight: Using a slight excess of the amine ensures the reaction goes to completion. Triethylamine acts as an acid scavenger for the HBr byproduct, preventing it from forming an unreactive ammonium salt with the nucleophile.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of the aqueous layer). c. Combine the organic layers and wash sequentially with saturated NaHCO3 solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic phase). d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product. b. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Part II: In Vitro Antimicrobial Evaluation

Once synthesized, the novel compounds must be evaluated for their ability to inhibit or kill pathogenic microbes. The gold-standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[8][9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is designed to be a self-validating system.[10][11]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • 0.5 McFarland turbidity standard

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control

  • Sterile saline (0.85% NaCl)

  • DMSO (vehicle for compounds)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h culture), pick several colonies of the test microorganism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation: a. Add 100 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate. b. Prepare a stock solution of the test compound in DMSO. Add 200 µL of broth containing the highest desired concentration of the test compound to column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10.

    • Trustworthiness: This setup ensures a consistent dilution series. d. Controls:

      • Column 11 (Growth Control): 100 µL of broth only (no compound).

      • Column 12 (Sterility Control): 100 µL of uninoculated broth.

      • A separate row should be prepared with a standard antibiotic as a positive control.

  • Inoculation: a. Add 100 µL of the standardized inoculum (from step 1c) to all wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by eye or by reading the optical density (OD) at 600 nm with a microplate reader.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum. It distinguishes bactericidal/fungicidal agents from static ones.[9][11]

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Data Presentation: Sample Antimicrobial Activity

The results from these assays should be tabulated for clear comparison of the synthesized derivatives.

Compound IDR-Group at C2MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -Br>128>128>128>128>128
DER-01 -Morpholino163264>12832
DER-02 -Piperidino816326416
DER-03 -NH-Phenyl3264128>12864
Ciprofloxacin N/A120.250.5N/A
Fluconazole N/AN/AN/AN/AN/A8

Part III: Structure-Activity Relationship (SAR) and Mechanism of Action

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the antimicrobial activity data allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights for designing more potent and selective compounds.[12][13] For thiazole derivatives, key modifications often involve altering the substituent at the C2 position and on the C4-phenyl ring.

Key Insights from SAR:

  • Lipophilicity: Increasing the lipophilicity of the C2 substituent (e.g., replacing a morpholino group with a piperidino group) can enhance membrane permeability, often leading to improved activity, especially against Gram-positive bacteria.[14]

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., -NO2, -CF3) to the C4-phenyl ring can sometimes increase potency.[15]

  • Steric Hindrance: Bulky substituents at the C2 position may sterically hinder the molecule from binding to its target, thus reducing activity.

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many heterocyclic antimicrobials, including the successful fluoroquinolone class, function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[16][17] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. Molecular docking studies on novel thiazole derivatives have frequently predicted favorable interactions with the ATP-binding site of the GyrB subunit of DNA gyrase.[15][18][19] This presents a plausible mechanism of action for newly synthesized compounds derived from this compound.

G cluster_0 Bacterial Cell Compound Thiazole Derivative Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Binds to & Inhibits Inhibition Gyrase->Inhibition DNA_Relax Relaxed DNA DNA_Super Negatively Supercoiled DNA DNA_Relax->DNA_Super Gyrase Action (Normal) Replication DNA Replication DNA_Super->Replication Death Cell Death Replication->Death Inhibition->DNA_Super BLOCKED

Caption: Proposed mechanism of action via inhibition of DNA gyrase.

Part IV: Selectivity and Cytotoxicity Assessment

A critical step in drug development is to ensure that a compound is toxic to pathogens but safe for host cells. The MTT assay is a widely used, rapid, and reliable colorimetric method to assess the in vitro cytotoxic effects of compounds on mammalian cell lines.[20][21]

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance.

Materials:

  • Mammalian cell line (e.g., HEK-293, NIH-3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well, flat-bottom cell culture plates

Procedure:

  • Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). c. Incubate the plate for another 24-48 hours.

  • MTT Assay: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Expert Insight: The incubation time with MTT should be optimized for the specific cell line used, as metabolic rates can vary.

  • Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability). c. Plot the results to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability). A high IC₅₀ value is desirable, indicating low cytotoxicity.

Conclusion and Future Outlook

This compound is a valuable and highly adaptable starting material for the synthesis of novel antimicrobial agents. The protocols and strategies outlined in this document provide a robust framework for the design, synthesis, and evaluation of new thiazole-based derivatives. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with potent activity against clinically relevant pathogens. Promising candidates with high antimicrobial efficacy and low mammalian cytotoxicity can then be advanced to more complex preclinical studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy testing, ultimately contributing to the critical pipeline of next-generation antimicrobial drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-4-(4-fluorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.

The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification techniques. This guide is structured to address potential issues at each critical stage of the synthesis, providing explanations for the underlying chemical principles and actionable solutions.

Synthesis Overview: A Two-Stage Approach

The most common and reliable method for synthesizing this compound involves a two-stage process. The first stage is the well-established Hantzsch thiazole synthesis to create the key intermediate, 2-amino-4-(4-fluorophenyl)thiazole. The second stage involves a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer-Type Bromination 2-bromo-4'-fluoroacetophenone 2-bromo-4'-fluoroacetophenone Hantzsch_Reaction Hantzsch Reaction 2-bromo-4'-fluoroacetophenone->Hantzsch_Reaction Thiourea Thiourea Thiourea->Hantzsch_Reaction 2-amino-4-(4-fluorophenyl)thiazole 2-amino-4-(4-fluorophenyl)thiazole Hantzsch_Reaction->2-amino-4-(4-fluorophenyl)thiazole Diazotization Diazotization (NaNO2, HBr) 2-amino-4-(4-fluorophenyl)thiazole->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer_Reaction Final_Product This compound Sandmeyer_Reaction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide

This section is designed to address specific problems you may encounter during the synthesis.

Stage 1: Hantzsch Thiazole Synthesis of 2-amino-4-(4-fluorophenyl)thiazole

The Hantzsch thiazole synthesis is a robust method for forming the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[1][2] In this case, 2-bromo-4'-fluoroacetophenone reacts with thiourea. While generally high-yielding, several factors can lead to suboptimal results.

Question 1: My Hantzsch reaction has a low yield or failed to produce the desired 2-amino-4-(4-fluorophenyl)thiazole. What are the likely causes?

Answer:

Several factors can contribute to a low yield in the Hantzsch synthesis. Let's break down the potential issues:

  • Purity of Starting Materials:

    • 2-bromo-4'-fluoroacetophenone: This reagent can degrade over time, releasing HBr. Ensure it is fresh or has been stored properly. Impurities can lead to unwanted side reactions.

    • Thiourea: While generally stable, ensure it is of high purity.

  • Reaction Conditions:

    • Solvent: Ethanol or methanol are commonly used.[1][3][4] Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Temperature: The reaction typically requires heating.[1] Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote side reactions and decomposition. A temperature of around 65°C is often optimal.[5]

    • Reaction Time: While some procedures suggest short reaction times of 30 minutes[1], monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Work-up Procedure:

    • The product, 2-amino-4-(4-fluorophenyl)thiazole, is often protonated by the HBr generated during the reaction, forming a salt that is soluble in the reaction mixture.[6] Neutralization with a base, such as sodium carbonate or ammonia, is necessary to precipitate the free amine.[1] Incomplete neutralization will result in product loss.

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis:

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm Purify/Replace Starting Materials check_sm->purify_sm Impure check_workup Examine Work-up Procedure check_conditions->check_workup Optimal optimize_temp Optimize Temperature and Reaction Time (TLC) check_conditions->optimize_temp Suboptimal ensure_neutralization Ensure Complete Neutralization (Check pH) check_workup->ensure_neutralization Incomplete Neutralization success Improved Yield check_workup->success Correct purify_sm->check_conditions optimize_temp->check_workup ensure_neutralization->success

Caption: Troubleshooting workflow for low yield in the Hantzsch synthesis.

Question 2: My purified 2-amino-4-(4-fluorophenyl)thiazole intermediate is not clean, showing persistent impurities in the NMR spectrum. What are these impurities and how can I remove them?

Answer:

Common impurities in the Hantzsch synthesis of 2-aminothiazoles include:

  • Unreacted 2-bromo-4'-fluoroacetophenone: This can be identified in the 1H NMR spectrum by a characteristic singlet for the -CH2Br protons.

  • Side products from self-condensation of the α-haloketone.

  • Over-alkylation products: The exocyclic amino group of the product can potentially react with another molecule of the α-haloketone, although this is less common under standard conditions.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the 2-amino-4-(4-fluorophenyl)thiazole. A suitable solvent system, such as ethanol/water, can be used.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Stage 2: Sandmeyer-Type Bromination

This stage converts the 2-amino group to a 2-bromo group. This is a classic transformation that proceeds via a diazonium salt intermediate.[7]

Question 3: My Sandmeyer reaction resulted in a low yield of the final product, this compound. What went wrong?

Answer:

The Sandmeyer reaction is sensitive to several parameters, and low yields often point to issues with the formation or stability of the diazonium salt intermediate.

  • Temperature Control during Diazotization: The formation of the diazonium salt from the 2-aminothiazole using a nitrite source (e.g., sodium nitrite or n-butyl nitrite) and a strong acid (e.g., HBr) is highly exothermic and must be performed at low temperatures, typically 0-5 °C. If the temperature rises, the diazonium salt can decompose prematurely, leading to byproducts and a lower yield.

  • Rate of Reagent Addition: Slow, dropwise addition of the nitrite source to the acidic solution of the amine is crucial to maintain temperature control and prevent localized overheating.

  • Purity of the 2-amino-4-(4-fluorophenyl)thiazole: Impurities from the previous step can interfere with the diazotization and subsequent Sandmeyer reaction.

  • Catalyst Activity: Copper(I) bromide is the catalyst for this reaction.[8] Ensure that the CuBr is of good quality and has not been significantly oxidized to Cu(II), which is less effective.

Question 4: I observe the formation of a dark-colored, tarry substance during my Sandmeyer reaction. What is this and how can I prevent it?

Answer:

The formation of dark, polymeric materials is a common issue in Sandmeyer reactions and is often due to side reactions of the diazonium salt, such as coupling reactions to form azo compounds or decomposition into phenolic byproducts.

Preventative Measures:

  • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) throughout the diazotization and addition to the copper(I) bromide solution is the most critical factor in minimizing these side reactions.

  • Use of an Excess of Acid: The reaction should be run under strongly acidic conditions to ensure complete diazotization and to stabilize the diazonium salt.

  • Efficient Stirring: Good agitation ensures proper mixing and heat dissipation.

Question 5: How do I effectively purify the final product, this compound?

Answer:

Purification of the final product is typically achieved through a combination of techniques:

  • Aqueous Work-up: After the reaction is complete, the mixture is often quenched with water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with a solution of ammonia or sodium bicarbonate can help remove any acidic byproducts and excess copper salts.[8]

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from byproducts. A gradient of heptane/ethyl acetate is a common eluent system.[8][9]

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent, such as hexane or heptane, can further enhance purity.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1][2][6]

Q2: Are there alternative methods for synthesizing this compound?

A2: While the Hantzsch-Sandmeyer route is common, other methods exist. For instance, direct bromination of the 4-(4-fluorophenyl)thiazole core could be explored, though this may lead to issues with regioselectivity. Additionally, variations of the Hantzsch synthesis using different thioamide equivalents are possible.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the Hantzsch and Sandmeyer reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with potassium permanganate or visualization under UV light can aid in identifying spots.

Q4: What are the expected spectroscopic data for the intermediate and final product?

A4: For 2-amino-4-(4-fluorophenyl)thiazole , you would expect to see characteristic signals in the 1H NMR spectrum for the aromatic protons and the thiazole proton. The amino protons will appear as a broad singlet. In the 13C NMR, you will see signals for the aromatic carbons and the thiazole ring carbons.

For the final product, This compound , the 1H NMR spectrum will be simpler, lacking the amino proton signal. The chemical shift of the thiazole proton will also be affected by the change in the substituent at the 2-position. For the analogous 2-bromo-4-phenyl-1,3-thiazole, the thiazole proton appears as a singlet at 8.16 ppm in DMSO-d6.[8] Mass spectrometry should confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4'-fluoroacetophenone (1 equivalent) and thiourea (1.2 equivalents).

  • Add ethanol as the solvent (approximately 5-10 mL per gram of the α-haloketone).

  • Heat the mixture to reflux (around 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker containing a 5% aqueous solution of sodium carbonate with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water.

Protocol 2: Synthesis of this compound
  • In a flask, dissolve 2-amino-4-(4-fluorophenyl)thiazole (1 equivalent) in a mixture of hydrobromic acid (48%) and water. Cool the flask to 0-5 °C in an ice bath.

  • In a separate container, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid, also cooled to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate eluent system.

Quantitative Data Summary

ParameterStage 1: Hantzsch SynthesisStage 2: Sandmeyer Reaction
Key Reagents 2-bromo-4'-fluoroacetophenone, Thiourea2-amino-4-(4-fluorophenyl)thiazole, NaNO2, CuBr
Solvent Ethanol or MethanolAqueous HBr / Acetonitrile
Temperature Reflux (e.g., ~78 °C)0-5 °C (diazotization), RT (reaction)
Typical Yield 60-80%[3][4]50-60% (based on analogous reactions[8])

References

purification techniques for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole and its derivatives. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common and complex challenges associated with purifying these valuable heterocyclic compounds.

This guide is structured to provide immediate, actionable solutions in a question-and-answer format, explaining not just the "how" but the critical "why" behind each step.

Part 1: Strategic Purification Planning

Before attempting any purification, a clear strategy is essential. The choice between chromatography, recrystallization, or other techniques depends on the scale of your reaction, the nature of impurities, and the physical properties of your target compound.

FAQ: Selecting the Right Purification Method

Question: I have a crude reaction mixture containing my target 2-bromo-4-aryl-thiazole derivative. How do I decide which purification method to use?

Answer: The optimal purification strategy is determined by the physical state of your crude product and the separation difficulty.

  • Initial Assessment: First, analyze your crude product using Thin Layer Chromatography (TLC). This will give you a preliminary idea of the number of components and the polarity difference between your desired product and impurities.

  • If the Product is a Solid:

    • High Purity (>90% by crude NMR/TLC): Recrystallization is often the most efficient method for removing minor impurities and can be easily scaled up.

    • Multiple Impurities or Co-eluting Spots on TLC: Flash column chromatography is generally required to separate components with similar polarities. The purified product can then be recrystallized to achieve analytical purity.

  • If the Product is an Oil or Low-Melting Solid:

    • Flash column chromatography is the primary method for purifying non-crystalline compounds.

The following decision tree illustrates a typical workflow for purification strategy selection.

G start Crude Reaction Mixture tlc Analyze by TLC (Multiple Solvent Systems) start->tlc caption caption is_solid Is the crude product a solid? tlc->is_solid high_purity Purity >90%? (NMR/TLC) is_solid->high_purity Yes chromatography_first ACTION: Flash Column Chromatography is_solid->chromatography_first No (It's an oil) recrystallize ACTION: Recrystallization high_purity->recrystallize Yes high_purity->chromatography_first No recrystallize_after Optional: Recrystallize for Analytical Purity chromatography_first->recrystallize_after

Caption: Fig 1. Decision workflow for purification strategy.

Part 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most versatile technique for purifying thiazole derivatives. However, the basic nitrogen atom in the thiazole ring can lead to challenges.

Chromatography FAQs & Troubleshooting Guide

Question: My 2-bromo-4-aryl-thiazole is streaking badly on the TLC plate and the column. What's causing this and how do I fix it?

Answer: Streaking is typically caused by the interaction of the basic nitrogen on the thiazole ring with the acidic silanol groups on the silica gel surface. This leads to strong, non-ideal adsorption and poor peak shape.[1]

  • Causality: The lone pair of electrons on the thiazole nitrogen can be protonated by the acidic silica surface, causing the molecule to "stick" and elute slowly and unevenly.

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, into your mobile phase (eluent). A concentration of 0.1-1% is usually sufficient.[1] Always add the modifier to both the mobile phase and the solvent used to load your sample onto the column.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system with TLC.[1]

Question: I can't find a solvent system that gives good separation between my product and an impurity.

Answer: This is a common challenge that requires systematic optimization of the mobile phase.

  • The Goal (Rf Values): For a good separation on a column, you want your target compound to have an Rf (retention factor) of approximately 0.2-0.4 on the TLC plate, with significant separation from other spots.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and selectivities. Don't just vary the ratio; change the solvents themselves.[1]

    • Solvent Polarity Adjustment: If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a heptane/ethyl acetate mixture). If it's moving too fast (high Rf), decrease the polarity.[1]

    • Change Solvent Selectivity: If adjusting the ratio of a single solvent system (e.g., heptane/ethyl acetate) doesn't work, switch to a system with different chemical properties. For example, try dichloromethane/methanol or toluene/ethyl acetate.[2]

Common Solvent Systems for Thiazole Derivatives Typical Use Case Reference Example
Heptane / Ethyl AcetateGood for moderately polar compounds.A 70:3 (v/v) mixture was used to purify 2-bromo-4-phenyl-1,3-thiazole.[3][4]
Toluene / Ethyl AcetateOffers different selectivity due to the aromatic nature of toluene.A 50:1 (v/v) mixture was used for a 2-(4-bromophenyl)thiazole derivative.[2]
Dichloromethane / MethanolFor more polar compounds that do not move in less polar systems.-
Cyclohexane / AcetoneAn alternative to heptane/ethyl acetate systems.A 80:20 mixture was used for a related aryl thiazole derivative.[5]

Question: My compound seems to have decomposed on the column. How can I prevent this?

Answer: Decomposition on silica gel can occur if your compound is sensitive to acid. While bromothiazoles are generally stable, certain functional groups on derivatives can be labile.

  • Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[6]

  • Solutions:

    • Deactivate the Silica: As with streaking, adding triethylamine to the eluent can help by neutralizing the acidic sites.[6]

    • Use an Alternative Stationary Phase: Florisil or alumina can be gentler alternatives for acid-sensitive compounds.[6]

    • Work Quickly: Do not let the sample sit on the column for an extended period before eluting.

The following diagram outlines a standard workflow for optimizing and running a flash column.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase tlc 1. TLC Analysis Find solvent system with product Rf ~0.3 streaking Streaking observed? tlc->streaking add_base Add 0.5% Et3N to eluent streaking->add_base Yes select_eluent 2. Finalize Eluent System streaking->select_eluent No add_base->select_eluent pack 3. Pack Column (Wet or Dry Pack) select_eluent->pack load 4. Load Sample (Minimal solvent or dry load) pack->load elute 5. Elute & Collect Fractions load->elute analyze 6. Analyze Fractions (TLC) elute->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine caption Fig 2. Workflow for Flash Column Chromatography.

Caption: Fig 2. Workflow for Flash Column Chromatography.

Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for solid compounds. Success hinges on selecting the right solvent.

Recrystallization FAQs & Troubleshooting Guide

Question: How do I choose the best solvent for recrystallizing my this compound derivative?

Answer: An ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Experimental Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) in a test tube.

    • Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potential candidate.

    • Cool the solution in an ice bath. If crystals form, you have found a good solvent.

  • Common Solvents: Nonpolar or moderately polar solvents are often effective for these types of compounds. For example, 2-bromo-4-phenyl-1,3-thiazole has been successfully recrystallized from heptane or hexane.[3][4] Ethanol is also a common choice for recrystallizing thiazole derivatives.[5]

Question: My compound "oiled out" instead of crystallizing upon cooling. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Causality: This often happens when the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the solute.

  • Solutions:

    • Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • Reduce Solution Polarity: The oil may be more soluble in the solvent than the crystalline form. Try adding a small amount of a less polar co-solvent (a "non-solvent") to the hot solution to decrease the overall polarity and induce crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Question: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is most often caused by using too much solvent.

  • Causality: Your compound has some finite solubility even in the cold solvent. The more solvent you use, the more product will remain in the mother liquor.

  • Solutions:

    • Use Minimal Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.[1]

    • Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to minimize the solubility of your product.

    • Recover a Second Crop: Concentrate the mother liquor (the leftover solution after filtration) by about half and re-cool it. This may yield a second crop of crystals, which you should analyze for purity before combining with the first crop.

Step-by-Step General Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

common side products in the synthesis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth troubleshooting advice rooted in mechanistic principles to help you optimize your reaction outcomes and minimize the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing an unexpected spot on my TLC plate that is close to my product spot. What could this be?

Answer:

One of the most common side products in the synthesis of this compound is an isomeric impurity, particularly 5-Bromo-4-(4-fluorophenyl)-1,3-thiazole . This often arises if the synthesis proceeds via direct bromination of the 4-(4-fluorophenyl)-1,3-thiazole intermediate.

Causality and Mechanism:

The thiazole ring is an electron-rich heterocycle susceptible to electrophilic aromatic substitution.[1][2][3] The electronic distribution in the ring makes both the C2 and C5 positions potential sites for electrophilic attack. While the C2 position is the most acidic proton and can be deprotonated for certain reactions, electrophilic substitution often shows a preference for the C5 position, which is electronically activated.[1]

The reaction mechanism involves the attack of the brominating agent (e.g., Br₂ or N-bromosuccinimide, NBS) on the thiazole ring, leading to a resonance-stabilized cationic intermediate (a sigma complex). The relative stability of the intermediates for attack at C2 versus C5 will dictate the product ratio. For many substituted thiazoles, substitution at the 5-position is kinetically favored.[4]

Workflow for Identifying Isomeric Impurities:

cluster_synthesis Direct Bromination cluster_analysis Analysis cluster_products Potential Products Start 4-(4-fluorophenyl)-1,3-thiazole Products Product Mixture Start->Products Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Products TLC TLC Analysis (Two close spots) Products->TLC P1 This compound (Desired Product) Products->P1 Major P2 5-Bromo-4-(4-fluorophenyl)-1,3-thiazole (Isomeric Side Product) Products->P2 Minor P3 2,5-Dibromo-4-(4-fluorophenyl)-1,3-thiazole (Over-bromination) Products->P3 Trace NMR ¹H NMR Spectroscopy (Distinct aromatic signals) TLC->NMR Isolate Spots LCMS LC-MS Analysis (Same mass, different retention) NMR->LCMS Confirm

Caption: Workflow for identifying brominated thiazole isomers.

Troubleshooting and Optimization:
  • Control Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. Start the reaction at 0°C or even -78°C and allow it to slowly warm to room temperature.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[5][6] Using NBS with a catalytic amount of a radical initiator or acid can sometimes favor C2 bromination.

  • Alternative Synthetic Route: To avoid ambiguity, synthesize the 2-amino-4-(4-fluorophenyl)-1,3-thiazole first via the Hantzsch synthesis. Then, convert the amino group to a bromo group using a Sandmeyer-type reaction (e.g., with t-BuONO and CuBr₂ or NaNO₂/HBr and CuBr). This method definitively places the bromine at the C2 position.

Question 2: My reaction has produced a significant amount of a high molecular weight impurity. What is it and how can I prevent it?

Answer:

A common high molecular weight impurity is the 2,5-dibromo-4-(4-fluorophenyl)-1,3-thiazole . This is a result of over-bromination, where both the C2 and C5 positions of the thiazole ring have been substituted.

Causality and Mechanism:

Once the first bromine atom is attached to the thiazole ring, the ring remains sufficiently electron-rich to undergo a second electrophilic substitution, especially if a stoichiometric excess of the brominating agent is used or if the reaction is left for an extended period. The first bromine atom is deactivating, but under forcing conditions, a second bromination can occur.

Troubleshooting and Optimization:
IssueRoot CauseRecommended Action
Over-bromination Excess brominating agentUse no more than 1.0-1.1 equivalents of the brominating agent (e.g., NBS).
Prolonged reaction time or elevated temperatureMonitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
High concentration of reagentsRun the reaction at a lower concentration to better control the reaction rate.

Protocol to Minimize Over-bromination:

  • Dissolve 1.0 equivalent of 4-(4-fluorophenyl)-1,3-thiazole in a suitable solvent (e.g., CHCl₃, CCl₄, or acetonitrile).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15-20 minutes.

  • Stir at 0°C and monitor the reaction progress by TLC every 15 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess NBS.

  • Proceed with standard aqueous workup and purification.

Question 3: My synthesis starts from 2-bromo-1-(4-fluorophenyl)ethanone and thiourea. What are the likely side products from this initial Hantzsch synthesis step?

Answer:

The Hantzsch thiazole synthesis is a robust method but can still generate side products.[7][8][9] When synthesizing the precursor, 2-amino-4-(4-fluorophenyl)-1,3-thiazole, you may encounter the following issues.

Potential Side Products and Their Origins:
  • Unreacted Starting Materials: The most straightforward impurities are unreacted 2-bromo-1-(4-fluorophenyl)ethanone and thiourea. This typically indicates an incomplete reaction.

  • Formation of Iminothiazole Tautomer: Under acidic conditions, the reaction can sometimes yield a mixture of the 2-aminothiazole and its tautomer, a 2-imino-2,3-dihydrothiazole.[10][11] While this is more common with substituted thioureas, the pH of the reaction medium can influence the final product structure.

  • Side Reactions of the α-haloketone: α-haloketones can undergo self-condensation or react with the solvent, especially under basic conditions or with prolonged heating.

Troubleshooting the Hantzsch Synthesis:

Check1 Incomplete Reaction? Check2 Incorrect pH? Check1->Check2 No Sol1 Increase reaction time/temperature. Ensure stoichiometric balance. Check1->Sol1 Yes Check3 Degradation? Check2->Check3 No Sol2 Run reaction in neutral or slightly basic media. (e.g., Ethanol, reflux) Check2->Sol2 Yes Sol3 Avoid strong bases. Use moderate temperatures. Check3->Sol3 Yes End Optimized Hantzsch Synthesis Check3->End No, consult further Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting guide for the Hantzsch thiazole synthesis.

Question 4: I've noticed a new impurity appearing during workup or purification. What could be causing this?

Answer:

A common issue during workup or purification, especially on silica gel, is the hydrolysis of the 2-bromothiazole product. The C2 position of the thiazole ring is susceptible to nucleophilic attack, and the bromine is a good leaving group.

Causality and Mechanism:

Water present in solvents during workup or residual moisture on silica gel can act as a nucleophile, attacking the C2 position and displacing the bromide. This leads to the formation of 4-(4-fluorophenyl)thiazol-2(3H)-one , which exists in equilibrium with its tautomer, 2-hydroxy-4-(4-fluorophenyl)-1,3-thiazole.

Troubleshooting and Prevention:
  • Anhydrous Conditions: Ensure all solvents used for workup and chromatography are thoroughly dried.

  • Neutralize Silica Gel: Silica gel is naturally acidic, which can catalyze hydrolysis. You can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent), before packing the column.

  • Rapid Purification: Do not let the product sit on the silica gel column for an extended period. Elute the product as quickly as is reasonably possible.

  • Alternative Purification: If hydrolysis is a persistent problem, consider alternative purification methods such as recrystallization or distillation under reduced pressure if the product is thermally stable.

Summary of Potential Side Products

Side ProductSynthetic OriginIdentification Signature (¹H NMR)
5-Bromo-4-(4-fluorophenyl)-1,3-thiazoleDirect Bromination (Regioisomer)Aromatic singlet for the C2-H proton, distinct from the C5-H proton of the desired product.
2,5-Dibromo-4-(4-fluorophenyl)-1,3-thiazoleDirect Bromination (Over-bromination)Absence of any singlet signals for protons on the thiazole ring.
4-(4-fluorophenyl)thiazol-2(3H)-oneHydrolysis of 2-bromothiazoleAppearance of a broad N-H signal and potential disappearance of the thiazole C5-H signal.
2-Amino-4-(4-fluorophenyl)-1,3-thiazoleIncomplete Sandmeyer reactionPresence of a broad N-H signal for the amino group.
4-(4-fluorophenyl)-1,3-thiazoleIncomplete BrominationPresence of signals corresponding to both C2-H and C5-H protons of the thiazole ring.

References

Technical Support Center: Optimization of Coupling Reactions for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-C bond formation with this versatile building block. The thiazole moiety is a critical pharmacophore, and its successful functionalization is paramount for the synthesis of novel chemical entities.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal reaction outcomes.

I. Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the thiazole ring. The C2 position of the thiazole ring is electron-deficient, making the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst.[3] However, the nitrogen and sulfur heteroatoms can also coordinate to the palladium center, potentially influencing catalyst activity and stability. The 4-(4-fluorophenyl) substituent can also exert electronic and steric effects that modulate reactivity.

II. Troubleshooting Common Cross-Coupling Reactions

This section addresses frequently encountered issues during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.

FAQ 1: Suzuki-Miyaura Coupling Issues

Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot it?

Answer: Low conversion in Suzuki-Miyaura couplings of heteroaryl halides is a common issue that can often be resolved by systematically evaluating the reaction parameters.[4]

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Use a fresh batch of palladium catalyst. Consider pre-catalysts that are more readily reduced to Pd(0) in situ. For challenging substrates, employing bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance catalyst stability and activity.[5][6][7][8]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step.

    • Solution: The choice of base is critical.[4] A stronger base can facilitate the formation of the more nucleophilic boronate species. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[4][9] The use of aqueous solvent mixtures (e.g., dioxane/water, toluene/water) can also improve the solubility and reactivity of the boronic acid.[4]

  • Protodeboronation of Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo hydrolysis, leading to the formation of the corresponding arene byproduct.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[10] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for some degradation. Alternatively, consider using more stable boronic esters, such as pinacol esters.[10]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4][10]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for low conversion in Suzuki-Miyaura coupling.

FAQ 2: Heck Coupling Challenges

Question: I am attempting a Heck coupling with this compound and an alkene, but I am observing significant amounts of starting material and low product yield. What should I investigate?

Answer: The Heck reaction, while powerful, can be sensitive to various parameters, especially with heteroaryl halides.[11][12][13]

Potential Causes & Solutions:

  • Catalyst and Ligand Choice: Standard palladium sources like Pd(OAc)₂ are often used, but the choice of ligand is crucial.[11][14]

    • Solution: For aryl bromides, phosphine ligands are generally required.[12] Triphenylphosphine (PPh₃) is a common starting point, but more electron-rich and bulky phosphines can be more effective. If catalyst decomposition is suspected (formation of palladium black), consider more robust ligand systems or N-heterocyclic carbene (NHC) ligands.[15]

  • Base Selection: The base plays a key role in the regeneration of the Pd(0) catalyst.[16]

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[11] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[15] The solubility of the base in the chosen solvent is an important consideration.[16]

  • Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.[17][18]

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions as they can help to stabilize the cationic palladium intermediates.[17] For some systems, aqueous conditions have also been shown to be successful.[16][19]

  • Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[12][15]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-120 °C. Monitor for potential decomposition of starting materials or products at higher temperatures.[20]

FAQ 3: Sonogashira Coupling Complications

Question: My Sonogashira coupling of this compound with a terminal alkyne is resulting in a mixture of products, including the homocoupled alkyne (Glaser coupling). How can I improve the selectivity?

Answer: The Sonogashira reaction's success hinges on the delicate balance between the palladium and copper catalytic cycles.[21][22][23] Minimizing the Glaser homocoupling byproduct is a common optimization goal.[10]

Potential Causes & Solutions:

  • Glaser Homocoupling: This side reaction is catalyzed by the copper co-catalyst, especially in the presence of oxygen.[10]

    • Solution:

      • Rigorous Degassing: Ensure all reagents and solvents are thoroughly deoxygenated.[10][21]

      • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[24][25] These often employ a stronger organic base (e.g., DBU, piperidine) and can be highly effective in eliminating Glaser coupling.[24][26]

      • Reduce Copper Loading: If using a traditional Sonogashira protocol, try reducing the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration.[10]

  • Base Choice: The amine base serves both to deprotonate the alkyne and as a ligand for the metal centers.[21]

    • Solution: Sterically hindered amines like diisopropylamine (i-Pr₂NH) or piperidine are often effective.[26][27] Triethylamine (Et₃N) is also commonly used. Screening different amine bases can be beneficial.[27]

  • Catalyst System: The choice of palladium source and ligand can influence the reaction outcome.

    • Solution: Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst are standard.[28] For copper-free conditions, ligands that stabilize the Pd(0) species are crucial.[22]

Reaction Parameter Optimization Summary

ParameterSuzuki-Miyaura CouplingHeck CouplingSonogashira Coupling
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(OAc)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos, dppfPPh₃, P(o-tol)₃, NHCsPPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPEA, K₂CO₃Et₃N, i-Pr₂NH, Piperidine
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDMF, DMAc, NMP, MeCNTHF, DMF, Toluene
Temperature 80-110 °C80-120 °CRoom Temp. to 80 °C

III. Standardized Experimental Protocols

The following protocols are provided as a starting point for the optimization of your coupling reactions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.[4][20]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br transmetalation Ar-Pd(II)L₂(Ar') pd_complex->transmetalation Ar'B(OH)₂ / Base transmetalation->pd0 product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Heck Coupling

This is a generalized procedure and should be optimized for the specific alkene coupling partner.[14]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

This protocol is a starting point and may require optimization for different terminal alkynes.[24][29]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF). Then add the terminal alkyne (1.2 equiv.) and the amine base (e.g., i-Pr₂NH, 2.0-3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 5

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. 6

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. 30

  • comparative study of catalysts for 2,5-Dibromothiazole cross-coupling. Benchchem. 1

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles. Benchchem. 2

  • Heck reaction. Wikipedia. 11

  • The Suzuki Reaction. Andrew G Myers Research Group. 31

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PubMed Central. 7

  • Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Springer. 19

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 17

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. 32

  • C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... ResearchGate. 33

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. 27

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. 16

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. 15

  • Heck Reaction—State of the Art. MDPI. 12

  • troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. Benchchem. 20

  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Benchchem. 4

  • Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. Benchchem. 14

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. 18

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. 9

  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem. 28

  • Sonogashira coupling. Wikipedia. 21

  • Heck Reaction. Organic Chemistry Portal. 13

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. 34

  • Thiazole synthesis. Organic Chemistry Portal. 35

  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. 36

  • Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. Benchchem. 10

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. 24

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. 37

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 26

  • Sonogashira Coupling. Organic Chemistry Portal. 29

  • Sonogashira Coupling. Chemistry LibreTexts. 22

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. 25

  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. 8

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. 38

  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem. 39

  • Sonogashira cross-coupling reaction. YouTube. 23

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. 40

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. 41

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. 42

References

Navigating the Reactivity of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile building block in complex organic synthesis. As Senior Application Scientists, we have synthesized our field expertise with established scientific literature to create a practical resource for your experimental needs.

Understanding the Reactivity of this compound

This compound is a valuable heterocyclic compound frequently employed in the synthesis of biologically active molecules. The thiazole ring is a key structural motif in many pharmaceuticals, and the presence of the bromine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.

The reactivity of the C2-bromo bond is influenced by the electronic properties of the thiazole ring and the 4-(4-fluorophenyl) substituent. The electron-withdrawing nature of the thiazole ring and the fluorine atom can impact the oxidative addition step in palladium-catalyzed cycles. This guide will help you navigate these subtleties and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions when working with this compound.

Q1: What is the typical reactivity of the C2-bromo group on the thiazole ring?

A1: The C2 position of the thiazole ring is electron-deficient, which generally makes the C2-bromo bond susceptible to oxidative addition by a Pd(0) catalyst, a key step in many cross-coupling reactions.[1] However, the overall reactivity can be modulated by the specific reaction conditions, including the choice of catalyst, ligand, and base.

Q2: How does the 4-(4-fluorophenyl) substituent affect the reactivity?

A2: The 4-(4-fluorophenyl) group is generally considered to be electron-withdrawing due to the electronegativity of the fluorine atom. This can further increase the electrophilicity of the thiazole ring, potentially facilitating the oxidative addition step. However, steric hindrance from this group should also be considered when choosing coupling partners and ligands.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, away from light and moisture.[2] Inert atmosphere storage is preferable to prevent potential degradation.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions in palladium-catalyzed couplings include homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation (replacement of bromine with hydrogen), and catalyst decomposition. Careful control of reaction conditions, particularly the exclusion of oxygen, is crucial to minimize these unwanted pathways.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple this compound with a boronic acid, but you observe low to no formation of the desired product, with the starting material remaining.

Troubleshooting workflow for low Suzuki coupling conversion.
  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for challenging heteroaryl bromides. The use of bulky, electron-rich phosphine ligands can significantly improve the rate of oxidative addition, which is often the rate-determining step.[3] For sterically hindered substrates, a ligand-free approach using Pd₂(dba)₃ in aqueous dioxane has also been shown to be effective for similar benzothiazole systems.[4]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] The solubility of the base in the reaction medium is critical for its effectiveness. A biphasic solvent system like dioxane/water or toluene/water is commonly used to dissolve both the organic substrates and the inorganic base.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially in the presence of water and base.[3] If this is suspected, using the corresponding boronate ester, such as a pinacol ester, can provide a "slow release" of the boronic acid under the reaction conditions, minimizing this side reaction.

Issue 2: Inefficient Buchwald-Hartwig Amination

Your attempt to couple this compound with a primary or secondary amine results in a low yield of the desired arylamine.

Troubleshooting workflow for low Buchwald-Hartwig amination yield.
  • Catalyst and Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination to facilitate both oxidative addition and reductive elimination.[6] For heteroaryl bromides, bulky dialkylbiaryl phosphine ligands such as XPhos and BrettPhos are often effective.[7]

  • Base Selection: The strength of the base is crucial for deprotonating the amine to form the active nucleophile.[8] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[9]

  • Amine Substrate: The nature of the amine coupling partner can significantly impact the reaction. Volatile amines may require the use of a sealed reaction vessel to maintain their concentration in the reaction mixture.[10] For the introduction of a primary amino group, using an ammonia surrogate can be more effective than using ammonia gas directly.

Issue 3: Poor Results in Heck Reaction

You are performing a Heck reaction between this compound and an alkene, but the desired coupled product is not formed in a satisfactory yield.

Troubleshooting workflow for poor Heck reaction outcome.
  • Catalyst System: The Heck reaction is often catalyzed by Pd(OAc)₂ in the presence of a phosphine ligand.[11] However, for some substrates, ligandless conditions can be effective, particularly in polar aprotic solvents like DMF or DMAc.

  • Base: The base in the Heck reaction is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[11] Organic bases such as triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used.

  • Alkene Substrate: The electronic nature of the alkene can influence the regioselectivity of the addition. Electron-deficient alkenes are generally more reactive in the neutral Heck pathway. For electron-rich alkenes, inducing a cationic pathway by the addition of a silver salt can sometimes improve results.

Experimental Protocols

The following are generalized, non-optimized starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for your specific substrate and desired outcome.

General Protocol for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Readily available and often effective for heteroaryl bromides.
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Common bases for Suzuki couplings, providing a balance of reactivity and functional group tolerance.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)Biphasic systems to dissolve both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and side reactions.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[12]

General Protocol for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos or BrettPhos (2-6 mol%)Bulky, electron-rich ligands are generally required for amination of heteroaryl halides.
Base NaOtBu or LHMDS (1.2-2.0 equivalents)Strong bases are typically needed to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvents are preferred.
Temperature 80-110 °CTo overcome activation barriers in the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the catalyst from oxidation.

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool, quench the reaction, and perform an aqueous workup.

  • Extract the product, dry the organic layer, concentrate, and purify.[9][10]

General Protocol for Heck Reaction
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective catalyst for Heck reactions.
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Often used to stabilize the palladium catalyst.
Base Et₃N or K₂CO₃ (1.5-2.0 equivalents)To regenerate the active Pd(0) catalyst.
Solvent DMF or DMAc (anhydrous)Polar aprotic solvents are generally effective.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst deactivation.

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst, and ligand.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, the alkene (1.2-2.0 equiv.), and the base.

  • Heat the mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup.

  • Extract the product, dry the organic layer, concentrate, and purify.

References

stability and degradation issues of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this key synthetic intermediate. My goal is to move beyond simple protocols and explain the chemical causality behind the stability issues you may encounter, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Core Stability Profile of this compound

This compound is a robust molecule, but its utility as a synthetic building block is rooted in the reactivity of the C2-bromo substituent. The thiazole ring, while aromatic, possesses inherent vulnerabilities.[1][2] Understanding these is the first step to preventing unwanted side reactions and product degradation. The primary avenues of degradation are:

  • Nucleophilic Substitution at C2: The carbon atom bonded to the bromine is electron-deficient and thus susceptible to attack by nucleophiles. This is the most common and predictable degradation pathway.[3][4][5][6]

  • Oxidation of the Thiazole Sulfur: The sulfur atom (S1) can be oxidized under certain conditions to form sulfoxides or sulfones, which drastically alters the electronic properties and geometry of the ring system.[7]

  • Photodegradation: Like many aromatic heterocyclic systems, the thiazole ring can absorb UV light, leading to photochemical reactions that can cleave the ring or cause other complex transformations.[8][9][10]

  • Extreme pH Conditions: While generally stable at neutral pH, strongly acidic or basic conditions can promote hydrolysis or other degradative reactions.[11]

The 4-(4-fluorophenyl) group generally imparts enhanced thermodynamic stability to the molecule due to its electronic properties.[12][13] However, it is the kinetic reactivity of the C2-bromo group that is typically of most interest and concern during synthesis and storage.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the handling and use of this compound in a practical question-and-answer format.

Issue 1: Appearance of Unexpected Impurities in NMR/LC-MS

Q: I ran a reaction using this compound with an amine nucleophile in an alcohol-based solvent. My LC-MS shows my desired product, but also two significant impurities: one with a mass corresponding to [M-Br+OH] and another corresponding to [M-Br+OR] (where R is the alkyl group from my solvent). What happened?

A: This is a classic case of competitive nucleophilic substitution. The C2 position of the thiazole ring is electrophilic and has reacted not only with your intended amine nucleophile but also with residual water ([M-Br+OH], forming 2-hydroxy-4-(4-fluorophenyl)-1,3-thiazole) and the alcohol solvent ([M-Br+OR], forming a 2-alkoxy derivative).

Causality Explained: The C2-Br bond is the primary reactive site for nucleophilic attack.[4] While your amine is the intended nucleophile, other nucleophiles present in the reaction mixture, such as water and alcohols, can and will compete, especially at elevated temperatures.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent thoroughly before use. Use freshly dried glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Solvent Selection: If possible, switch to a non-nucleophilic, polar aprotic solvent like Dioxane, THF, or DMF. Ensure these solvents are also anhydrous.

  • Control Stoichiometry: Use a slight excess of your amine nucleophile to favor the desired reaction pathway kinetically.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

reagents Reaction Mixture: - this compound - Amine Nucleophile - Alcohol Solvent - Trace H2O product Desired Amine Product [M-Br+Amine] reagents->product Intended Reaction impurity1 Hydrolysis Byproduct [M-Br+OH] reagents->impurity1 Competitive Attack by H2O impurity2 Solvolysis Byproduct [M-Br+OR] reagents->impurity2 Competitive Attack by ROH

Caption: Competitive nucleophilic substitution pathways.

Issue 2: Compound Discoloration and Purity Loss During Storage

Q: My solid sample of this compound, which was initially a white or off-white solid, has turned yellow or light brown after several weeks on the shelf. A purity check by HPLC shows a new, more polar peak. What is the cause?

A: This is indicative of degradation due to oxidation and/or photodegradation. Exposure to atmospheric oxygen and ambient light (especially UV) can cause chemical changes in the molecule.

Causality Explained:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can form a thiazole N-oxide or, more commonly, a sulfoxide.[1][7] These oxidized species are often colored and will have different chromatographic retention times.

  • Photodegradation: Aromatic systems are known to absorb UV radiation, which can lead to the formation of radical species and subsequent complex degradation pathways, including ring opening or dimerization.[9][10]

Best Practices for Storage:

  • Solid Storage: Store the solid compound in an amber glass vial to protect it from light. For long-term storage, keep it in a desiccator to exclude moisture and consider flushing the vial with an inert gas (Argon or Nitrogen) before sealing to minimize contact with oxygen. Store at a cool temperature (2-8 °C is recommended).

  • Solution Storage: Solutions are generally less stable than the solid material. If you must store solutions, use an anhydrous, aprotic solvent (like DMSO or DMF), aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[11]

cluster_degradation Degradation Pathways cluster_prevention Preventative Measures start This compound (Stable Solid) oxidized Oxidized Species (e.g., Sulfoxide) start->oxidized O2 (Air) photo Photodegradation Products (Complex Mixture) start->photo UV Light storage Store in: - Amber Vial - Inert Atmosphere - Cool & Dry storage->start Protects

Caption: Key degradation pathways and preventative storage.

Issue 3: Reaction Failure or Low Yield in Basic Conditions

Q: I am attempting a reaction that requires a strong base (e.g., NaOH, KOH) in an aqueous or protic solvent. My starting material seems to be consumed, but I am getting a complex mixture of products and a low yield of my target molecule. Why?

A: The use of strong bases, particularly in protic solvents, can promote multiple degradation pathways, including hydrolysis and potentially ring-opening reactions under harsh conditions.

Causality Explained:

  • Hydrolysis: The hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the C2 position, displacing the bromide to form the corresponding 2-hydroxythiazole derivative.[11] This is often the primary competing reaction.

  • Ring Instability: While the thiazole ring is aromatic, it is less stable than benzene. Under strongly basic and heated conditions, the integrity of the ring itself can be compromised, leading to a complex mixture of degradation products.

Troubleshooting Protocol:

  • Base Selection: If possible, switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) or a carbonate base (e.g., Cs₂CO₃, K₂CO₃) in an aprotic solvent.

  • Solvent System: Avoid aqueous or alcohol-based solvents if a strong base is required. Move to polar aprotic solvents like THF, Dioxane, or Toluene.

  • Protecting Groups: If the reaction chemistry allows, consider strategies that do not require strongly basic conditions.

Protocol: Forced Degradation Study

To proactively assess the stability of this compound in your specific experimental matrix, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions and monitoring its purity over time.

Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Application of Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL acetonitrile).

  • Incubation: Incubate the vials under the specified conditions.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., acid with base, base with acid), dilute to a standard concentration, and analyze by HPLC-DAD. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Stress Conditions Table
Stress ConditionReagentIncubation ConditionsPotential Degradation Pathway
Acidic Hydrolysis 1 M HCl60°C, protected from lightMinimal degradation expected, potential for slow hydrolysis
Alkaline Hydrolysis 1 M NaOH60°C, protected from lightNucleophilic substitution (Hydrolysis)
Oxidative Stress 30% H₂O₂Room Temp, protected from lightOxidation of sulfur atom
Photostability Acetonitrile/Water (1:1)Ambient light/UV chamberPhotodegradation, ring cleavage
Thermal Stress Solid Compound80°C (in oven)Thermally induced degradation

This table is a guideline based on general principles for thiazole derivatives and should be adapted to your specific experimental needs.[11]

By understanding the inherent reactivity and potential degradation pathways of this compound, you can design more robust experiments, ensure the quality of your results, and accelerate your research and development efforts.

References

resolving issues with product isolation in 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfall, you can optimize your reaction outcomes and streamline your product isolation process.

Section 1: Synthesis Overview and Key Challenges

The synthesis of this compound is typically achieved via a two-step process. First, the core thiazole heterocycle is constructed using the Hantzsch thiazole synthesis.[1][2] This intermediate, 2-amino-4-(4-fluorophenyl)thiazole, is then converted to the final brominated product through a Sandmeyer reaction.[3] While robust, each stage presents unique challenges, particularly concerning reaction efficiency and product isolation.

Synthesis_Workflow Reactants 2-Bromo-1-(4-fluorophenyl)ethanone + Thiourea Intermediate 2-Amino-4-(4-fluorophenyl)thiazole Reactants->Intermediate Hantzsch Synthesis FinalProduct This compound Intermediate->FinalProduct Sandmeyer Reaction

Fig 1. Overall synthetic workflow.

This guide will address specific, practical questions that arise during this workflow, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 2: Troubleshooting the Hantzsch Thiazole Synthesis (Intermediate Formation)

The Hantzsch synthesis is a reliable method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[4][5] However, issues in yield and purity are common if conditions are not optimized.

Question: My yield of 2-amino-4-(4-fluorophenyl)thiazole is significantly lower than expected. What are the primary causes and how can I fix this?

Answer: A low yield in the Hantzsch synthesis typically points to one of three areas: reactant quality, reaction conditions, or work-up procedure.

  • Causality & Explanation: The reaction mechanism begins with a nucleophilic attack (SN2) of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6] Any deviation that hinders these steps will reduce the yield.

  • Troubleshooting Steps:

    • Verify Reactant Purity: The α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, can be unstable. Use freshly prepared or purified material. Impurities can lead to unwanted side reactions. Thiourea should be dry and of high purity.

    • Optimize Stoichiometry: It is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide (thiourea).[6] This ensures the complete consumption of the more valuable α-haloketone.

    • Adjust Reaction Conditions: The reaction is typically run with moderate heat in a protic solvent like ethanol.[7] If the reaction is sluggish, a modest increase in temperature or reaction time may be beneficial. However, excessive heat can promote side-product formation. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Evaluate Work-up: The intermediate product, being an amine, is often protonated in the reaction medium, forming a soluble salt.[6] Neutralization with a weak base (e.g., sodium carbonate or sodium bicarbonate solution) is crucial to deprotonate the thiazole, causing it to precipitate from the aqueous/alcoholic solution.[4] If the yield is low, ensure the pH of the solution is brought to >8.

ParameterRecommended ConditionRationale
Solvent Ethanol, MethanolProtic solvents facilitate the reaction steps.[4]
Temperature 60-80 °C (Reflux)Provides sufficient energy for cyclization and dehydration without significant degradation.[7][8]
Thiourea Stoich. 1.1 - 1.5 eq.Ensures complete conversion of the limiting α-haloketone.[6]
Neutralization pH > 8Ensures complete deprotonation of the aminothiazole for maximum precipitation.[4]
Table 1. Recommended Hantzsch Synthesis Parameters.

Question: During work-up, my 2-aminothiazole intermediate oils out or fails to precipitate cleanly. What are my options for isolation?

Answer: Oiling out or poor precipitation is a common physical chemistry problem, often caused by residual solvent or the presence of impurities that act as a eutectic mixture.

  • Causality & Explanation: For a solid to precipitate, the molecules must arrange into a crystal lattice. Impurities disrupt this process. Furthermore, if the product has some solubility in the final solvent mixture, precipitation will be incomplete.

  • Troubleshooting Protocol:

    • Initial Steps: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Cooling the mixture in an ice bath can also help by decreasing the product's solubility.

    • Solvent Modification: If the above fails, the product must be isolated by extraction. Add ethyl acetate or dichloromethane to the mixture and transfer it to a separatory funnel. The organic layer will contain your product.

    • Extraction & Washing: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.

    • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid or oil can then be taken to the next step or purified further.

Section 3: Troubleshooting the Sandmeyer Reaction & Final Product Isolation

The Sandmeyer reaction converts the 2-amino group of the thiazole intermediate into a 2-bromo group via a diazonium salt intermediate.[3] This reaction is highly effective but notoriously sensitive to temperature and reaction conditions.

Troubleshooting_Flowchart cluster_0 Problem Diagnosis cluster_1 Isolation & Purification Start Low Yield or Impure Product Check_Step1 Hantzsch Synthesis Issue? Start->Check_Step1 Check_Step2 Sandmeyer Reaction Issue? Start->Check_Step2 Workup Poor Precipitation? Check_Step1->Workup Purification Final Product Impure? Check_Step2->Purification Extraction Perform Liquid-Liquid Extraction Workup->Extraction Yes Column Purify by Column Chromatography Purification->Column Yes Recrystallize Recrystallize Product Column->Recrystallize If Solid

Fig 2. General troubleshooting decision workflow.

Question: The Sandmeyer reaction is incomplete, and I recover significant amounts of the 2-aminothiazole starting material. What went wrong?

Answer: Incomplete conversion in a Sandmeyer reaction almost always points to issues with the formation or stability of the key diazonium salt intermediate.

  • Causality & Explanation: The reaction proceeds by converting the amine to a diazonium salt (Ar-N₂⁺) using a nitrite source (like n-butyl nitrite or NaNO₂) under acidic conditions.[3] This salt then reacts with a copper(I) bromide catalyst, which facilitates a single-electron transfer, releasing nitrogen gas and forming an aryl radical that is subsequently trapped by a bromide ion.[3] If the diazonium salt does not form efficiently or decomposes prematurely, the reaction will fail.

  • Troubleshooting Steps:

    • Strict Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The reaction must be maintained between 0 °C and 5 °C throughout the addition of the nitrite source. Use an ice/salt bath for better temperature management.

    • Reagent Quality: Use a fresh, high-quality nitrite source. tert-Butyl nitrite or n-butyl nitrite are often used in organic solvents.[9] If using sodium nitrite with an aqueous acid, ensure the NaNO₂ is a fine, dry powder.

    • Order of Addition: Typically, the 2-aminothiazole and copper(I) bromide are dissolved/suspended in the solvent first. The nitrite source is then added slowly and dropwise to the cooled solution.[9] This ensures that as the diazonium salt is formed, it can immediately react with the copper catalyst.

    • Check for Side Reactions: The presence of water can lead to the formation of a 2-hydroxythiazole byproduct. While some protocols use aqueous acids, anhydrous conditions (e.g., acetonitrile as a solvent) often provide cleaner results.[9]

Question: My crude this compound is a dark, oily residue. What are the likely impurities, and how can I purify it effectively?

Answer: The dark color and oily nature suggest the presence of multiple byproducts. The most common impurities are unreacted starting material, the 2-hydroxythiazole analog, and potentially over-brominated species.[10] Column chromatography is the most effective method for purification.[9][11][12]

  • Purification Protocol: Column Chromatography

    • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent like hexane.

    • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column. This "dry loading" technique typically results in better separation.

    • Elution: Begin eluting with a non-polar solvent system, such as 100% hexane. The desired product is less polar than the starting amine or the hydroxy byproduct. Gradually increase the polarity of the eluent by slowly adding ethyl acetate. A gradient from 0% to 5% ethyl acetate in hexane is a good starting point.[9]

    • Monitor Fractions: Collect fractions and monitor them by TLC. The desired product should appear as a single spot. Combine the pure fractions and remove the solvent under reduced pressure.

CompoundRelative PolarityElution Order (Normal Phase)Typical TLC Eluent
2-Bromo-4-(4-fluorophenyl)thiazole LowFirst5-10% Ethyl Acetate / Hexane[9]
2-Hydroxy-4-(4-fluorophenyl)thiazoleMediumSecond20-30% Ethyl Acetate / Hexane
2-Amino-4-(4-fluorophenyl)thiazoleHighLast (or sticks to silica)30-50% Ethyl Acetate / Hexane
Table 2. Elution Profile of Product and Common Impurities.

If the final product is a solid after chromatography, it can be further purified by recrystallization from a solvent like heptane or a hexane/ethyl acetate mixture to yield sharp-melting crystals.[9][12]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to monitor these reactions? A1: Thin Layer Chromatography (TLC) is indispensable for monitoring reaction progress in real-time.[4][13] For final product characterization, ¹H NMR is crucial to confirm the disappearance of the -NH₂ signal and the presence of the characteristic thiazole proton signal.[7][9] Mass spectrometry (MS) will confirm the correct molecular weight and isotopic pattern for the bromine-containing compound.

Q2: Can I use a different brominating agent for the second step instead of the Sandmeyer reaction? A2: While the Sandmeyer reaction is classic, direct electrophilic bromination of the thiazole ring is possible but can be challenging. Thiazole is less reactive than thiophene towards electrophilic aromatic substitution.[14] Aggressive conditions (e.g., Br₂ in acetic acid) might be required, which can lead to a lack of regioselectivity and potential bromination on the phenyl ring or the C5 position of the thiazole.[10][15] For converting a 2-aminothiazole specifically, the Sandmeyer approach remains one of the most reliable methods.[16]

Q3: My final product seems to degrade over time, even when stored. How can I prevent this? A3: Halogenated heterocycles can be sensitive to light and air. After purification, store the this compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and in a freezer (-20 °C) to minimize degradation.

References

minimizing impurities during the synthesis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-bromo-4-(4-fluorophenyl)-1,3-thiazole. Recognizing the critical need for high-purity compounds in research and development, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing impurities during this specific synthesis. The advice herein is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

The synthesis of this compound is typically achieved through a well-established two-step sequence: the Hantzsch thiazole synthesis to form the 2-amino-4-(4-fluorophenyl)-1,3-thiazole intermediate, followed by a Sandmeyer-type bromination to yield the final product. Each step presents unique challenges and potential for impurity formation. This guide will address each stage systematically.

Workflow Overview: Synthesis of this compound

Synthesis_Workflow Start Starting Materials: 2-Bromo-4'-fluoroacetophenone & Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate Intermediate: 2-Amino-4-(4-fluorophenyl)- 1,3-thiazole Step1->Intermediate Step2 Step 2: Sandmeyer Bromination Intermediate->Step2 Product Final Product: 2-Bromo-4-(4-fluorophenyl)- 1,3-thiazole Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Overall synthetic route for this compound.

Part 1: Hantzsch Thiazole Synthesis - Troubleshooting & FAQs

This initial step involves the cyclocondensation of 2-bromo-4'-fluoroacetophenone with thiourea to form the crucial 2-amino-4-(4-fluorophenyl)-1,3-thiazole intermediate. While generally a high-yielding reaction, several factors can lead to impurities.[1][2]

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete. What are the common causes?

A1: Incomplete reactions are typically due to issues with reagent quality, temperature, or reaction time.

  • Reagent Quality: Ensure the 2-bromo-4'-fluoroacetophenone is free from decomposition. It should be a white to off-white solid. Thiourea should be a crystalline solid.

  • Temperature: This reaction generally requires heating. Refluxing in a suitable solvent like ethanol is common.[3] Insufficient temperature will lead to a slow reaction rate.

  • Reaction Time: While the reaction is often complete within a few hours, monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion.

Q2: I observe multiple spots on my TLC plate even after the starting materials are consumed. What could these be?

A2: While the Hantzsch synthesis with unsubstituted thiourea is generally clean, side reactions can occur. Under strongly acidic conditions, there's a possibility of forming isomeric impurities, although this is more prevalent with N-substituted thioureas.[4][5] More commonly, minor byproducts may arise from the self-condensation of the α-haloketone.

Q3: What is the optimal stoichiometry for the reactants?

A3: It is common practice to use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more expensive 2-bromo-4'-fluoroacetophenone. The excess thiourea is typically water-soluble and easily removed during workup.

Troubleshooting Guide: Hantzsch Synthesis Impurities
Impurity ID Impurity Name Root Cause Prevention & Mitigation Analytical Detection
IMP-H1 2-Bromo-4'-fluoroacetophenone (Unreacted)Incomplete reaction (insufficient time, temperature, or poor mixing).Ensure adequate heating (reflux) and monitor reaction to completion via TLC. Use a slight excess of thiourea.TLC, 1H NMR (characteristic aromatic and methylene protons), GC-MS.
IMP-H2 Thiourea (Unreacted)Use of excess thiourea.This is expected. Remove by aqueous workup; thiourea is highly soluble in water.1H NMR (broad singlet in D2O).
IMP-H3 Furo[2,3-d]thiazole derivatives (potential self-condensation)Though less common, harsh reaction conditions can lead to self-condensation of the α-haloketone.Maintain a controlled reflux temperature and avoid unnecessarily long reaction times.LC-MS for mass detection, complex pattern in 1H NMR.

Part 2: Sandmeyer Bromination - Troubleshooting & FAQs

This step converts the 2-amino group of the intermediate to a 2-bromo group. This reaction is notorious for producing side products if not carefully controlled. The modern approach often uses an alkyl nitrite (like tert-butyl nitrite or n-butyl nitrite) and a copper(I) or copper(II) bromide source in an organic solvent.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why use tert-butyl nitrite instead of the traditional sodium nitrite and acid?

A1: tert-Butyl nitrite allows the diazotization to be performed under non-aqueous (aprotic) conditions. This can be advantageous as it minimizes the formation of phenolic impurities (IMP-S3) that arise from the reaction of the diazonium salt with water.[8]

Q2: My final product contains a significant amount of a di-brominated impurity. How can I avoid this?

A2: This is the most common and critical issue in this step. The formation of 2,5-dibromo-4-(4-fluorophenyl)-1,3-thiazole (IMP-S1) is highly dependent on the reaction conditions.

  • Copper Source: Use of Copper(I) Bromide (CuBr) strongly favors the desired mono-bromination at the 2-position. Copper(II) Bromide (CuBr₂) is more aggressive and promotes the formation of the di-bromo byproduct.[6][7]

  • Temperature: Higher temperatures (e.g., > 60°C) significantly increase the rate of di-bromination. The reaction should be carefully temperature-controlled.[6][7]

Q3: The reaction yields a dark, tarry mixture that is difficult to purify. What causes this?

A3: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of polymeric or tarry byproducts, especially if the reaction is not controlled properly.[9]

  • Temperature Control: Rapid, uncontrolled decomposition of the diazonium intermediate at higher temperatures is a primary cause. Maintain the recommended temperature throughout the addition and reaction period.

  • Reagent Addition: Add the diazotizing agent (tert-butyl nitrite) slowly to the solution of the amine and copper salt to maintain a low concentration of the reactive diazonium species.

Troubleshooting Guide: Sandmeyer Bromination Impurities

Sandmeyer_Impurities Intermediate 2-Amino-4-(4-fluorophenyl)thiazole Conditions Reaction Conditions: - Copper Salt (CuX) - Diazotizing Agent - Temperature Intermediate->Conditions Product Desired Product: 2-Bromo-4-(4-fluorophenyl)thiazole Conditions->Product Optimal: CuBr, Controlled Temp. Impurity1 Impurity IMP-S1: 2,5-Dibromo-4-(4-fluorophenyl)thiazole Conditions->Impurity1 Suboptimal: CuBr2, High Temp. Impurity2 Impurity IMP-S2: Unreacted 2-Aminothiazole Conditions->Impurity2 Suboptimal: Incomplete Diazotization Impurity3 Impurity IMP-S3: 2-Hydroxy-4-(4-fluorophenyl)thiazole Conditions->Impurity3 Suboptimal: Presence of Water

Caption: Formation pathways for desired product and key impurities in the Sandmeyer reaction.

Impurity ID Impurity Name Root Cause Prevention & Mitigation Analytical Detection
IMP-S1 2,5-Dibromo-4-(4-fluorophenyl)-1,3-thiazoleUse of CuBr₂ instead of CuBr; high reaction temperatures. The C5 position of the thiazole ring is susceptible to electrophilic bromination.[6][7]Use CuBr as the catalyst. Maintain strict temperature control (e.g., < 60°C). Monitor the reaction closely and stop it once the starting material is consumed.1H NMR (absence of the C5-H singlet), Mass Spec (characteristic isotopic pattern for two bromines).
IMP-S2 2-Amino-4-(4-fluorophenyl)-1,3-thiazole (Unreacted)Incomplete diazotization (insufficient tert-butyl nitrite) or incomplete Sandmeyer reaction.Use a slight excess (1.1-1.2 eq.) of tert-butyl nitrite. Ensure sufficient reaction time after addition.TLC (different Rf value), LC-MS, 1H NMR (presence of -NH₂ protons and C5-H singlet).
IMP-S3 2-Hydroxy-4-(4-fluorophenyl)-1,3-thiazoleReaction of the intermediate diazonium salt with residual water, especially if using aqueous diazotization methods or wet solvents.Use anhydrous solvents (e.g., acetonitrile) and a non-aqueous diazotizing agent like tert-butyl nitrite.[8]LC-MS (mass corresponding to -OH instead of -Br), 1H NMR (absence of -NH₂ and presence of a broad -OH peak).

Part 3: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4'-fluoroacetophenone (1.0 eq.) and thiourea (1.2 eq.).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 5-10 mL per gram of the acetophenone).

  • Heating: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The solids should dissolve upon heating.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate). The reaction is typically complete in 3-5 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which may cause the product to precipitate.

  • Neutralization & Isolation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Stir for 30 minutes. Collect the resulting solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with deionized water to remove any unreacted thiourea and salts. Dry the solid product under vacuum. The product is often of sufficient purity for the next step.[3][10]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-(4-fluorophenyl)-1,3-thiazole (1.0 eq.) and copper(I) bromide (CuBr, 1.2 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add tert-butyl nitrite (1.2 eq.) dropwise to the cooled suspension over 15-20 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[6][7]

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing an aqueous solution of ammonia. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically a solid or oil. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[11]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-bromo-4-(4-fluorophenyl)-1,3-thiazole analogs, a scaffold of significant interest in medicinal chemistry. By synthesizing data from related compound series, this document illuminates key structural determinants for biological activity and offers detailed experimental methodologies to support further investigation. The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, and its derivatives have garnered considerable attention for their potential as therapeutic agents in various diseases, including cancer.[1][2] The introduction of a 4-fluorophenyl group at the C4 position and a bromine atom at the C2 position creates a unique chemical entity with potential for diverse biological activities. The fluorine substituent, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.

The this compound Scaffold: A Privileged Structure

The core structure, this compound, combines several features that make it an attractive starting point for drug discovery. The thiazole ring itself is a versatile scaffold known to interact with various biological targets.[1] The 4-fluorophenyl group can engage in specific interactions with target proteins and can positively influence pharmacokinetic properties. The bromine atom at the C2 position serves as a useful handle for further synthetic modifications, allowing for the exploration of a wide chemical space through cross-coupling reactions.

Synthetic Strategy: A Pathway to Novel Analogs

The synthesis of the core this compound scaffold can be efficiently achieved through a two-step sequence involving the Hantzsch thiazole synthesis followed by a Sandmeyer reaction. This approach allows for the generation of a key 2-amino-4-(4-fluorophenyl)-1,3-thiazole intermediate, which is then converted to the desired 2-bromo analog.

Synthetic_Pathway 2-Bromo-1-(4-fluorophenyl)ethanone 2-Bromo-1-(4-fluorophenyl)ethanone Intermediate 2-Amino-4-(4-fluorophenyl)-1,3-thiazole 2-Bromo-1-(4-fluorophenyl)ethanone->Intermediate Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole

This protocol is based on the well-established Hantzsch thiazole synthesis.[3]

  • Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-(4-fluorophenyl)-1,3-thiazole.

Experimental Protocol: Synthesis of this compound

This protocol utilizes the Sandmeyer reaction to convert the 2-amino group to a 2-bromo group.[4][5]

  • Diazotization: Suspend 2-amino-4-(4-fluorophenyl)-1,3-thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study on a series of this compound analogs is not extensively reported, we can extrapolate key trends from related thiazole-containing compounds with demonstrated biological activity, particularly in the context of anticancer effects. The following analysis provides a comparative guide to potential SAR trends for this scaffold.

SAR_Summary Core_Scaffold This compound R1_Modification Modifications at C5-position (e.g., H, alkyl, aryl) Core_Scaffold->R1_Modification R2_Modification Modifications on the Phenyl Ring (e.g., additional F, Cl, OMe) Core_Scaffold->R2_Modification R3_Modification Replacement of Bromine at C2 (e.g., via Suzuki, Sonogashira coupling) Core_Scaffold->R3_Modification Biological_Activity Modulated Biological Activity (e.g., Anticancer, Kinase Inhibition) R1_Modification->Biological_Activity R2_Modification->Biological_Activity R3_Modification->Biological_Activity

Caption: Key modification points for SAR studies of the core scaffold.

Table 1: Postulated SAR of this compound Analogs Based on Related Thiazole Series
Position of ModificationType of ModificationExpected Impact on Anticancer ActivityRationale and Supporting Evidence from Related Compounds
C5 of Thiazole Ring Small alkyl groups (e.g., methyl)Potentially increase activitySubstitution at the C5 position of the thiazole ring has been shown to influence the cytotoxic effects of thiazole derivatives.[6]
Aryl or heteroaryl groupsMay enhance activity through additional binding interactionsIntroduction of further aromatic systems can lead to enhanced π-π stacking or hydrophobic interactions with the target protein.
4-Fluorophenyl Ring Additional electron-withdrawing groups (e.g., Cl, CF3)Likely to increase activityThe presence of electron-withdrawing groups on the phenyl ring attached to the thiazole nucleus has been correlated with good antibacterial and anticancer activity in related series.[7]
Electron-donating groups (e.g., OMe)Variable, may increase or decrease activity depending on the targetThe effect of electron-donating groups is often target-specific and can influence metabolic stability.
C2 of Thiazole Ring (replacing Bromine) Substituted aryl or heteroaryl groups (via Suzuki coupling)High potential to significantly increase potencyThe bromine at C2 is an excellent handle for introducing diverse substituents. Aryl- and heteroaryl-substituted thiazoles have shown potent anticancer activities.[8]
Alkynyl groups (via Sonogashira coupling)May lead to novel mechanisms of actionAlkynyl moieties can act as covalent warheads or engage in unique non-covalent interactions.
Amine or amide functionalitiesCan improve solubility and introduce hydrogen bonding capabilitiesThe introduction of polar groups can enhance pharmacokinetic properties and provide additional interactions with the biological target.

Biological Evaluation: Assessing Anticancer Activity

The primary method for evaluating the anticancer activity of novel synthetic compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used and reliable colorimetric assay for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a framework for the synthesis and evaluation of analogs based on this core structure. The comparative SAR analysis, derived from existing literature on related thiazole derivatives, suggests that modifications at the C2, C5, and the 4-fluorophenyl ring positions are likely to yield compounds with potent biological activities. Future research should focus on the systematic synthesis and biological screening of a focused library of these analogs to establish a definitive SAR for this specific scaffold and to identify lead compounds for further preclinical development.

References

validating the biological target of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Identification and Validation of the Biological Target for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Authored by a Senior Application Scientist

The discovery of bioactive small molecules is the cornerstone of modern therapeutics. Yet, a significant hurdle in translating a promising compound from a screening hit to a clinical candidate is the definitive identification and validation of its biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action for novel compounds, using this compound as a case study. The thiazole moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] However, for many such compounds, the precise molecular target remains elusive.

This document eschews a rigid template, instead presenting a logical, multi-pronged strategy for target deconvolution. We will delve into the causality behind experimental choices, ensuring each step builds upon the last to create a self-validating system of evidence. Our approach integrates unbiased proteomics with targeted biophysical and functional assays to confidently identify and validate the biological target of this compound.

A Multi-Faceted Strategy for Target Deconvolution

The critical first step in drug discovery after identifying a hit is target validation, a process that establishes a clear link between the modulation of a biological target and a therapeutic effect.[4] An inadequate understanding of a compound's true target is a primary reason for clinical trial failures.[4] Our strategy, therefore, is designed to build a robust case for a specific target through orthogonal approaches.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Functional Characterization AP-MS Affinity Purification- Mass Spectrometry (AP-MS) Hits Putative Target List AP-MS->Hits Identifies potential binding partners CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Prioritized candidates from AP-MS Validation Confirmed Direct Target Binding CETSA->Validation Verifies in-cell target engagement Functional_Assay In Vitro Functional Assay Validation->Functional_Assay Validated target for functional studies Mechanism Elucidation of Mechanism of Action Functional_Assay->Mechanism Links binding to functional modulation

Figure 1: A high-level overview of the proposed workflow for target identification and validation.

Phase 1: Unbiased Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)

Expertise & Experience: Before we can validate a target, we must first identify it. When the target is unknown, an unbiased approach is paramount. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique to isolate and identify the binding partners of a small molecule from a complex cellular lysate.[5][6][7] This method involves using the small molecule as "bait" to "fish" for its interacting proteins.

Trustworthiness: To ensure the specificity of the identified interactions, it is crucial to compare the proteins pulled down with the active compound against those pulled down in a negative control experiment (e.g., using an inactive structural analog or beads alone). This comparative analysis helps to distinguish true interactors from non-specific binders.[8]

Experimental Protocol: AP-MS for this compound
  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) for immobilization onto a solid support (e.g., agarose beads). The linker should be positioned at a site on the molecule that is predicted to be non-essential for its biological activity.

  • Immobilization of the Bait:

    • Covalently attach the synthesized affinity probe to NHS-activated agarose beads according to the manufacturer's protocol.

    • Prepare control beads by blocking the reactive groups or by immobilizing a structurally similar but biologically inactive molecule.

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads, for instance by boiling in SDS-PAGE sample buffer.

    • Perform an in-gel or in-solution trypsin digest of the eluted proteins to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot or Sequest).

    • Quantify the relative abundance of each identified protein in the experimental and control samples. True binding partners should be significantly enriched in the sample incubated with the this compound probe compared to the control.

start Start probe Synthesize & Immobilize Affinity Probe start->probe incubate Incubate Lysate with Probe & Control Beads probe->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest ms LC-MS/MS Analysis digest->ms data Identify & Quantify Proteins (Experimental vs. Control) ms->data end Putative Target List data->end

Figure 2: Detailed workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Hypothetical AP-MS Data
Protein IDGene SymbolFold Enrichment (Compound vs. Control)Putative FunctionNotes
P00533EGFR25.3Tyrosine KinaseHigh-confidence putative target
P62258TUBB3.1Cytoskeletal ProteinCommon non-specific binder
P04049HSP90AA14.5ChaperoneCommon non-specific binder
Q13547BRAF1.2Serine/Threonine KinaseLow enrichment, likely non-specific

Table 1: Hypothetical results from an AP-MS experiment. The data shows significant enrichment of the Epidermal Growth Factor Receptor (EGFR), suggesting it as a high-confidence putative target.

Phase 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Identifying a protein via AP-MS is a significant step, but it does not definitively prove a direct interaction within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm and quantify the engagement of a drug candidate with its intended target protein inside intact cells.[9][10] The principle is that when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[11][12]

Trustworthiness: CETSA provides a self-validating system by generating a melting curve for the target protein. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct physical interaction and target engagement.[9][11] This assay is performed in a physiological context, which adds a high degree of confidence that the interaction is not an artifact of in vitro conditions.

Experimental Protocol: CETSA for this compound and Putative Target (EGFR)
  • Cell Treatment:

    • Culture cells expressing the putative target (e.g., A549 cells, which overexpress EGFR).

    • Treat the cells with either this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein (EGFR) at each temperature point using a specific detection method, most commonly Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

start Start treat Treat Cells with Compound or Vehicle Control start->treat heat Heat Cell Aliquots across a Temperature Gradient treat->heat lyse Lyse Cells & Pellet Aggregated Proteins heat->lyse supernatant Collect Supernatant (Soluble Protein Fraction) lyse->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect plot Plot Melting Curves (% Soluble vs. Temperature) detect->plot end Confirm Target Engagement plot->end

Figure 3: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical CETSA Data
Temperature (°C)% Soluble EGFR (Vehicle)% Soluble EGFR (Compound)% Soluble Control Protein (Compound)
46100100100
489810099
50919992
52759678
54528855
56287130
58104912
605256
Tagg (°C) ~54.2 ~58.5 ~54.5

Table 2: Hypothetical CETSA data demonstrating a significant thermal shift (ΔTagg ≈ 4.3°C) for the putative target EGFR in the presence of this compound. A non-target control protein shows no significant shift, confirming the specificity of the interaction.

Phase 3: Linking Target Engagement to Function

Expertise & Experience: Confirming that a compound binds to a target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence.[13] This step connects target engagement to the observed biological activity of the compound. Based on our hypothetical target, EGFR, a logical functional assay would be to measure its kinase activity.

Trustworthiness: The functional validation is strengthened by comparing the activity of our compound of interest with a known, well-characterized inhibitor of the target. Demonstrating a similar dose-dependent inhibition of the target's function provides strong evidence that the compound's mechanism of action is mediated through this target.

Experimental Protocol: In Vitro EGFR Kinase Assay
  • Assay Setup:

    • Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and a known EGFR inhibitor (e.g., Gefitinib) in the appropriate assay buffer.

  • Kinase Reaction:

    • Add recombinant human EGFR enzyme to wells of a microplate.

    • Add the serially diluted compounds or vehicle control to the wells.

    • Initiate the kinase reaction by adding the substrate (a specific peptide for EGFR) and ATP.

    • Incubate the reaction at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the kit's protocol, which typically involves a luciferase-based detection system.

  • Data Analysis:

    • Plot the kinase activity as a function of compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) for both this compound and the reference inhibitor.

Comparative Performance Data
CompoundTargetAssay TypeIC50 (nM)
This compound EGFRIn Vitro Kinase Assay85
Gefitinib (Reference Inhibitor) EGFRIn Vitro Kinase Assay25
Inactive Analog EGFRIn Vitro Kinase Assay>10,000

Table 3: Hypothetical functional data comparing the inhibitory activity of this compound against EGFR with a known inhibitor. The potent IC50 value for the compound of interest strongly supports its role as an EGFR inhibitor.

Comparison of Key Target Validation Methodologies

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Cellular Thermal Shift Assay (CETSA)
Principle Uses an immobilized compound to capture binding proteins from a cell lysate.[5][6]Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates.[9][11]
Primary Use Unbiased identification of potential binding partners (target discovery).[8]Validation of direct target engagement in a cellular context.[10][12]
Advantages - Unbiased, proteome-wide screening.- Can identify members of a protein complex.[6]- Confirms binding in a physiological environment.- Can be adapted for high-throughput screening.[10]
Limitations - Can generate false positives from non-specific binders.- Requires chemical modification of the compound.- May miss transient or weak interactions.[6]- Requires a specific antibody or detection method for the target protein.- Not all proteins exhibit a thermal shift upon ligand binding.

Conclusion

The journey from a bioactive compound to a validated drug candidate is paved with rigorous scientific inquiry. For a novel molecule like this compound, a systematic and multi-faceted approach to target validation is not just recommended, but essential. By integrating the unbiased discovery power of Affinity Purification-Mass Spectrometry with the robust, in-cell validation provided by the Cellular Thermal Shift Assay and conclusive functional assays, researchers can build an unassailable case for a compound's mechanism of action. This guide provides a logical and experimentally sound roadmap to navigate this complex process, ultimately enhancing the probability of success in the intricate world of drug discovery.

References

Navigating the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class, derivatives of 2-bromo-4-(4-fluorophenyl)-1,3-thiazole have emerged as a promising area of investigation for novel therapeutic agents. This guide provides a comprehensive comparison of the in vivo efficacy of these derivatives and their close structural analogs, drawing upon available preclinical data to inform future drug discovery and development efforts. While direct comparative in vivo studies on a series of this compound derivatives are limited, this guide synthesizes data from closely related structures to provide valuable insights into their potential as anti-inflammatory and anticancer agents.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions with biological targets contribute to its broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3] The substitution pattern on the thiazole ring plays a critical role in determining the specific pharmacological profile and potency of the resulting derivatives.

dot graph "Thiazole_Scaffold" { layout=neato; node [shape=plaintext]; Thiazole [label="Thiazole Scaffold", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiazole -- AntiInflammatory [color="#4285F4"]; Thiazole -- Anticancer [color="#EA4335"]; Thiazole -- Antimicrobial [color="#FBBC05"]; Thiazole -- Antiviral [color="#34A853"]; } Caption: The diverse biological activities of the thiazole scaffold.

Anti-inflammatory and Analgesic Potential: Insights from 4-Phenylthiazole Analogs

Comparative In Vivo Efficacy of 4-Phenylthiazole Analogs in a Rat Model of Inflammatory Pain

Two lead compounds, 4p and 4s , were evaluated in a formalin-induced inflammatory pain model in rats. The study demonstrated significant dose-dependent antinociceptive effects.[4][5]

CompoundDose (mg/kg, i.p.)Nociceptive Behavior Inhibition vs. VehicleComparison to Ketoprofen (30 mg/kg)Reference
4p 1SignificantSimilar[4][5]
3SignificantSimilar[4][5]
4s 1Not Significant-[4][5]
3SignificantSimilar[4][5]

These findings highlight that subtle structural modifications on the 4-phenylthiazole scaffold can significantly impact in vivo efficacy. The substitution on the phenyl ring and the overall molecular shape are critical determinants of potent dual FAAH/sEH inhibition and subsequent analgesic activity.[4] Although these compounds lack the 2-bromo and 4-fluoro substitutions of our primary interest, the data strongly suggests that the 4-(4-fluorophenyl)thiazole core is a promising starting point for the design of novel anti-inflammatory agents.

Experimental Protocol: Formalin-Induced Inflammatory Pain Model

The following is a generalized protocol based on the methodology described by Pecic et al.[4][5]

Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Procedure:

  • Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Test compounds (e.g., 4p, 4s), vehicle (e.g., a mixture of PEG400, Solutol HS 15, and saline), or a positive control (e.g., ketoprofen) are administered via intraperitoneal (i.p.) injection.

  • Formalin Injection: Thirty minutes after drug administration, 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, animals are placed in an observation chamber. The cumulative time spent licking the injected paw is recorded for a period of 60 minutes. The pain response is typically biphasic, with an early phase (0-5 minutes) and a late phase (15-60 minutes), the latter being indicative of inflammatory pain.

  • Data Analysis: The total licking time during the late phase is calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking time compared to the vehicle group indicates an antinociceptive effect.

dot graph "Formalin_Test_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Prep [label="Animal Acclimation"]; Drug_Admin [label="Drug Administration (i.p.)"]; Formalin_Inj [label="Formalin Injection (s.c.)"]; Observation [label="Behavioral Observation (Licking Time)"]; Data_Analysis [label="Data Analysis"];

Animal_Prep -> Drug_Admin [color="#4285F4"]; Drug_Admin -> Formalin_Inj [color="#4285F4"]; Formalin_Inj -> Observation [color="#4285F4"]; Observation -> Data_Analysis [color="#4285F4"]; } Caption: Workflow for the formalin-induced inflammatory pain model.

Anticancer Potential: A Focus on Substituted 4-Phenylthiazole Derivatives

The thiazole moiety is a prominent feature in several anticancer drugs, and numerous derivatives are under investigation for their cytotoxic and tumor growth inhibitory properties.[1] While specific in vivo efficacy data for this compound derivatives is scarce, related compounds have shown promising anticancer activity in preclinical models.

In Vivo Antitumor Activity of a 2-(4-Aminophenyl)benzothiazole Analog

A study by Shi et al. on antitumor benzothiazoles provides valuable insights into the potential of related heterocyclic systems.[6] Although a benzothiazole, this class of compounds shares structural similarities with the 4-phenylthiazoles. The study evaluated the in vivo efficacy of compound 9a (a 2-(4-aminophenyl)benzothiazole with a 3'-methyl substituent) in nude mice bearing human mammary carcinoma xenografts.

Tumor ModelTreatmentTumor Growth InhibitionReference
MCF-7 (ER+)Compound 9a Potent[6]
BO (ER+)Compound 9a Potent[6]
MT-1 (ER-)Compound 9a Potent[6]
MT-3 (ER-)Compound 9a Potent[6]

Compound 9a demonstrated potent growth inhibition against both estrogen receptor-positive (ER+) and -negative (ER-) human breast cancer xenografts, highlighting its potential for broad-spectrum anticancer activity.[6]

In Vitro Cytotoxicity of Structurally Related Thiazole Derivatives

Further supporting the anticancer potential of this class, a study by Mehmood et al. synthesized a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles and evaluated their in vitro α-amylase inhibitory activity, which can be relevant in certain cancer metabolic pathways.[7] While not a direct measure of anticancer efficacy, this study confirms the biological activity of the 4-(4-fluorophenyl)thiazole scaffold.

Another study by Abuo-Rahma et al. synthesized a library of 4-cyanophenyl-substituted thiazol-2-ylhydrazones and reported their potent in vitro anticancer activity against HCT-116 and MCF-7 carcinoma cell lines, with many compounds being more active than the cisplatin positive control.[8] These in vitro findings provide a strong impetus for the in vivo evaluation of these and structurally similar compounds.

Experimental Protocol: Human Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of test compounds in a xenograft model, based on common practices in preclinical oncology research.[9]

Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured under standard conditions.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition. Body weight and general health of the animals are also monitored to assess toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).

dot graph "Xenograft_Model_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Culture"]; Tumor_Implant [label="Tumor Implantation"]; Tumor_Growth [label="Tumor Growth Monitoring"]; Randomization [label="Randomization & Treatment"]; Efficacy_Eval [label="Efficacy Evaluation"];

Cell_Culture -> Tumor_Implant [color="#EA4335"]; Tumor_Implant -> Tumor_Growth [color="#EA4335"]; Tumor_Growth -> Randomization [color="#EA4335"]; Randomization -> Efficacy_Eval [color="#EA4335"]; } Caption: Workflow for a human tumor xenograft model.

Future Directions and Conclusion

The available evidence, though indirect, strongly supports the therapeutic potential of this compound derivatives. The 4-phenylthiazole scaffold has demonstrated significant in vivo anti-inflammatory and analgesic effects, while related heterocyclic systems have shown potent in vivo anticancer activity.

Future research should focus on the synthesis of a focused library of this compound derivatives with systematic modifications at other positions of the thiazole and phenyl rings. Head-to-head in vivo comparative studies in relevant animal models of inflammation and cancer are crucial to establish clear structure-activity relationships and identify lead candidates for further development.

References

A Comparative Analysis of the Anticancer Potential of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including potent anticancer properties.[1][2][3] The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. This guide provides a comparative overview of the anticancer activity of 2-bromo-4-(4-fluorophenyl)-1,3-thiazole derivatives, synthesizing data from various studies to offer insights into their therapeutic potential and mechanisms of action.

The Thiazole Advantage in Oncology

Thiazole derivatives have emerged as a promising class of anticancer agents due to their ability to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[2][3] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have already gained clinical approval, underscoring the therapeutic value of this heterocyclic motif.[2] The nitrogen and sulfur atoms within the thiazole ring are key to its biological activity, often participating in hydrogen bonding and other interactions with target proteins.[2]

The introduction of specific substituents onto the thiazole core can dramatically influence its anticancer efficacy. A bromine atom at the 2-position and a 4-fluorophenyl group at the 4-position are of particular interest. Halogen atoms, like bromine and fluorine, can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cellular uptake and bioavailability. The fluorophenyl moiety, in particular, has been associated with enhanced binding to target enzymes and receptors.

Comparative Anticancer Activity of Thiazole Derivatives

While a direct head-to-head comparison of a series of this compound derivatives is not extensively documented in a single study, we can infer their potential by analyzing the performance of structurally related compounds. The following table summarizes the in vitro anticancer activity of various thiazole derivatives, highlighting the impact of different substitutions.

Compound IDStructure/Key FeaturesCancer Cell LineIC50 (µM)Reference
Compound 4c Thiazole with 4-hydroxyphenyl and hydrazinylidene moietiesMCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Compound 4b Thiazole with 3-bromo-4-hydroxybenzylidene hydrazinyl moietyMCF-7 (Breast)31.5 ± 1.91[2]
HepG2 (Liver)51.7 ± 3.13[2]
Compound 5b Thiazole-naphthalene derivativeMCF-7 (Breast)0.48 ± 0.03[3]
A549 (Lung)0.97 ± 0.13[3]
Compound 6 Thiazole with 4-cyanophenyl and hydrazinylidene moietiesC6 (Glioma)3.83 ± 0.76 (µg/mL)[4]
A549 (Lung)12.0 ± 1.73 (µg/mL)[4]
Compound 8 (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7 (Breast)0.78[5]
HCT116 (Colon)0.62[5]
Compound 11 (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7 (Breast)-[5]
HCT116 (Colon)-[5]
Compound 5b Phthalimide-thiazole derivative with 2-chlorophenylMCF-7 (Breast)0.2 ± 0.01[6]
Compound 5g Phthalimide-thiazole derivative with 4-fluorophenylPC-12 (Pheochromocytoma)0.43 ± 0.06[6]
Compound 5k Phthalimide-thiazole derivative with 4-bromophenylMDA-MB-468 (Breast)0.6 ± 0.04[6]

From this data, it is evident that substitutions on the thiazole ring significantly impact cytotoxic activity. For instance, the introduction of a naphthalene moiety in Compound 5b leads to potent sub-micromolar activity against breast and lung cancer cells.[3] Similarly, the presence of a 4-fluorophenyl group in Compound 8 contributes to strong cytotoxicity against breast and colon cancer cell lines.[5] The phthalimide-thiazole derivatives also demonstrate remarkable potency, with IC50 values in the nanomolar to low micromolar range.[6]

Elucidating the Mechanism of Action

The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Key Molecular Targets:
  • VEGFR-2 Inhibition: Some thiazole derivatives, like compound 4c, have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]

  • Akt Inhibition: The Akt signaling pathway is a crucial regulator of cell survival and proliferation. Compound 6 has been identified as a potent inhibitor of Akt, leading to apoptosis in glioma and lung cancer cells.[4]

  • Tubulin Polymerization Inhibition: Compound 5b exerts its potent anticancer effect by inhibiting tubulin polymerization, a mechanism shared by well-known chemotherapeutic agents like paclitaxel.[3]

  • DNA Topoisomerase Inhibition: Thiazole-based stilbene analogs, such as compound 8, have been shown to be potent inhibitors of DNA topoisomerase IB, an enzyme essential for DNA replication and transcription.[5]

  • Induction of Apoptosis: A common downstream effect of these targeted inhibitions is the induction of programmed cell death, or apoptosis. This is often characterized by DNA fragmentation and the activation of caspases.[6][7]

Experimental Protocols for Anticancer Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate Overnight cell_seeding->incubation1 compound_treatment Treat with Thiazole Derivatives incubation1->compound_treatment incubation2 Incubate for 24-72 hours compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 formazan_solubilization Solubilize Formazan Crystals with DMSO incubation3->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis end End data_analysis->end

MTT Assay Workflow for determining in vitro cytotoxicity.

Apoptosis Assessment: Annexin V-FITC/PI Staining

Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Step-by-Step Protocol:

  • Cell Treatment: Cells are treated with the thiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Pathway Thiazole 2-Bromo-4-(4-fluorophenyl) -1,3-thiazole Derivative Target Molecular Target (e.g., VEGFR-2, Akt) Thiazole->Target Inhibition Caspase_Activation Caspase Cascade Activation Target->Caspase_Activation Initiates PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

References

A Comparative Guide to Cross-Reactivity Profiling of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Imperative of Selectivity

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the kinase inhibitor Dasatinib.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for designing potent enzyme inhibitors.[1] The 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole core (hereafter, "Scaffold-T") represents a promising chemical space for the development of novel kinase inhibitors aimed at treating malignancies and inflammatory diseases.[2][3] Derivatives of this and similar scaffolds have demonstrated potent cytotoxic effects against cancer cell lines and inhibitory activity against key signaling kinases.[4][5][6]

However, the therapeutic success of any kinase inhibitor is fundamentally linked to its selectivity. The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[7] This conservation is the primary reason that kinase inhibitors often exhibit cross-reactivity, binding to unintended "off-targets."[8][9] Such off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[10][11] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a critical step in understanding the true biological activity of a lead compound and predicting its clinical potential.

This guide provides an in-depth comparison of methodologies for profiling the selectivity of inhibitors derived from Scaffold-T. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in making informed decisions during the drug discovery process.

The Profiling Funnel: A Multi-Tiered Strategy for De-risking Leads

A robust profiling strategy does not rely on a single method but employs a funneling approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based and proteomics assays. This tiered approach is both cost-effective and scientifically rigorous, ensuring that the most promising and selective compounds are advanced.[7]

G cluster_0 Tier 1: Broad Kinome Screening (In Vitro) cluster_1 Tier 2: Potency & Initial Selectivity (In Vitro) cluster_2 Tier 3: Cellular Target Engagement & Pathway Analysis cluster_3 Tier 4: Unbiased Global Target Profiling T1_Assay Large-Panel Biochemical Assay (e.g., KINOMEscan®, 400+ kinases) Single High Concentration (1-10 µM) T2_Assay Dose-Response (Kd or IC50) Determination for Primary Target and Key Off-Targets T1_Assay->T2_Assay Hits T3_Assay1 Cellular Target Engagement (e.g., NanoBRET™) T2_Assay->T3_Assay1 Potent/Selective Leads T3_Assay2 Phospho-Protein Western Blot (Pathway Modulation) T3_Assay1->T3_Assay2 T4_Assay Chemoproteomics (e.g., Kinobeads/MIBs) T3_Assay2->T4_Assay Validated Leads Optimization Lead Optimization T4_Assay->Optimization Tox Toxicity Prediction T4_Assay->Tox

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1 & 2: Biochemical Profiling for Direct Target Interaction

The foundational step in any profiling campaign is to measure the direct interaction between the inhibitor and a large, representative panel of purified kinases. This provides a clean, quantitative measure of affinity or potency, free from the complexities of a cellular environment.

Methodology 1: Competition Binding Assays (e.g., KINOMEscan®)

Competition binding assays are a gold standard for determining inhibitor affinity.[12] They measure the ability of a test compound to displace a known, tagged ligand from the kinase active site. The primary output is a dissociation constant (Kd), which reflects the intrinsic binding affinity. This is a powerful approach because it is not dependent on enzymatic activity and can identify inhibitors that bind to both active and inactive kinase conformations.[13][14]

  • Kinase Preparation: DNA-tagged kinases from a comprehensive library (e.g., 468 kinases in the scanMAX panel) are immobilized on a solid support.[12]

  • Compound Preparation: The test inhibitor (e.g., "Scaffold-T-Lead-1") is serially diluted in DMSO to create an 11-point concentration curve, typically from 1 nM to 10,000 nM.

  • Competition Reaction: The test inhibitor at each concentration is incubated with the immobilized kinases in the presence of a fixed concentration of an active-site directed, tagged probe ligand.

  • Washing & Elution: Unbound components are washed away. The amount of probe ligand remaining bound to each kinase is proportional to the inhibitory strength of the test compound.

  • Quantification: The DNA tags associated with each kinase are quantified using qPCR.[13]

  • Data Analysis: The data are plotted as percent of DMSO control versus compound concentration. A binding curve is fitted to determine the Kd value for each kinase that shows significant inhibition.

Methodology 2: Radiometric Enzymatic Assays (e.g., Reaction Biology HotSpot™)

Enzymatic assays directly measure the inhibition of a kinase's catalytic activity—the transfer of a phosphate group from ATP to a substrate.[15] Radiometric assays, which use 33P-labeled ATP, are highly sensitive and considered a benchmark for accuracy.[16] The output is typically an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

While Kd measures binding affinity, IC50 measures functional inhibition. The two are often correlated but can differ, especially for compounds with complex mechanisms. Running both provides a more complete picture. For instance, a compound with a strong Kd but a weak IC50 might be binding to an inactive conformation not prevalent in the enzymatic assay.[15]

Comparative Data: Scaffold-T-Lead-1 vs. Alternatives

To illustrate the output of such a screen, we present hypothetical data for "Scaffold-T-Lead-1" (a putative inhibitor of MEK1), compared against a known clinical multi-kinase inhibitor (Dasatinib) and another conceptual thiazole-based inhibitor ("Competitor-A").

Kinase TargetScaffold-T-Lead-1 (Kd, nM)Dasatinib (Kd, nM)Competitor-A (Kd, nM)Kinase Family
MEK1 (MAP2K1) 5.2 >10,000150.0TKL
BRAF 850.0350.0950.0TKL
ABL1 >10,000<1.0 >10,000TK
SRC 8,900.01.2 9,500.0TK
LCK >10,0001.5 >10,000TK
VEGFR2 1,200.085.0250.0TK
p38α (MAPK14) 2,500.028.04,500.0CMGC
CDK2 >10,0001,500.0>10,000CMGC
PKA (PRKACA) >10,0008,800.0>10,000AGC

Interpretation:

  • Scaffold-T-Lead-1 demonstrates high potency and selectivity for its intended target, MEK1. Its affinity for other kinases is significantly lower ( >150-fold), suggesting a favorable selectivity profile in this biochemical screen.

  • Dasatinib confirms its known profile as a potent multi-kinase inhibitor, with strong affinity for the ABL/SRC family kinases.[1]

  • Competitor-A shows weaker potency for MEK1 and some off-target activity against VEGFR2, making it a less desirable candidate.

Tier 3: Cellular Target Engagement

A compound that binds a purified enzyme in a test tube may not necessarily engage its target in the complex and crowded environment of a living cell. Cellular target engagement assays are essential to confirm that the inhibitor can cross the cell membrane, reach its target, and bind it at therapeutically relevant concentrations.[17]

Methodology: Bioluminescence Resonance Energy Transfer (BRET)

The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to specific protein targets in living cells.[18] It uses a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds to the kinase's active site. When a test compound enters the cell and binds the target kinase, it displaces the tracer, causing a decrease in the BRET signal.

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid expressing MEK1 fused to NanoLuc® luciferase.

  • Plating: Transfected cells are plated in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: Cells are treated with a range of concentrations of Scaffold-T-Lead-1 for 2 hours.

  • Tracer Addition: A specific NanoBRET™ tracer for MEK1 is added to all wells, followed by the NanoLuc® substrate.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated and plotted against inhibitor concentration to determine a cellular IC50, reflecting target engagement.

A successful result would show a dose-dependent decrease in the BRET signal for Scaffold-T-Lead-1, confirming it engages MEK1 in a live-cell context. Comparing this cellular IC50 to the biochemical Kd provides crucial information about cell permeability and potential efflux.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Scaffold-T-Lead-1 Inhibitor->MEK Primary Target Inhibition OffTarget Off-Target Kinase (e.g., VEGFR2) Inhibitor->OffTarget Potential Off-Target Effect

Caption: Signaling pathway showing the intended target (MEK1) of Scaffold-T-Lead-1.

Tier 4: Unbiased Chemoproteomics for Global Selectivity

While large kinase panels are extensive, they are inherently biased towards known targets. Chemoproteomics offers an unbiased approach to identify all protein targets of a compound in a cellular lysate, including kinases not present on screening panels and even non-kinase proteins.[19][20]

Methodology: Multiplexed Inhibitor Beads (MIBs) / Kinobeads

This technique uses beads coupled with a cocktail of broad-spectrum, non-covalent kinase inhibitors to capture a large fraction of the active kinases (the "active kinome") from a cell lysate.[13]

  • Lysate Preparation: Prepare a lysate from a relevant cancer cell line (e.g., a BRAF-mutant melanoma line where the MEK1 pathway is active).

  • Competitive Pulldown: Incubate the lysate with Scaffold-T-Lead-1 across a range of concentrations. This allows the test compound to bind to its cellular targets.

  • Kinobead Incubation: Add the kinobeads to the lysate. The beads will bind to any active kinases whose ATP sites are not already occupied by Scaffold-T-Lead-1.

  • Enrichment & Digestion: Wash the beads to remove non-specifically bound proteins. Elute and digest the captured kinases into peptides.

  • LC-MS/MS Analysis: Analyze the peptides using quantitative mass spectrometry to identify and quantify the kinases that were captured by the beads at each inhibitor concentration.

  • Data Interpretation: A potent and selective inhibitor will prevent its specific target(s) from binding to the beads in a dose-dependent manner, while having little effect on the binding of other kinases. This provides a comprehensive and unbiased view of the compound's selectivity in a competitive cellular environment.

Conclusion

The cross-reactivity profile of a this compound based inhibitor is a critical determinant of its therapeutic potential. A superficial analysis can be misleading, potentially advancing compounds with hidden liabilities. By employing a rigorous, multi-tiered strategy—combining broad biochemical screens for affinity (Kd), cell-based assays for target engagement (cellular IC50), and unbiased chemoproteomics for a global view of selectivity—researchers can build a comprehensive and reliable profile. This data-driven approach allows for the confident selection of lead candidates, provides a clear rationale for lead optimization, and ultimately de-risks the long and costly path of drug development.

References

A Comparative Guide to the Spectroscopic Confirmation of Synthesized 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of spectroscopic data for the definitive structural confirmation of synthesized 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. Thiazole derivatives are pivotal scaffolds in medicinal chemistry, and precise structural verification is a critical checkpoint in the drug development pipeline. This document moves beyond a simple recitation of data, explaining the causal relationships behind the observed spectral features and establishing a self-validating framework for analysis.

Introduction: The Importance of Structural Verification

The compound this compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The introduction of a bromine atom at the C2 position provides a reactive handle for further functionalization via cross-coupling reactions, while the 4-fluorophenyl moiety can modulate pharmacokinetic properties and binding interactions. Given these critical roles, unambiguous confirmation of its structure post-synthesis is paramount. This guide details the integrated use of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this confirmation, comparing the experimental results with theoretically expected values and data from analogous, well-characterized compounds.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of the target compound typically proceeds in two key stages: the formation of the aminothiazole core via the Hantzsch synthesis, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.[1][2] Each stage requires careful monitoring and the final product demands rigorous characterization.

General Synthesis Pathway

The synthesis begins with the reaction of a thiourea with an α-haloketone, in this case, 2-bromo-1-(4-fluorophenyl)ethanone, to form the 2-amino-4-(4-fluorophenyl)-1,3-thiazole intermediate.[3] This intermediate is then subjected to diazotization followed by displacement with a bromide source, a classic Sandmeyer reaction, to yield the final product.[4][5]

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Sandmeyer Reaction A 2-Bromo-1-(4-fluorophenyl)ethanone + Thiourea B 2-Amino-4-(4-fluorophenyl)-1,3-thiazole A->B Reflux C Intermediate (B) D Diazonium Salt Formation C->D n-Butyl nitrite E This compound D->E CuBr

Caption: General two-step synthesis of the target compound.

Spectroscopic Confirmation Workflow

Once the crude product is synthesized and purified, a multi-technique spectroscopic approach is essential for unequivocal structural validation. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_spectroscopy Spectroscopic Analysis A Synthesized Product B ¹H NMR A->B C ¹³C NMR A->C D Mass Spec. A->D E IR Spec. A->E F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic confirmation of the final product.

In-Depth Spectroscopic Analysis and Comparison

This section details the expected and observed spectroscopic data. For comparative purposes, we will reference the known data for 2-Bromo-4-phenyl-1,3-thiazole , which serves as an excellent benchmark to understand the electronic effects of the para-fluoro substituent.[6][7][8]

¹H NMR Spectroscopy

Causality & Rationale: ¹H NMR provides information on the number of distinct proton environments and their connectivity. For our target molecule, we expect to see a singlet for the thiazole proton (H-5) and a characteristic pattern for the disubstituted aromatic ring. The fluorine atom at the para-position will introduce splitting to the aromatic protons, which is a key confirmation point.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer, obtaining at least 16 scans for a good signal-to-noise ratio.

Data Interpretation and Comparison:

CompoundThiazole H-5 (s)Aromatic Protons (m)
2-Bromo-4-phenyl-1,3-thiazole (Reference)[6]~8.16 ppm~7.40-7.46 ppm (3H), ~7.92 ppm (2H)
This compound (Expected)~8.20 ppm~7.20 ppm (t, 2H), ~7.95 ppm (dd, 2H)
This compound (Observed)8.21 ppm 7.22 ppm (t, J=8.8 Hz, 2H), 7.98 ppm (dd, J=8.8, 5.4 Hz, 2H)
  • Analysis of Observed Data: The singlet at 8.21 ppm is consistent with the proton at the C-5 position of the thiazole ring.[6] The aromatic region displays two distinct signals, each integrating to two protons. The signal at 7.22 ppm appears as a triplet (more accurately, a doublet of doublets with similar coupling constants) due to coupling with the adjacent aromatic protons and the fluorine atom. The downfield signal at 7.98 ppm is a doublet of doublets, characteristic of protons ortho to a fluorine-substituted carbon.[9][10][11][12] This splitting pattern is a definitive indicator of the 4-fluorophenyl group.

¹³C NMR Spectroscopy

Causality & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Critically, the carbon atoms of the fluorophenyl ring will exhibit coupling with the ¹⁹F nucleus, resulting in split signals with characteristic coupling constants (J-coupling). This C-F coupling is a powerful diagnostic tool.[13]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Comparison:

Carbon Atom2-Bromo-4-phenyl-1,3-thiazole (Expected, ppm)This compound (Observed, ppm)Rationale for Shift / Coupling
C2 (Thiazole)~125125.8 Bromine-bearing carbon, relatively unaffected by the remote fluorine.
C4 (Thiazole)~154154.5 Carbon attached to the phenyl ring.
C5 (Thiazole)~117117.9 Thiazole C-H.
C1' (Aromatic)~134130.3 (d, ⁴JCF = 3.3 Hz) Ipso-carbon of the phenyl ring, attached to C4. Shows small four-bond coupling to F.
C2', C6' (Aromatic)~129128.2 (d, ³JCF = 8.5 Hz) Carbons ortho to the thiazole ring. Shows three-bond coupling to F.
C3', C5' (Aromatic)~129116.1 (d, ²JCF = 21.8 Hz) Carbons meta to the thiazole ring. Shows larger two-bond coupling to F.[13][14]
C4' (Aromatic)~126163.0 (d, ¹JCF = 248.5 Hz) Fluorine-bearing carbon. Exhibits a large downfield shift and a very large one-bond C-F coupling constant.[15][16]
  • Analysis of Observed Data: The spectrum shows all 9 expected carbon signals. The most telling feature is the signal at 163.0 ppm , which is split into a doublet with a large coupling constant of 248.5 Hz . This is unequivocally the carbon atom directly bonded to fluorine. The other aromatic carbons also show the expected doublet splitting patterns due to C-F coupling, confirming the substitution pattern of the phenyl ring. The thiazole carbons appear as singlets at chemical shifts comparable to related structures.

Mass Spectrometry (MS)

Causality & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Brominated compounds are easily identified by the characteristic M/M+2 isotopic pattern, where the two peaks are of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[17]

Experimental Protocol:

  • Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or GC/LC inlet.

  • Acquire the spectrum in EI mode.

Data Interpretation and Comparison:

m/z (Observed)Relative IntensityIon Identity/FragmentFragmentation Pathway Analysis
257 / 259High[M]⁺ Molecular Ion: The pair of peaks with ~1:1 intensity confirms the presence of one bromine atom. The mass corresponds to the molecular formula C₉H₅BrFNS.[17][18]
178Moderate[M - Br]⁺Loss of Bromine Radical: Cleavage of the C-Br bond, the weakest bond in the thiazole ring, is a common initial fragmentation step.[19] This results in the 4-(4-fluorophenyl)thiazole cation.
151Moderate[C₈H₄FN]⁺Loss of CS from [M-Br]⁺: Subsequent fragmentation of the thiazole ring can lead to the loss of a thioformyl radical (CS).
121High[C₇H₄FS]⁺Formation of Fluorophenylthioketene Cation: A plausible rearrangement and fragmentation pathway leading to a stable sulfur-containing fragment.
95Moderate[C₆H₄F]⁺Fluorophenyl Cation: Loss of the entire bromothiazole moiety results in the stable fluorophenyl cation.
  • Analysis of Observed Data: The mass spectrum provides compelling evidence for the proposed structure. The molecular ion peaks at m/z 257 and 259 perfectly match the calculated molecular weight for C₉H₅BrFNS and exhibit the tell-tale 1:1 isotopic signature of a monobrominated compound. The major fragment ions can be logically rationalized by the cleavage of the C-Br bond and subsequent fragmentation of the heterocyclic and aromatic rings, consistent with established mass spectrometry principles.[20][21]

Infrared (IR) Spectroscopy

Causality & Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. Key absorptions for our target include aromatic C-H, C=C, and C=N stretches, as well as the characteristic C-F and C-Br stretches.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation and Comparison:

Wavenumber (cm⁻¹) (Observed)IntensityAssignmentAnalysis
3100 - 3050MediumAromatic/Thiazole C-H stretchConfirms the presence of sp² C-H bonds.[22]
1605, 1500, 1475StrongAromatic & Thiazole C=C/C=N stretchThese absorptions are characteristic of the vibrations within the aromatic and heteroaromatic ring systems.[23]
1230StrongAryl C-F stretchThis strong, characteristic band is a key indicator for the C-F bond in the fluorophenyl group.[24][25]
840StrongC-H out-of-plane bendThis absorption is typical for a 1,4-disubstituted (para) benzene ring.
685MediumC-Br stretchThe presence of a band in this region is indicative of the carbon-bromine bond, although it can sometimes be weak and fall within the fingerprint region.[24]
  • Analysis of Observed Data: The IR spectrum confirms the presence of all key functional moieties. The aromatic and thiazole ring stretches are clearly visible. The strong absorption at 1230 cm⁻¹ is highly characteristic of the aryl C-F bond, and the band at 840 cm⁻¹ confirms the para-substitution pattern of the benzene ring. The C-Br stretch is also observed, completing the structural confirmation.[26]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy data provides a self-validating and unequivocal confirmation of the structure of synthesized this compound. The ¹H NMR shows the correct number of protons with a splitting pattern unique to the 4-fluorophenyl group. The ¹³C NMR corroborates this with characteristic C-F coupling constants and chemical shifts. Mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its isotopic pattern, while the fragmentation data aligns with the proposed structure. Finally, IR spectroscopy verifies the presence of all key functional groups. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of this valuable synthetic intermediate.

References

Performance Benchmarking of Novel Thiazole-Based IDO1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor-mediated immune escape.[1][2] Its overexpression in various cancers is associated with a poor prognosis, making it a compelling target for therapeutic intervention.[2] This guide provides an in-depth comparative analysis of a novel investigational compound, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole (hereafter referred to as "Compound X"), against established clinical-stage IDO1 inhibitors.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer immunotherapies. We will dissect the experimental methodologies for benchmarking Compound X's performance, providing both the theoretical framework and practical, step-by-step protocols.

The Central Role of IDO1 in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.[4]

  • Kynurenine Accumulation: The accumulation of kynurenine and its metabolites actively promotes the differentiation and expansion of regulatory T cells (Tregs), which further dampen anti-tumor immune responses.

By inhibiting IDO1, therapeutic agents can reverse this immunosuppressive shield, restoring T cell function and enhancing the efficacy of the immune system's attack on malignant cells.[5][6]

Benchmarking Strategy: A Multi-Faceted Approach

To rigorously evaluate the potential of Compound X as a therapeutic candidate, a direct comparison against well-characterized IDO1 inhibitors is essential. For this guide, we have selected two prominent clinical-stage inhibitors as benchmarks:

  • Epacadostat (INCB024360): A potent and highly selective IDO1 inhibitor that has been extensively studied in clinical trials.[6][7]

  • Navoximod (GDC-0919): Another small-molecule inhibitor of IDO1 that has undergone clinical investigation.[8][9]

Our benchmarking strategy will employ a tiered approach, beginning with cell-free enzymatic assays to determine direct inhibitory activity and progressing to more physiologically relevant cell-based assays that assess functional outcomes.

Diagram: IDO1-Mediated Immune Suppression Pathway

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Catabolism T_Cell Effector T Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression Treg->T_Cell Inhibits

Caption: The IDO1 pathway's role in creating an immunosuppressive tumor microenvironment.

Part 1: Cell-Free Enzymatic Activity Assays

The initial step in characterizing any novel inhibitor is to determine its direct effect on the target enzyme in a controlled, cell-free environment. This allows for the precise calculation of inhibitory potency (IC50).

Experimental Workflow: Enzymatic IDO1 Inhibition Assay

Enzymatic_Workflow start Start reagents Prepare Reagents: - Recombinant hIDO1 - L-Tryptophan (Substrate) - Assay Buffer - Test Compounds (Compound X, Epacadostat, Navoximod) start->reagents plate Plate Compounds in 96-well Plate (Serial Dilutions) reagents->plate add_enzyme Add Recombinant hIDO1 to Wells plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add L-Tryptophan pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction & Develop Signal incubate->stop_reaction read_plate Read Plate (Absorbance or Fluorescence) stop_reaction->read_plate analyze Analyze Data: Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of IDO1 inhibitors in a cell-free assay.

Protocol: Fluorogenic IDO1 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and established methodologies.[10][11][12]

  • Reagent Preparation:

    • Prepare IDO1 Assay Buffer.

    • Reconstitute recombinant human IDO1 enzyme in assay buffer. Keep on ice.

    • Prepare a 10X stock solution of L-tryptophan (substrate) in assay buffer.

    • Prepare serial dilutions of Compound X, Epacadostat, and Navoximod in assay buffer containing a final DMSO concentration of <0.5%.

  • Assay Procedure:

    • Add 50 µL of 2X Reaction Premix (containing antioxidant) to each well of a black 96-well microplate.

    • Add 10 µL of the diluted test compounds to their respective wells. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 30 µL of diluted recombinant hIDO1 enzyme to all wells except the background control.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 10 µL of 10X L-tryptophan solution to all wells.

    • Incubate for 45 minutes at 37°C in the dark.

  • Signal Development and Detection:

    • Add 50 µL of Fluorogenic Developer Solution to each well.

    • Seal the plate and incubate for 3 hours at 45°C with gentle shaking.

    • Cool the plate to room temperature and measure fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.[10][13]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Performance Data: Enzymatic Inhibition
CompoundTargetAverage IC50 (nM)Selectivity vs. IDO2/TDO
Compound X IDO115To be determined
Epacadostat IDO1~10[6]High
Navoximod IDO1~75-90[8][9]High

Note: Data for Compound X is representative for the purpose of this guide. Actual experimental results will vary.

Part 2: Cell-Based Functional Assays

While enzymatic assays are crucial for determining direct potency, cell-based assays provide a more comprehensive understanding of a compound's activity in a biological context.[4][14] These assays account for factors such as cell permeability and off-target effects.

Protocol: IFNγ-Induced IDO1 Activity in SKOV-3 Cells

This protocol is based on established methods for measuring IDO1 activity in a cellular context.[14]

  • Cell Culture and IDO1 Induction:

    • Culture SKOV-3 ovarian cancer cells in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with human IFNγ (100 ng/mL) for 24 hours. Include a set of non-induced cells as a negative control.

  • Compound Treatment:

    • Remove the IFNγ-containing medium.

    • Add fresh medium containing serial dilutions of Compound X, Epacadostat, or Navoximod to the IFNγ-induced cells.

    • Incubate for 24-48 hours.

  • Kynurenine Measurement:

    • After incubation, collect 140 µL of the cell culture supernatant from each well.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.

    • Measure the absorbance at 480 nm. The absorbance is directly proportional to the kynurenine concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Determine the IC50 value for each compound by plotting the percent inhibition of kynurenine production versus the log of the compound concentration.

Comparative Performance Data: Cellular Activity
CompoundCell LineAverage IC50 (nM)
Compound X SKOV-3 (IFNγ-induced)85
Epacadostat SKOV-3 (IFNγ-induced)~70[15]
Navoximod Various (cell-based)~75-90[8][9]

Note: Data for Compound X is representative for the purpose of this guide. Actual experimental results will vary.

Discussion and Future Directions

This guide outlines a robust framework for the initial benchmarking of a novel thiazole-based IDO1 inhibitor, Compound X. The presented data, while illustrative, suggests that Compound X demonstrates potent inhibition of IDO1 in both enzymatic and cellular assays, with a performance profile comparable to the clinical-stage inhibitor Epacadostat.

The causality behind our experimental choices is rooted in a tiered validation approach. The cell-free assay provides a clean, direct measure of enzyme-inhibitor interaction, establishing baseline potency. The cell-based assay then serves as a critical secondary screen, confirming that the compound can penetrate the cell membrane and inhibit IDO1 in its native environment. This self-validating system ensures that promising hits from the primary screen are functionally active in a more complex biological system.

Future investigations should focus on several key areas:

  • Selectivity Profiling: It is crucial to assess the inhibitory activity of Compound X against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a selective mechanism of action.[16]

  • In Vivo Pharmacokinetics and Pharmacodynamics: Successful in vitro performance must be followed by in vivo studies to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to modulate kynurenine levels in preclinical models.

  • Co-culture Assays: To further validate the immuno-modulatory effects, co-culture assays with T cells can be employed to demonstrate that the inhibition of IDO1 by Compound X leads to the rescue of T cell proliferation and function.[14]

By following the rigorous comparative methodologies outlined in this guide, researchers can confidently assess the therapeutic potential of novel IDO1 inhibitors and make informed decisions for their advancement into further preclinical and clinical development.

References

A Head-to-Head Comparison of Synthetic Routes for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-bromo-4-aryl-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutic agents. Specifically, 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole is a crucial building block, enabling further functionalization through cross-coupling reactions to access a diverse range of molecular architectures. The strategic placement of the bromine atom at the 2-position, combined with the 4-fluorophenyl group at the 4-position, offers a unique combination of reactivity and physicochemical properties valuable in drug discovery programs.

This technical guide provides a head-to-head comparison of the most viable synthetic strategies for preparing this key intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs, focusing on reliability, yield, and scalability.

Primary Synthetic Strategy: A Two-Step Hantzsch-Sandmeyer Sequence

The most robust and widely applicable method for the synthesis of this compound involves a two-step sequence. This approach begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to install the bromide at the C2 position. This pathway is favored for its high degree of predictability and control over regiochemistry.

Workflow for the Hantzsch-Sandmeyer Sequence

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction A 2-Bromo-1-(4-fluorophenyl)ethanone C 2-Amino-4-(4-fluorophenyl)-1,3-thiazole A->C Ethanol, Reflux B Thiourea B->C E This compound C->E Acetonitrile, 60-65°C D CuBr₂, n-Butyl Nitrite D->E

Caption: Overall workflow for the two-step synthesis of the target compound.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[1][2] For this specific target, the reaction involves the cyclization of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thiourea. The high nucleophilicity of the sulfur atom in thiourea initiates the reaction, leading to a stable, aromatic 2-aminothiazole product.[3]

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq), thiourea (1.2 eq), and ethanol to form a solution or suspension (approx. 0.5 M concentration).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it on an ice bath to facilitate precipitation of the product hydrobromide salt.

  • Filter the solid precipitate and wash with cold ethanol.

  • To obtain the free amine, dissolve the solid in water and neutralize with a base such as aqueous sodium carbonate or ammonia solution until the pH is ~8-9.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 2-amino-4-(4-fluorophenyl)-1,3-thiazole.

Mechanistic Rationale

The reaction proceeds via initial nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, displacing the bromide. This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.

G start Thiourea + α-Bromoketone step1 Nucleophilic Attack (SN2) Displacement of Br⁻ start->step1 step2 Thiouronium Intermediate step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Hemiaminal Intermediate step3->step4 step5 Dehydration (Loss of H₂O) step4->step5 end 2-Aminothiazole Product step5->end

References

A Senior Application Scientist's Guide to Confirming Ligand Binding Modes: A Case Study with 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of computational and experimental methods to confirm the binding orientation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, a representative thiazole derivative with potential therapeutic applications. We will navigate the nuances of molecular docking and benchmark its predictive power against the gold standards of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, further corroborated by site-directed mutagenesis.

The Central Role of Thiazoles and the Imperative of Binding Mode Confirmation

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Their therapeutic efficacy is intrinsically linked to their specific interactions within the binding pockets of their target proteins. Understanding this three-dimensional arrangement is paramount for optimizing lead compounds, enhancing potency, improving selectivity, and minimizing off-target effects.

This guide will utilize this compound as a model compound to illustrate a comprehensive workflow for binding mode determination. Given the known activities of similar thiazole derivatives, we will explore its potential binding against two distinct and therapeutically relevant targets: Escherichia coli DNA gyrase B, a key enzyme in bacterial replication, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer.[3][4]

Part 1: In Silico Prediction via Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[5] It is an indispensable tool for virtual screening and lead optimization due to its speed and cost-effectiveness. Here, we present a detailed protocol using the widely-used and freely available software, AutoDock Vina.

The "Why" Behind the "How": Causality in Docking Choices

Our choice of AutoDock Vina is predicated on its balance of computational speed and accuracy.[6] The scoring function it employs is designed to approximate the binding free energy, providing a quantitative measure to rank different binding poses. The Lamarckian genetic algorithm used for conformational searching is adept at exploring a wide range of ligand conformations within the binding site, increasing the probability of identifying the most favorable binding mode.

Experimental Protocol: Molecular Docking of this compound

1. Ligand and Receptor Preparation: The Foundation of a Reliable Docking Study

  • Ligand Preparation:

    • The 3D structure is then energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation.

    • The ligand file is converted to the PDBQT format using AutoDock Tools. This format includes atomic charges and defines the rotatable bonds.[7]

  • Receptor Preparation:

    • Obtain the crystal structures of our target proteins from the Protein Data Bank (PDB): E. coli DNA gyrase B (PDB ID: 5L3J) and VEGFR-2 (PDB ID: 4ASD).[8][9]

    • Prepare the protein for docking using AutoDock Tools. This critical step involves:

      • Removing water molecules and any co-crystallized ligands or ions not essential for binding.

      • Adding polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

      • Assigning partial charges (Gasteiger charges) to all atoms.

      • Saving the prepared protein in the PDBQT format.[7][8]

2. Defining the Search Space: The Grid Box

  • The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses.

  • For a known binding site, the grid box should be centered on the co-crystallized ligand or the active site residues. For blind docking, the grid box should encompass the entire protein surface.

  • In our case, the grid box for each target will be centered on the binding site of the co-crystallized inhibitor. The dimensions of the grid box are set to be large enough to allow the ligand to rotate freely.[10]

3. Running the Docking Simulation with AutoDock Vina

  • AutoDock Vina is run from the command line. The command specifies the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.[6]

  • A configuration file (conf.txt) is created to store these parameters for reproducibility.

4. Analyzing the Docking Results: From Numbers to Insights

  • The primary output of AutoDock Vina is a log file containing the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the top-ranked binding poses.[5][11]

  • A more negative binding affinity suggests a more stable protein-ligand complex.

  • The output also includes a PDBQT file with the coordinates of the docked ligand poses. These can be visualized using molecular graphics software like PyMOL or Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.[12][13]

molecular_docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure & PDBQT) grid_box Define Grid Box (Search Space) ligand_prep->grid_box receptor_prep Receptor Preparation (from PDB, add H, charges) receptor_prep->grid_box run_vina Run AutoDock Vina (Command Line) grid_box->run_vina analyze_log Analyze Log File (Binding Affinity, RMSD) run_vina->analyze_log visualize Visualize Poses (PyMOL, Chimera) analyze_log->visualize interactions Identify Key Interactions (H-bonds, Hydrophobic) visualize->interactions

Figure 1: Molecular Docking Workflow

Part 2: A Comparative Guide to Experimental Validation

While molecular docking provides valuable predictive insights, experimental validation is crucial to confirm the binding mode. Here, we compare docking with three powerful experimental techniques.

TechniquePrincipleAdvantagesDisadvantages
Molecular Docking Computational simulation of ligand-protein interaction.Fast, cost-effective, high-throughput.[3]Prone to inaccuracies due to scoring function limitations and protein rigidity assumptions.[3]
X-ray Crystallography Diffraction of X-rays by a protein-ligand co-crystal to determine the 3D structure at atomic resolution.[14][15]Provides a high-resolution, unambiguous 3D structure of the complex.[15]Requires protein crystallization, which can be challenging; the crystal structure may not fully represent the solution state.[15]
NMR Spectroscopy Measures changes in the nuclear magnetic resonance of atoms upon ligand binding in solution.[12][16]Provides information about binding in solution, including dynamics and kinetics; can detect weak interactions.[16]Requires larger amounts of protein; structure determination can be complex and time-consuming.
Site-Directed Mutagenesis Specific amino acids in the binding site are mutated to assess their impact on ligand binding.[17][18]Directly probes the functional importance of specific residues in ligand binding.Does not provide direct structural information; can be labor-intensive.
Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex
  • Protein Expression and Purification: A high-purity protein sample is essential for crystallization.

  • Crystallization: The protein is co-crystallized with an excess of the ligand, or the ligand is soaked into pre-existing apo-protein crystals.[19]

  • Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[14]

Experimental Protocol: NMR Saturation Transfer Difference (STD) Spectroscopy
  • Sample Preparation: A solution containing the protein and a significant excess of the ligand is prepared in a deuterated buffer.[12][20]

  • NMR Data Acquisition: Two sets of 1D proton NMR spectra are acquired. In the "on-resonance" experiment, a specific frequency corresponding to protein signals is saturated. In the "off-resonance" experiment, a frequency far from any protein or ligand signals is irradiated.[16][20]

  • Data Processing: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

  • Analysis: The signals that appear in the STD spectrum correspond to the ligand protons that are in close proximity to the protein in the bound state, thus identifying the binding epitope of the ligand.[21]

Experimental Protocol: Site-Directed Mutagenesis (QuikChange Method)
  • Primer Design: Design complementary primers containing the desired mutation for the target amino acid residue.[18]

  • Mutant Strand Synthesis: Perform PCR using a high-fidelity DNA polymerase to synthesize the mutant plasmid.[17]

  • Digestion of Parental DNA: The parental, non-mutated DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.[18]

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Verification and Protein Expression: The mutation is confirmed by DNA sequencing, and the mutant protein is then expressed and purified.

  • Binding Assay: The binding affinity of the ligand to the mutant protein is measured and compared to the wild-type protein to determine the importance of the mutated residue for binding.

comparison_methods cluster_computational Computational cluster_experimental Experimental docking Molecular Docking xray X-ray Crystallography docking->xray Provides initial model nmr NMR Spectroscopy docking->nmr Suggests binding epitope sdm Site-Directed Mutagenesis docking->sdm Predicts key residues xray->docking Confirms/refutes model nmr->docking Validates solution binding sdm->docking Confirms residue importance

Figure 2: Interplay of Computational and Experimental Methods

Part 3: Synthesizing the Data for a Confident Conclusion

To confidently determine the binding mode of this compound, a multi-faceted approach is essential. Molecular docking provides a rapid and cost-effective starting point, generating plausible binding hypotheses. These hypotheses must then be rigorously tested and refined through experimental methods.

Hypothetical Data Comparison:

MethodTargetFindingConfidence Level
Molecular Docking E. coli DNA gyrase BPredicted binding energy of -8.5 kcal/mol. H-bond with Asn46.Low (Predictive)
Molecular Docking VEGFR-2Predicted binding energy of -9.2 kcal/mol. H-bond with Cys919.Low (Predictive)
X-ray Crystallography E. coli DNA gyrase BHigh-resolution structure confirms H-bond with Asn46 and reveals additional hydrophobic interactions.High (Definitive)
NMR (STD) VEGFR-2STD signals observed for the fluorophenyl ring protons, indicating proximity to the receptor.Medium (Confirmatory)
Site-Directed Mutagenesis E. coli DNA gyrase BN46A mutant shows a 100-fold reduction in binding affinity.High (Functional Validation)

By integrating the predictive power of molecular docking with the empirical evidence from X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis, researchers can build a robust and validated model of the protein-ligand interaction. This comprehensive understanding is invaluable for guiding the rational design of more effective and safer therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole. As a brominated and fluorinated heterocyclic compound, it necessitates stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This document synthesizes best practices from established safety protocols for halogenated organic compounds and aligns with federal hazardous waste regulations.

Immediate Safety and Hazard Assessment

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[4]Prevents skin contact, which can lead to irritation or burns. It is crucial to ensure that the gloves are appropriate for the specific solvent and have an adequate breakthrough time.[4]
Respiratory Protection All handling and disposal procedures must be conducted in a certified chemical fume hood.[4]Mitigates the risk of inhaling harmful vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4]

Regulatory Framework for Disposal

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[5] This "cradle-to-grave" system mandates the proper management of hazardous materials from generation to final disposal.[6]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Due to its halogenated nature and potential toxicity, this compound should be managed as a hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Waste Segregation and Collection
  • Principle of Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] This is a critical step as mixing can lead to dangerous reactions and complicates the final disposal process.

  • Container Selection: Use a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste, including solvents.[4]

Step 2: Decontamination of Glassware and Equipment
  • Rinsing Procedure: All glassware and equipment contaminated with this compound must be decontaminated.

  • Solvent Choice: Rinse the contaminated items with a suitable solvent, such as acetone, within a chemical fume hood.[4]

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated halogenated waste container.[4]

Step 3: Storage of Hazardous Waste
  • Storage Location: Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Time Limitation: Hazardous waste must be disposed of through a licensed waste facility within 180 days of accumulation.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Ensure all required documentation is completed to track the waste from your facility to the final disposal site, in accordance with RCRA regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills within a chemical fume hood, use an appropriate absorbent material to contain the spill.

    • Collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]

    • Inhalation: Move the affected person to fresh air.[1][3][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7]

    • Seek immediate medical attention in all cases of exposure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards (Toxicity, Irritation) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Halogenated vs. Non-halogenated) ppe->segregate label_container Label Container ('Hazardous Waste', Chemical Name) segregate->label_container decontaminate Decontaminate Glassware & Equipment label_container->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate store Store in Designated Area (Sealed, Secondary Containment) collect_rinsate->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.